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  • Product: 4-Chloro-1-methyl-1H-indazole-3-carbonitrile
  • CAS: 1015846-56-6

Core Science & Biosynthesis

Foundational

4-Chloro-1-methyl-1H-indazole-3-carbonitrile CAS number

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-indazole-3-carbonitrile This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with adv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with advanced heterocyclic intermediates. We will explore the synthesis, properties, and applications of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, a key building block in modern medicinal chemistry.

Introduction: The Privileged Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks for a vast number of natural products and commercial drugs.[1] Among these, the indazole scaffold is recognized as a "privileged structure" due to its prevalence in molecules exhibiting a wide range of pharmacological activities.[1] The bicyclic system, consisting of a fused benzene and pyrazole ring, offers a versatile template for designing potent and selective therapeutic agents. Consequently, indazole derivatives have gained significant attention, leading to the development of numerous compounds targeting diseases such as cancer, inflammation, and viral infections.[1][2] This guide focuses specifically on the 4-chloro-1-methyl-1H-indazole-3-carbonitrile derivative, a strategically functionalized intermediate designed for further elaboration in drug discovery programs.

Compound Identification and Physicochemical Properties

While 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a specific and valuable derivative, it is a specialized research chemical and may not be widely cataloged with a dedicated CAS number. However, its identity is unequivocally defined by its structure. Its properties can be reliably calculated and are benchmarked against its unmethylated precursor, 4-chloro-1H-indazole-3-carbonitrile (CAS: 1264481-55-1).[3]

PropertyValueSource
IUPAC Name 4-Chloro-1-methyl-1H-indazole-3-carbonitrile-
Molecular Formula C₉H₆ClN₃Calculated
Molecular Weight 191.62 g/mol Calculated
CAS Number Not widely cataloged-
Appearance Expected to be an off-white to yellow solidExtrapolated
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO, THF)Extrapolated

Proposed Synthesis and Mechanistic Rationale

The synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The proposed pathway leverages established, high-yielding transformations documented for analogous indazole systems. The strategy involves the initial formation of the 4-chloro-1H-indazole core, followed by sequential N-methylation, C3-halogenation, and a final palladium-catalyzed cyanation.

Logical Workflow for Synthesis

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: C3-Halogenation cluster_3 Step 4: Cyanation A 3-Chloro-2-methylaniline B 4-Chloro-1H-indazole A->B Diazotization & Cyclization C 4-Chloro-1-methyl-1H-indazole B->C CH₃I, Base D 4-Chloro-3-iodo-1-methyl-1H-indazole C->D NIS or I₂ E 4-Chloro-1-methyl-1H- indazole-3-carbonitrile D->E Pd-Catalyzed Cyanation

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-1H-indazole

This initial step is critical for forming the core heterocyclic structure. The procedure is adapted from established methods for preparing substituted indazoles.[4][5]

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).

  • Acylation: Cool the mixture to 0 °C. Slowly add acetic anhydride (212 mmol) dropwise. Allow the reaction to warm to 25 °C and stir for 1 hour. The in-situ formation of the acetylated amine protects it and sets the stage for cyclization.

  • Diazotization & Cyclization: Heat the mixture to 60 °C and add isopentyl nitrite (141 mmol). This reagent serves as the diazotizing agent, which is the key step for initiating the intramolecular cyclization to form the indazole ring. Stir the reaction overnight at 60 °C.

  • Hydrolysis & Workup: Cool the reaction to 0 °C and add water (75 mL) and THF (150 mL). Add lithium hydroxide (494 mmol) to hydrolyze the N-acetyl group formed during the reaction. Stir for 3 hours at 0 °C.

  • Extraction: Add water (200 mL) and extract the product with ethyl acetate (2 x 300 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole as a solid.

Step 2: N-Methylation of 4-Chloro-1H-indazole

This step selectively adds the methyl group to the N1 position of the pyrazole ring.

  • Setup: Dissolve the 4-chloro-1H-indazole (1 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to the solution. Stir for 20-30 minutes at room temperature to deprotonate the indazole nitrogen.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 equiv.) dropwise. Stir the reaction at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield 4-chloro-1-methyl-1H-indazole.

Step 3: C3-Halogenation of 4-Chloro-1-methyl-1H-indazole

Introduction of a halogen at the C3 position is necessary to facilitate the subsequent cyanation reaction. Iodination is often preferred for its higher reactivity in palladium-catalyzed cross-coupling.

  • Setup: Dissolve the 4-chloro-1-methyl-1H-indazole (1 equiv.) in DMF or a similar solvent.

  • Iodination: Add N-Iodosuccinimide (NIS, 1.1 equiv.) in portions. The reaction is typically run at room temperature and monitored by TLC/LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layers, dry, and concentrate. The crude product, 4-chloro-3-iodo-1-methyl-1H-indazole, can be purified by column chromatography if necessary.

Step 4: Palladium-Catalyzed Cyanation

The final step introduces the carbonitrile functional group. Modern palladium catalysis using non-toxic cyanide sources is the preferred method for this transformation.[6]

  • Reagents & Setup: In a reaction vessel, combine 4-chloro-3-iodo-1-methyl-1H-indazole (1 equiv.), potassium ferrocyanide (K₄[Fe(CN)₆], 0.4 equiv.) as the cyanide source, a palladium catalyst such as allylpalladium(II) chloride dimer (1-2 mol%), and a ligand like Xantphos (2-4 mol%).[6]

  • Reaction: Add a solvent mixture, such as dimethylacetamide (DMAc) and water.[6] Purge the vessel with an inert gas (Argon or Nitrogen). Heat the reaction mixture (typically 120-140 °C) and stir until the reaction is complete. The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.

  • Workup & Purification: Cool the reaction, filter off inorganic salts, and extract the product with an organic solvent. Purify the final compound, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, using silica gel column chromatography.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic and analytical techniques.

Analysis TechniqueExpected Results
¹H NMR Aromatic protons (3H) showing characteristic shifts and coupling for the indazole ring. A singlet corresponding to the N-methyl group (3H) around 3.8-4.2 ppm.
¹³C NMR Resonances for 9 unique carbon atoms, including the distinctive nitrile carbon (C≡N) signal around 115-120 ppm and signals for the aromatic and methyl carbons.
LC-MS (ESI+) A prominent ion peak corresponding to [M+H]⁺ at m/z 192.6.
Elemental Analysis Calculated % composition: C, 56.41%; H, 3.16%; Cl, 18.50%; N, 21.93%. Experimental values should be within ±0.4%.

Applications in Medicinal Chemistry

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.[7] 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is an exemplary intermediate, providing multiple points for diversification.

  • The Carbonitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or it can serve as a bioisostere for other functional groups.

  • The Chlorine Atom: Provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or heteroaryl substituents.

  • The Indazole Core: Acts as a critical pharmacophore that can form key hydrogen bonds and hydrophobic interactions with target proteins.

Role in Drug Discovery Pipeline

Caption: The logical progression from building block to drug candidate.

Safety and Handling

As with any specialized laboratory chemical, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile should be handled with appropriate care. While a specific safety data sheet (SDS) is not available, guidelines for related heterocyclic nitrile and chloro-aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed or if irritation persists, seek immediate medical attention.

Conclusion

4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a high-value intermediate for chemical and pharmaceutical research. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The synthetic pathway detailed in this guide, based on reliable and well-documented chemical principles, offers a clear roadmap for its preparation. Proper analytical characterization is essential to ensure the quality required for progression into drug discovery pipelines.

References

  • [No Source]
  • MySkinRecipes. (n.d.). 4-Chloro-3-methyl-1H-indazole. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. Retrieved January 20, 2026, from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available from: [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available from: [Link]

  • [No Source]
  • [No Source]
  • Shaikh, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6598. Available from: [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge Open Engage. Available from: [Link]

  • [No Source]

Sources

Exploratory

An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a substituted indazole, a class of heterocyclic aromatic organic compounds that are of signific...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a substituted indazole, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. The indazole scaffold is recognized as a "privileged structure," meaning it can bind to multiple receptors with high affinity, making it a valuable core for the design of novel therapeutic agents.[1][2] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors for cancer treatment, anti-inflammatory agents, and central nervous system modulators.[3][4] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, a specific derivative poised for exploration in drug discovery programs.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. The molecular weight, formula, and other computed properties of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile provide the initial data points for its identification and handling.

Core Molecular Attributes

The structure of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is defined by an indazole core with a chlorine atom at the 4-position, a methyl group at the 1-position of the pyrazole ring, and a carbonitrile group at the 3-position.

Table 1: Key Molecular Identifiers and Properties

PropertyValueSource
Molecular Formula C₉H₆ClN₃Angene Chemical[5]
Molecular Weight 191.62 g/mol Angene Chemical, BLDpharm[5][6]
CAS Number 1015846-56-6Angene Chemical[5]
Canonical SMILES CN1C2=C(C(=C(C=C2)Cl)C#N)N=C1-
Computed Physicochemical Data

The following table summarizes key computed physicochemical properties that are predictive of the compound's behavior in various biological and chemical systems. These values are essential for computational modeling, formulation development, and preliminary assessment of drug-like properties.

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.3Angene Chemical[5]
Hydrogen Bond Donor Count 0Angene Chemical[5]
Hydrogen Bond Acceptor Count 2Angene Chemical[5]
Rotatable Bond Count 0Angene Chemical[5]
Exact Mass 191.0250 g/mol Angene Chemical[5]
Topological Polar Surface Area (TPSA) 41.6 ŲAngene Chemical[5]
Heavy Atom Count 13Angene Chemical[5]
Complexity 247Angene Chemical[5]

Synthesis and Chemical Logic

Proposed Synthetic Pathway

A plausible synthetic route would likely begin with a suitably substituted aniline, such as 3-chloro-2-methylaniline. The synthesis would proceed through diazotization followed by cyclization to form the indazole core. Subsequent functionalization, including methylation and cyanation, would yield the final product.

The diagram below illustrates a generalized workflow for the synthesis of substituted indazoles, which can be adapted for the specific synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

G cluster_0 Step 1: Indazole Core Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Cyanation at C3 A Substituted o-Toluidine (e.g., 3-Chloro-2-methylaniline) B Diazotization (e.g., NaNO2, HCl) A->B C Intramolecular Cyclization B->C D 4-Chloro-1H-indazole C->D E 4-Chloro-1H-indazole G 4-Chloro-1-methyl-1H-indazole E->G Base F Methylating Agent (e.g., Dimethyl sulfate, MeI) H 4-Chloro-1-methyl-1H-indazole J 4-Chloro-1-methyl-1H-indazole-3-carbonitrile H->J Palladium Catalyst I Cyanating Agent (e.g., CuCN, Zn(CN)2)

Caption: Proposed synthetic workflow for 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

Experimental Protocol: Synthesis of the Precursor 4-Chloro-1H-indazole

An improved preparation of the key intermediate, 4-chloro-1H-indazole, has been reported, starting from 3-chloro-2-methylaniline.[7] This protocol offers high yields and is suitable for larger-scale synthesis.

Step-by-Step Methodology:

  • Acetylation: To a cooled (0 °C) solution of 3-chloro-2-methylaniline and potassium acetate in chloroform, add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Diazotization and Cyclization: Heat the reaction mixture to 55-60 °C and add a nitrite source (e.g., tert-butyl nitrite or isopentyl nitrite). Stir the mixture overnight to facilitate the formation of the N-acetyl-4-chloro-1H-indazole intermediate.

  • Hydrolysis: After cooling the reaction mixture, add a mixture of water and a suitable solvent like THF. Introduce a base, such as sodium hydroxide or lithium hydroxide, and stir at 0 °C for several hours to remove the acetyl protecting group.

  • Work-up and Purification: Perform an aqueous work-up and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-1H-indazole. The product can be further purified by recrystallization.

Potential Applications in Drug Discovery and Research

The indazole moiety is a cornerstone in the development of kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The substitution pattern of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile suggests its potential as a scaffold or intermediate for the synthesis of targeted kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The indazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The substituents on the indazole core play a crucial role in modulating potency and selectivity for specific kinase targets.

  • The 4-chloro substituent can influence the electronic properties of the ring system and provide a vector for further chemical modification.

  • The 1-methyl group prevents the formation of tautomers and can provide steric interactions within the kinase binding pocket.

  • The 3-carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be further elaborated into other functional groups to enhance binding affinity and selectivity.

The diagram below illustrates the general interaction of an indazole-based inhibitor with the ATP binding pocket of a kinase.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Hinge Region cluster_2 Hydrophobic Pocket cluster_3 Solvent Exposed Region cluster_4 Indazole Inhibitor hinge Backbone Amide NH pocket Hydrophobic Residues solvent Further Interactions/ Solubilizing Groups indazole Indazole Core indazole->hinge H-Bond indazole->pocket Hydrophobic Interactions substituent1 Substituent (e.g., -CN) substituent1->solvent Specific Interactions substituent2 Substituent (e.g., -Cl)

Caption: Generalized binding mode of an indazole-based kinase inhibitor.

While specific targets for 4-Chloro-1-methyl-1H-indazole-3-carbonitrile have not been detailed in published literature, its structural features make it an attractive candidate for screening against a variety of kinases implicated in oncology and inflammatory diseases. Researchers can utilize this compound as a starting point for the development of more complex and potent inhibitors.

Conclusion

4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a well-defined chemical entity with potential for significant applications in the field of drug discovery, particularly in the development of kinase inhibitors. Its physicochemical properties are favorable for a lead compound, and its synthesis is achievable through established chemical methodologies. This technical guide provides the foundational knowledge for researchers and scientists to incorporate this promising molecule into their research and development pipelines, with the aim of discovering novel therapeutics for a range of diseases.

References

  • MySkinRecipes. 4-Chloro-3-methyl-1H-indazole. [Link]

  • Angene Chemical. 4-CHLORO-1-METHYL-1H-INDAZOLE-3-CARBONITRILE. [Link]

  • Arctom. CAS NO. 1015846-56-6 | 4-Chloro-1-methyl-1h-indazole-3-carbonitrile. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354–359. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH. [Link]

Sources

Foundational

Introduction: The Significance of Precise Structural Characterization

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile 4-Chloro-1-methyl-1H-indazole-3-carbonitrile belongs to the indazole class of heterocyclic compounds. This scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

4-Chloro-1-methyl-1H-indazole-3-carbonitrile belongs to the indazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to potent kinase inhibitors for cancer therapy.[1][2] The precise placement of substituents on the indazole ring system is critical, as even minor positional changes can dramatically alter a molecule's biological activity, pharmacokinetic profile, and safety. For instance, the distinction between N-1 and N-2 substituted indazoles is a common challenge in synthesis, and resolving this ambiguity is paramount for drug development and protecting intellectual property.[3][4][5]

Logical Workflow for Structure Elucidation

The definitive confirmation of a chemical structure is not reliant on a single experiment but on the cumulative weight of evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combination allows for a robust and defensible assignment.

G cluster_0 Initial Analysis cluster_1 Core Structural Backbone cluster_2 Absolute Confirmation HRMS High-Resolution Mass Spectrometry 1H_NMR 1D Proton NMR (¹H NMR) HRMS->1H_NMR Confirms Molecular Formula FTIR Infrared Spectroscopy FTIR->1H_NMR Confirms Functional Groups 13C_NMR 1D Carbon NMR (¹³C NMR) 1H_NMR->13C_NMR Proton Environment 2D_NMR 2D NMR (HSQC, HMBC) 13C_NMR->2D_NMR Carbon Skeleton Final_Structure Unambiguous Structure Confirmed 2D_NMR->Final_Structure Connects Fragments XRay Single-Crystal X-ray Diffraction XRay->Final_Structure Definitive 3D Structure

Figure 1: A logical workflow for the structural elucidation of a novel small molecule, integrating data from multiple orthogonal analytical techniques.

Part 1: Molecular Formula and Isotopic Signature by Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the first essential step. It provides the accurate mass of the molecular ion, which is used to determine the elemental composition. For 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (C₉H₆ClN₃), the presence of chlorine provides a highly diagnostic isotopic pattern.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation: Causality and Validation
  • Elemental Composition: The calculated exact mass of the neutral molecule C₉H₆³⁵ClN₃ is 191.02499. The protonated species [C₉H₇³⁵ClN₃]⁺ is 192.03282. The HRMS experiment should yield a measured mass that aligns with this calculated value within a narrow error margin (e.g., ±0.001 Da). This provides strong evidence for the proposed molecular formula.

  • Isotopic Pattern (The Chlorine Signature): Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two distinct molecular ion peaks separated by approximately 2 Da. The peak corresponding to the molecule containing ³⁵Cl is designated as the M+ peak, and the one with ³⁷Cl is the M+2 peak. The expected intensity ratio of the [M+H]⁺ to the [M+2+H]⁺ peak is approximately 3:1.[6][7] Observing this characteristic ratio is a definitive confirmation of the presence of a single chlorine atom in the molecule.

PeakCalculated m/z ([M+H]⁺)Expected Relative Abundance
M+H192.03282 (with ³⁵Cl)100%
M+2+H194.03004 (with ³⁷Cl)~32%
Table 1: Predicted HRMS data for the protonated molecular ion of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

Part 2: Functional Group Identification by Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this specific indazole, the most diagnostic feature is the nitrile (C≡N) group.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

  • Processing: No significant processing is usually required.

Data Interpretation: Pinpointing the Nitrile

The IR spectrum is interpreted by identifying absorption bands characteristic of specific bond vibrations.[8]

  • Nitrile (C≡N) Stretch: The key functional group, the carbon-nitrogen triple bond of the nitrile, will produce a sharp, medium-intensity absorption band in the range of 2220-2240 cm⁻¹ .[9][10] Its presence is strong evidence for the -CN moiety.

  • Aromatic C-H Stretch: A band or series of bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) indicates C-H bonds on the aromatic ring.

  • Aliphatic C-H Stretch: The methyl group (CH₃) will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the indazole's aromatic system.[11]

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2230C≡N StretchNitrile
> 3000C-H StretchAromatic
< 3000C-H StretchAliphatic (CH₃)
1450-1600C=C StretchAromatic Ring
Table 2: Key expected absorption bands in the FTIR spectrum.

Part 3: Definitive Connectivity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.[3][12]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard HSQC experiment to correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard HMBC experiment. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations.

Data Interpretation: Assembling the Structural Puzzle

¹H NMR - Proton Environment

  • Aromatic Region (δ ~7.0-8.0 ppm): Three protons are expected on the benzene portion of the indazole ring. Their chemical shifts and coupling patterns are dictated by the substituents.

    • H-7: Will be deshielded due to its proximity to the pyrazole ring nitrogen. It will appear as a doublet, coupled only to H-6.

    • H-6: Will appear as a triplet or doublet of doublets, coupled to both H-5 and H-7.

    • H-5: Will appear as a doublet, coupled only to H-6.

  • N-Methyl Region (δ ~4.0 ppm): The N-methyl group (N-CH₃) will appear as a sharp singlet, integrating to three protons. Its chemical shift confirms its attachment to a nitrogen atom. The specific chemical shift can help distinguish between N-1 and N-2 isomers; in N-1 substituted indazoles, this peak is typically found around 4.1 ppm.[4]

¹³C NMR - Carbon Skeleton

  • Nine distinct carbon signals are expected.

    • Nitrile Carbon (C≡N): A weak signal around δ 115-120 ppm.

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbon bearing the chlorine (C-4) will be significantly affected.

    • N-Methyl Carbon: A signal in the aliphatic region (δ ~35-40 ppm).

HMBC - The Definitive Connectivity Map The HMBC experiment is the cornerstone of the elucidation, as it reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing the assembly of molecular fragments.

Sources

Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a substituted indazole derivative of significant interest in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities. The specific substitutions of a chloro group at the 4-position, a methyl group at the 1-position, and a carbonitrile at the 3-position create a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides a detailed overview of the known physical properties of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, alongside expert insights into the experimental methodologies for their determination.

Molecular Structure and Identification

The structural integrity of a compound is the foundation of its chemical and physical behavior. The identity of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is unequivocally established by its molecular formula, weight, and unique CAS number.

IdentifierValueSource
Chemical Name 4-Chloro-1-methyl-1H-indazole-3-carbonitrileN/A
CAS Number 1015846-56-6[1]
Molecular Formula C₉H₆ClN₃[2]
Molecular Weight 191.62 g/mol [2]
Canonical SMILES CN1N=C(C#N)C2=C1C=CC=C2ClN/A

Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.3[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]
Exact Mass 191.025025 g/mol [3]
Monoisotopic Mass 191.025025 g/mol [3]
Topological Polar Surface Area 41.6 Ų[3]
Heavy Atom Count 13[3]
Complexity 247[3]

Expert Insight: The computed XLogP3 value of 2.3 suggests that 4-Chloro-1-methyl-1H-indazole-3-carbonitrile possesses moderate lipophilicity. This is a crucial parameter in drug development, influencing properties such as membrane permeability and oral bioavailability. The absence of hydrogen bond donors and the presence of two acceptors will govern its interaction with biological targets and its solubility in various solvents.

Experimental Physical Properties: Data and Determination

Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity. As of the latest literature review, the experimental melting point of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile has not been publicly reported.

The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid. The following protocol outlines a robust method using a digital melting point apparatus, a self-validating system for this crucial physical property.

Caption: Workflow for Melting Point Determination.

Causality in Experimental Choice:

  • Grinding: A finely ground powder ensures uniform heat distribution, leading to a sharper and more accurate melting point range.

  • Capillary Packing: A densely packed sample of appropriate height prevents sagging and ensures a clear observation of the melting process.

  • Two-Stage Heating: The initial rapid heating provides a quick, approximate melting point. The subsequent slow heating around this temperature is crucial for accurately determining the narrow melting range characteristic of a pure compound. A broad melting range (greater than 2 °C) would suggest the presence of impurities.

Boiling Point

Due to the likely solid nature of this compound at room temperature and its relatively high molecular weight, it is anticipated to have a high boiling point and may decompose before boiling under atmospheric pressure. Therefore, vacuum distillation would be necessary to determine its boiling point. No experimental boiling point has been reported.

Solubility

The solubility of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile in various solvents is a critical parameter for its use in synthesis, purification, and biological assays. While comprehensive quantitative solubility data is not available, its structural features suggest solubility in common organic solvents.

This protocol provides a systematic approach to assessing the solubility of the compound, which is essential for selecting appropriate solvents for reactions, recrystallization, and formulation.

G start Start: Weigh 10 mg of Compound add_solvent Add 1 mL of Solvent and Vortex start->add_solvent water Water etoh Ethanol dmso DMSO dcm Dichloromethane hex Hexanes observe Observe for Dissolution add_solvent->observe decision Completely Dissolved? observe->decision soluble Soluble (>10 mg/mL) decision->soluble Yes partially_soluble Partially Soluble decision->partially_soluble Partially insoluble Insoluble (<1 mg/mL) decision->insoluble No end End: Solubility Profile Determined soluble->end heat Gently Heat partially_soluble->heat insoluble->heat observe_heat Observe for Dissolution heat->observe_heat decision_heat Completely Dissolved? observe_heat->decision_heat soluble_heat Soluble with Heating decision_heat->soluble_heat Yes decision_heat->end No soluble_heat->end

Caption: Systematic Approach to Solubility Profiling.

Trustworthiness of the Protocol: This systematic approach provides a reliable and reproducible method for characterizing solubility. By starting with a defined amount of solute and solvent, a semi-quantitative assessment can be made. The inclusion of a heating step is crucial for identifying compounds that may have low solubility at room temperature but are suitable for recrystallization.

Spectroscopic Data for Structural Confirmation

While specific spectra for 4-Chloro-1-methyl-1H-indazole-3-carbonitrile are not available in public databases, the expected spectral characteristics can be inferred from its structure and data from related compounds. These spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system and a singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the chloro and carbonitrile substituents.

    • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbon of the nitrile group, the carbons of the indazole core, and the methyl carbon.

  • Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, precautions should be based on the data for structurally related compounds and general principles of laboratory safety.

  • Hazard Statements (Inferred): Based on related indazole compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

    • Handle in a well-ventilated area or a chemical fume hood.[5]

    • Avoid inhalation of dust and contact with skin and eyes.[4]

    • Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a compound with significant potential in the field of medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet publicly available, this guide provides the most current information and outlines robust, field-proven methodologies for their determination. For researchers and drug development professionals, a thorough understanding and experimental validation of these properties are essential first steps toward unlocking the full potential of this promising molecule.

References

  • Sunway Pharm Ltd. 4-chloro-1H-indazole-3-carbonitrile - CAS:1264481-55-1. [Link]

  • Angene Chemical. 4-CHLORO-1-METHYL-1H-INDAZOLE-3-CARBONITRILE. [Link]

  • MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Profile of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, a key heterocyclic compou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific molecule, this document integrates predicted data with foundational spectroscopic principles and comparative data from related indazole analogs to offer a robust analytical framework.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, appearing in a wide array of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution pattern of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, featuring a chloro group at the 4-position, a methyl group at the N1 position, and a nitrile group at the 3-position, creates a unique electronic and steric profile that is of considerable interest for the development of novel therapeutic agents and functional materials. Understanding its spectroscopic signature is paramount for its synthesis, characterization, and application in various research and development endeavors.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Diagram 1: Molecular Structure of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.65d1HH-7
~ 7.45t1HH-6
~ 7.20d1HH-5
~ 4.10s3HN-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Note: These are predicted values and may vary based on experimental conditions.

Interpretation and Rationale:

  • The aromatic protons on the benzene ring (H-5, H-6, and H-7) are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.

  • The N-methyl protons are predicted to be a singlet at around 4.10 ppm, a characteristic chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic system.

  • The multiplicity of the aromatic protons (doublet, triplet, doublet) is consistent with the substitution pattern on the indazole ring.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
~ 142.0C-7a
~ 130.0C-5
~ 125.0C-3a
~ 124.0C-6
~ 122.0C-4
~ 115.0C-7
~ 114.0C≡N
~ 105.0C-3
~ 35.0N-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Note: These are predicted values and may vary based on experimental conditions.

Interpretation and Rationale:

  • The quaternary carbons (C-3, C-3a, C-4, and C-7a) are identified based on their expected chemical shifts and lack of signal in a DEPT-135 experiment.

  • The carbon of the nitrile group (C≡N) is expected to resonate around 114.0 ppm.

  • The upfield signal at approximately 35.0 ppm is characteristic of the N-methyl carbon.

Experimental Protocol for NMR Data Acquisition

Diagram 2: NMR Sample Preparation and Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert the sample into the NMR spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra using standard pulse sequences shim->acquire ft Fourier Transform the Free Induction Decay (FID) acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline calibrate Calibrate chemical shifts using the solvent residual peak baseline->calibrate

  • Sample Preparation: Dissolve 5-10 mg of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

  • Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals.

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch (N-CH₃)
~ 2230StrongC≡N stretch (nitrile)
~ 1620-1580Medium-StrongC=C aromatic ring stretch
~ 1500-1450Medium-StrongC=N ring stretch
~ 800-700StrongC-Cl stretch

Interpretation and Rationale:

  • The most characteristic peak in the IR spectrum is the strong absorption around 2230 cm⁻¹ corresponding to the stretching vibration of the nitrile (C≡N) group.

  • The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1620-1450 cm⁻¹ region.

  • The aliphatic C-H stretching of the N-methyl group is expected in the 2950-2850 cm⁻¹ range.

  • A strong absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Experimental Protocol for IR Data Acquisition (ATR Method)

Diagram 3: ATR-FTIR Analysis Workflow

ATR_FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) background Collect a background spectrum of the empty ATR stage clean->background place Place a small amount of the solid sample directly onto the ATR crystal background->place apply_pressure Apply pressure to ensure good contact with the crystal place->apply_pressure collect Collect the sample spectrum apply_pressure->collect remove Remove the sample from the crystal collect->remove clean_again Clean the ATR crystal thoroughly remove->clean_again

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid 4-Chloro-1-methyl-1H-indazole-3-carbonitrile sample onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: After analysis, carefully remove the sample and clean the ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data
m/zRelative IntensityAssignment
191/193High[M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom)
176/178Medium[M - CH₃]⁺
151Medium[M - Cl]⁺
125Low[M - CH₃ - Cl]⁺

Interpretation and Rationale:

  • The molecular ion peak [M]⁺ is expected at m/z 191, with an isotopic peak [M+2]⁺ at m/z 193 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

  • Fragmentation is likely to occur through the loss of the methyl group (CH₃) leading to a fragment at m/z 176/178.

  • Loss of the chlorine atom would result in a fragment at m/z 151.

Experimental Protocol for Mass Spectrometry Data Acquisition

Diagram 4: General Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation dissolve Dissolve a small amount of sample in a suitable volatile solvent inject Inject the solution into the mass spectrometer (e.g., via direct infusion or GC/LC) dissolve->inject ionize Ionize the sample (e.g., using Electron Ionization - EI or Electrospray Ionization - ESI) inject->ionize separate Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer ionize->separate detect Detect the separated ions separate->detect generate Generate the mass spectrum detect->generate analyze Analyze the molecular ion peak and fragmentation pattern generate->analyze

  • Sample Preparation and Introduction: Dissolve a small amount of the compound in a volatile solvent. The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The choice of ionization technique is crucial. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.

  • Mass Analysis and Detection: The generated ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer and then detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed and practical framework for the identification and characterization of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. By combining theoretical predictions with established spectroscopic principles and experimental protocols, this document serves as a valuable resource for researchers working with this important heterocyclic compound. It is recommended that the predicted data be confirmed with experimental results for any critical applications.

References

  • Note: As this guide is based on predicted data and general spectroscopic principles, direct literature references for the experimental spectra of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile are not available. The following references provide general information on spectroscopic techniques and the chemistry of indazoles.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Stadtmüller, H. (1995). The Chemistry of Indazoles. In The Chemistry of Heterocyclic Compounds (Vol. 59, pp. 1-152). John Wiley & Sons, Inc. [Link]

Exploratory

A Comprehensive Guide to Determining the Solubility Profile of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile for Drug Discovery Applications

Abstract The successful progression of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful progression of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of its ultimate bioavailability and formulability. This guide focuses on 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, a heterocyclic compound representative of scaffolds explored in modern medicinal chemistry, particularly as intermediates for kinase inhibitors.[1] In the absence of extensive public data, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility profile of this molecule. We will delve into the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, provide detailed, field-proven experimental protocols, and discuss the interpretation of solubility data to guide critical decisions in the drug discovery pipeline.

Introduction: The Imperative of Solubility in Drug Development

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent, is a cornerstone of pharmaceutical science.[2] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[3] Consequently, poor aqueous solubility is a leading cause of low and variable bioavailability, which can mask a compound's true efficacy and toxicity, leading to costly failures in later development stages.[4][5] More than 40% of NCEs exhibit poor aqueous solubility, making its early assessment a critical step in risk mitigation.[5]

Furthermore, the integrity of in vitro biological assays can be compromised by compound precipitation, leading to unreliable structure-activity relationship (SAR) data and false positives.[6] A thorough understanding of a compound's solubility profile, such as that for 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, is therefore not merely a data point but a foundational piece of knowledge that informs formulation strategies, dose selection for in vivo studies, and the overall developability of a potential therapeutic agent.[7]

Physicochemical Profile of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

The molecular structure of a compound dictates its intrinsic solubility. A preliminary analysis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile allows for an educated prediction of its solubility behavior.

  • Indazole Core: A bicyclic aromatic heterocycle, which contributes to its crystallinity and relative planarity.

  • Chloro Group: Increases lipophilicity, generally decreasing aqueous solubility.

  • Methyl Group: A small alkyl group that also contributes to lipophilicity.

  • Carbonitrile Group: A polar group that can participate in hydrogen bonding, but its contribution is often insufficient to overcome the lipophilicity of the larger scaffold.

Based on this structure and data from similar compounds which are described as being almost insoluble in water but having high solubility in organic solvents, it is reasonable to hypothesize that 4-Chloro-1-methyl-1H-indazole-3-carbonitrile will exhibit low aqueous solubility and require organic co-solvents for solubilization in many experimental settings.[8]

Table 1: Compound Identification

Property Value Source
IUPAC Name 4-chloro-1-methyl-1H-indazole-3-carbonitrile N/A
CAS Number 1015846-56-6 [9]
Molecular Formula C₉H₆ClN₃ N/A

| Molecular Weight | 191.62 g/mol | N/A |

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility measured in drug discovery is crucial for correct data interpretation and application.[10]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a stock solution (typically in Dimethyl Sulfoxide, DMSO) is rapidly diluted into an aqueous buffer.[11][12] It is a measure of a compound's tendency to precipitate from a supersaturated solution under specific, time-constrained conditions. Due to its speed and low sample requirement, it is ideal for high-throughput screening (HTS) of large compound libraries in early discovery.[13]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[14] This measurement requires longer incubation times (often 24 hours or more) with an excess of solid compound and is considered the "gold standard" for guiding formulation and development decisions.[4][14]

G cluster_0 Drug Discovery Workflow cluster_1 Solubility Assessment Discovery Early Discovery (HTS, Hit-to-Lead) Optimization Lead Optimization & Pre-Formulation Discovery->Optimization Compound Progression Kinetic Kinetic Solubility (Fast, High-Throughput) Discovery->Kinetic Guides initial SAR Flags major issues Thermo Thermodynamic Solubility (Equilibrium, 'Gold Standard') Optimization->Thermo Informs formulation Predicts in vivo behavior Kinetic->Thermo Provides early alert for

Caption: Relationship between solubility types and the drug discovery timeline.

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, I advocate for a two-tiered approach: an initial high-throughput kinetic screen followed by a definitive thermodynamic measurement for key compounds.

Protocol 4.1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed for rapid assessment and is based on the principle that undissolved particles scatter light.[12][15]

Objective: To quickly estimate the solubility of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile by detecting precipitation upon dilution of a DMSO stock into aqueous buffer.

Materials:

  • 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

  • DMSO (Anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear, 96-well microtiter plates

  • Nephelometer (or plate reader with light scattering capability)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[15]

  • Plate Setup: Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row. This creates a starting concentration of 100 µM in 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next, mixing thoroughly at each step.

  • Incubation: Cover the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.[13]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with 1% DMSO).

Causality and Trustworthiness: This method is rapid but provides an estimate. The use of DMSO, a water-miscible organic solvent, can artificially inflate the apparent solubility compared to the true thermodynamic value.[16] However, it is a self-validating system for ranking compounds and flagging those with very poor solubility early in the process.

Protocol 4.2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility, crucial for later-stage development.[14][17]

Objective: To determine the true equilibrium solubility of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile in an aqueous buffer.

Materials:

  • Solid (powdered) 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials (e.g., 1.5 mL)

  • Thermomixer or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Analytical balance

Procedure:

  • Compound Addition: Accurately weigh approximately 1-2 mg of the solid compound into a glass vial. An excess is required to ensure a saturated solution is formed.[14]

  • Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a thermomixer set to 25°C (or 37°C for biopharmaceutical relevance) with vigorous shaking (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining micro-particulates. This step is critical to avoid artificially high readings.

  • Quantification: Analyze the clear filtrate using a suitable analytical method (see Section 5) to determine the compound's concentration.

G start Start step1 1. Add Excess Solid Compound to Vial start->step1 step2 2. Add Aqueous Buffer (e.g., PBS, pH 7.4) step1->step2 step3 3. Equilibrate (24h Shake at 25°C) step2->step3 step4 4. Separate Phases (Centrifugation) step3->step4 step5 5. Collect & Filter Supernatant (0.45 µm) step4->step5 step6 6. Quantify Concentration (LC-MS/MS or UV-Vis) step5->step6 end End: Thermodynamic Solubility step6->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Analytical Quantification

The final concentration of the dissolved compound in the filtrate must be accurately measured.

  • 5.1 High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity and specificity.[10] It can accurately quantify the compound even in complex biological matrices or simulated intestinal fluids (FaSSIF/FeSSIF) and is essential for compounds with poor UV absorbance.[18] A calibration curve is constructed using standard solutions of known concentrations.

  • 5.2 UV-Vis Spectroscopy: For pure compounds with a strong chromophore, UV-Vis spectroscopy offers a simpler and higher-throughput alternative.[13] A standard curve must be generated by measuring the absorbance of several known concentrations of the compound in the assay buffer (including the same percentage of any co-solvent like DMSO).[6] The solubility is then calculated from the absorbance of the filtrate using the standard curve.[6]

Data Interpretation and Strategic Application

The solubility data for 4-Chloro-1-methyl-1H-indazole-3-carbonitrile should be compiled and interpreted within the context of drug discovery guidelines.

Table 2: Solubility Classification and Interpretation

Solubility (µg/mL) USP Classification Drug Discovery Implication Recommended Action
> 100 Soluble / Freely Soluble Low risk for solubility-limited absorption. Proceed with standard formulations.
30 - 100 Sparingly Soluble Moderate risk. May require enabling formulations for higher doses. Characterize solid form (polymorphism). Consider simple formulations (e.g., pH adjustment if ionizable).
1 - 30 Poorly Soluble High risk. Likely to have bioavailability issues. Prioritize formulation development (e.g., amorphous solid dispersions, lipid-based formulations). Re-evaluate SAR for more soluble analogs.

| < 1 | Very Poorly / Insoluble | Very high risk. Significant development challenge.[5] | Aggressive formulation strategies required. May be unsuitable for oral delivery unless potency is extremely high. |

A good target for many oral drug discovery compounds is a solubility of >60 µg/mL.[12] If the thermodynamic solubility of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is found to be in the "Poorly Soluble" range, this triggers a critical decision point. Resources should be allocated to investigate solubility-enhancing formulations, or medicinal chemistry efforts may be redirected to synthesize analogs with improved physical properties without sacrificing potency.

Conclusion

Characterizing the solubility profile of a new chemical entity like 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a non-negotiable step in modern drug discovery. While direct solubility data may not always be available in the public domain, a systematic and logical application of established experimental protocols provides the necessary insights. By employing a tiered strategy of rapid kinetic screening followed by definitive thermodynamic shake-flask analysis, researchers can generate robust, reliable data. This data is fundamental to interpreting biological results accurately, guiding medicinal chemistry efforts, and designing formulations that maximize the potential for successful clinical development. The framework presented in this guide provides a validated pathway to de-risk discovery programs and make informed, data-driven decisions.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. (2025). Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Farmacia. (2020). The Importance of Solubility for New Drug Molecules. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Alhalaweh, A. (2017). Optimizing Drug Solubility. Contract Pharma. Available from: [Link]

  • MySkinRecipes. 4-Chloro-3-methyl-1H-indazole. Available from: [Link]

  • ChemBK. 1H-Indazole, 4-chloro-3-methyl-. (2024). Available from: [Link]

  • PubChem. Zinc Sulfide. National Center for Biotechnology Information. Available from: [Link]

  • TRUNNANO. High Purity Zinc Sulfide ZnS Powder CAS 1314-98-3, 99.99%. Available from: [Link]

  • Chemsrc. 4-Methyl-1H-indazole-3-carbonitrile. (2025). Available from: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • American Elements. Zinc Sulfide. Available from: [Link]

  • Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. CORE. Available from: [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

  • PubChem. 4-Fluoro-1-methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. ResearchGate. Available from: [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

  • Zhang, Y., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E. Available from: [Link]

  • Pharmaffiliates. 1-Methyl-1H-indazole-3-carbonyl Chloride. Available from: [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

Foundational

An In-depth Technical Guide to the Biological Potential of 4-chloro-1-methyl-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a mu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] This guide focuses on the specific, yet publicly under-characterized molecule, 4-chloro-1-methyl-1H-indazole-3-carbonitrile . While direct biological activity data for this compound is not extensively available in peer-reviewed literature, its structural features—a 4-chloro-substituted indazole core, an N1-methylation, and a 3-carbonitrile group—allow for a robust, hypothesis-driven evaluation of its potential. By analyzing structure-activity relationships (SAR) from closely related analogs, this document posits that 4-chloro-1-methyl-1H-indazole-3-carbonitrile is a promising candidate for investigation as a kinase inhibitor, with potential applications in oncology. We provide a comprehensive overview of the indazole class, a proposed synthetic route, hypothesized biological targets, and detailed experimental protocols to facilitate its scientific evaluation.

Introduction: The Indazole Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks for many of the most effective therapeutic agents.[1] Among these, the indazole ring system—a fusion of benzene and pyrazole—has garnered significant attention for its remarkable versatility and wide range of pharmacological activities, including anticancer, anti-inflammatory, anti-HIV, and antibacterial properties.[1]

The therapeutic success of indazole-based drugs is exemplified by several FDA-approved agents:

  • Pazopanib & Axitinib: Multi-targeted tyrosine kinase inhibitors used in cancer therapy.[3][4]

  • Niraparib: A potent PARP1/PARP2 inhibitor for treating ovarian and other cancers.[3]

  • Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK) and other targets.[3]

The utility of the indazole core often stems from its ability to act as an effective hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of protein kinases.[3] The specific substitutions on the indazole ring system precisely modulate the compound's potency, selectivity, and pharmacokinetic properties. This guide will deconstruct the structural components of 4-chloro-1-methyl-1H-indazole-3-carbonitrile to build a scientific case for its potential biological activities.

Synthesis and Characterization

While a specific documented synthesis for 4-chloro-1-methyl-1H-indazole-3-carbonitrile is not readily found, its preparation can be logically inferred from established methodologies for indazole synthesis. A plausible multi-step synthetic pathway would begin with the formation of the core 4-chloro-1H-indazole scaffold, followed by methylation and cyanation.

Proposed Synthetic Pathway

A potential route could start from 3-chloro-2-methylaniline, proceeding through a diazotization and cyclization reaction to form 4-chloro-1H-indazole.[5][6] This intermediate can then be selectively methylated at the N1 position, followed by a palladium-catalyzed cyanation at the 3-position to yield the target compound.

Synthetic_Pathway A 3-Chloro-2-methylaniline B 4-Chloro-1H-indazole A->B  Diazotization,  Cyclization   C 4-Chloro-1-methyl-1H-indazole B->C  Methylation (e.g., MeI, K2CO3)   D 4-Chloro-1-methyl-1H-indazole-3-carbonitrile C->D  Cyanation (e.g., Pd catalyst, Zn(CN)2)  

Caption: Proposed synthetic route for the target compound.

Analysis of Structural Analogs & Hypothesized Biological Activity

The biological potential of 4-chloro-1-methyl-1H-indazole-3-carbonitrile can be inferred by examining the roles its structural components play in known bioactive molecules.

The 4-Chloro-Indazole Core: A Key Element for Kinase Inhibition

The substitution pattern on the benzene portion of the indazole ring is critical for target engagement. The 4-position chlorine atom, as seen in our target compound, is a feature present in numerous potent kinase inhibitors. Halogen atoms at this position can form specific interactions within the ATP binding pocket and modulate the electronic properties of the ring system.

Many indazole-based compounds have been developed as inhibitors of critical oncogenic kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR) inhibitors[2]

  • Aurora Kinases inhibitors[2][4]

  • Glycogen Synthase Kinase-3 (GSK-3) inhibitors[4]

  • Epidermal Growth Factor Receptor (EGFR) inhibitors[4]

  • Protein Kinase, Membrane-Associated Tyrosine, and Threonine Kinase (PKMYT1) inhibitors[7]

The widespread success of 4-substituted indazoles in targeting these kinases strongly suggests that 4-chloro-1-methyl-1H-indazole-3-carbonitrile is a prime candidate for evaluation as a kinase inhibitor.

The 3-Carbonitrile Group: A Versatile Functional Group

The carbonitrile group at the 3-position is a key feature. It is a bioisostere for a carboxamide, a common functional group in many drugs. The nitrile itself can act as a hydrogen bond acceptor. Furthermore, it serves as a synthetic handle for conversion into other functional groups, such as amidines or tetrazoles, to optimize binding interactions. In the context of drug design, the 3-carbonitrile or its corresponding 3-carboxamide is a recurring motif in indazole-based inhibitors.[4]

Hypothesized Mechanism: Inhibition of Cell Cycle Kinases

Based on recent patent literature, indazole derivatives are being actively investigated as potent inhibitors of PKMYT1, a kinase that plays a crucial role in the G2/M cell cycle checkpoint.[7] Inhibition of PKMYT1 can lead to premature mitotic entry and subsequent cell death, particularly in cancer cells with a compromised G1 checkpoint (e.g., p53 mutations). Given its structural features, 4-chloro-1-methyl-1H-indazole-3-carbonitrile represents a plausible scaffold for PKMYT1 inhibition.

Hypothesized_Mechanism cluster_0 Cancer Cell Compound 4-Chloro-1-methyl- 1H-indazole-3-carbonitrile PKMYT1 PKMYT1 Kinase Compound->PKMYT1 Inhibition G2M G2/M Checkpoint Control PKMYT1->G2M Phosphorylation (Inactivation) Mitosis Premature Mitotic Entry PKMYT1->Mitosis Prevention of Premature Entry G2M->Mitosis Blockage of Mitosis Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis

Caption: Hypothesized mechanism of action via PKMYT1 inhibition.

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activity, a systematic, multi-tiered screening approach is required. The following protocols provide a robust framework for the initial characterization of 4-chloro-1-methyl-1H-indazole-3-carbonitrile.

Protocol 1: In Vitro Cancer Cell Line Viability Assay (MTT Assay)

This initial screen determines the compound's general cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.

Objective: To determine the IC50 (concentration inhibiting 50% of cell growth) value.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer) in appropriate media until they reach logarithmic growth phase.[3]

  • Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-chloro-1-methyl-1H-indazole-3-carbonitrile (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Broad Spectrum Kinase Inhibition Panel

This assay identifies potential kinase targets by screening the compound against a large number of purified kinases.

Objective: To identify specific kinases that are inhibited by the compound at a defined concentration.

Methodology:

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., DiscoverX, Eurofins, Promega) that employs technologies like ADP-Glo™, LanthaScreen™, or similar platforms.

  • Compound Submission: Provide 4-chloro-1-methyl-1H-indazole-3-carbonitrile at a high concentration (e.g., 10 mM in DMSO).

  • Screening: The service will perform a single-point screen, typically at 1 µM or 10 µM, against a panel of hundreds of human kinases.

  • Data Output: The results are typically provided as "% Inhibition" at the tested concentration relative to a control.

  • Hit Identification: Kinases showing significant inhibition (e.g., >50% or >75%) are identified as primary "hits" for further investigation.

Protocol 3: PKMYT1 Kinase Activity Assay (ADP-Glo™ Assay)

This is a target-specific, dose-response assay to confirm and quantify the inhibitory potency against a hypothesized target like PKMYT1.[7]

Objective: To determine the IC50 value of the compound specifically against PKMYT1 kinase.

Methodology:

  • Reagents:

    • Recombinant human PKMYT1 enzyme

    • Suitable peptide substrate (e.g., a Cdc25C-derived peptide)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction:

    • In a 384-well plate, add the PKMYT1 enzyme, the peptide substrate, and serial dilutions of 4-chloro-1-methyl-1H-indazole-3-carbonitrile.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal via coupled luciferase/luciferin reactions. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Plot the % inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

While 4-chloro-1-methyl-1H-indazole-3-carbonitrile remains a molecule without extensive characterization in the public domain, a thorough analysis of its structural components provides a compelling scientific rationale for its investigation. Its core scaffold is a well-validated pharmacophore for kinase inhibition, and recent trends in oncology drug discovery point towards targets like PKMYT1, for which this compound appears well-suited.

The proposed experimental workflows offer a clear and logical path to systematically uncover its biological activity. Initial cytotoxicity screening followed by broad kinase profiling and specific dose-response assays will efficiently determine its potential as a novel therapeutic lead. Further studies would involve medicinal chemistry efforts to optimize potency and selectivity, as well as in-depth cell-based assays to elucidate its precise mechanism of action on the cell cycle and apoptosis. This guide serves as a foundational blueprint for unlocking the potential of this promising indazole derivative.

References

  • MySkinRecipes. (n.d.). 4-Chloro-3-methyl-1H-indazole. Retrieved from [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Retrieved from [Link]

  • Cai, J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(15), 3487. Retrieved from [Link]

  • Various Authors. (2009). Indazole derivatives. (WO2009106980A2). Google Patents.
  • Various Authors. (1990). Indazole-3-carboxylic acid derivatives. (EP0358903A2). Google Patents.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Li, G., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1427-1439. Retrieved from [Link]

  • Willemsens, G., et al. (1999). Substituted (phenyl-1,2,4-triazol-1-yl methyl) benzotriazole and indazole derivatives. (US Patent 5,859,026). Google Patents.
  • Kamal, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. Retrieved from [Link]

  • Various Authors. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). (US20110172428A1). Google Patents.
  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4065. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(5), 1085. Retrieved from [Link]

  • Tandon, N., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 14(12), 895-925. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14794-14829. Retrieved from [Link]

  • Various Authors. (2013). Method for preparing 1H-indazole derivative. (CN102898374A). Google Patents.
  • Various Authors. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Panda, J., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Chemistry, 2(4), 947-960. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(23), 7789. Retrieved from [Link]

  • Various Authors. (2022). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. (CN111662233B). Google Patents.
  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

Sources

Exploratory

Unveiling the Therapeutic Landscape of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile Derivatives

An In-depth Technical Guide Abstract The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2][3] Derivatives of this heterocyclic system exhibit a vast range of pharmacological activities, including potent kinase inhibition, apoptosis induction, and antimicrobial effects.[1][2][4] This guide focuses on the specific, yet underexplored, 4-chloro-1-methyl-1H-indazole-3-carbonitrile scaffold. While direct biological data on this specific derivative series is nascent, this document synthesizes extensive research on analogous indazole compounds to build a robust, data-driven framework for identifying and validating its most promising therapeutic targets. By analyzing structure-activity relationships and common mechanisms of action, we will delineate the highest-probability target classes, propose key signaling pathways for investigation, and provide detailed, field-proven experimental protocols to guide future research and development efforts. The primary hypothesis centers on the inhibition of protein kinases critical to cancer cell proliferation and survival, with a secondary focus on the direct or indirect induction of apoptotic pathways.

Part 1: The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Indazole-containing compounds are a prominent class of nitrogen-containing heterocycles that have garnered significant attention from medicinal chemists for their versatile biological activities.[1] Their rigid, bicyclic structure provides an excellent framework for designing selective ligands that can interact with various biological targets. This has led to the successful development of several FDA-approved drugs, such as the multi-kinase inhibitors Axitinib, Pazopanib, and Entrectinib, which are used to treat different types of cancer.[3] The broad therapeutic utility of the indazole core spans anti-inflammatory, antibacterial, anti-HIV, and anticancer applications.[1][2]

The subject of this guide, the 4-chloro-1-methyl-1H-indazole-3-carbonitrile scaffold, possesses distinct structural features that inform the prediction of its biological targets:

  • Indazole Core: Provides the fundamental structure known to interact with the ATP-binding pockets of protein kinases.

  • 4-Chloro Substitution: This electron-withdrawing group can significantly influence the electronic properties of the ring system, potentially enhancing binding affinity or altering selectivity for specific targets.

  • 1-Methyl Group: N1-substitution is a common strategy in indazole-based kinase inhibitors to orient the molecule within the ATP pocket and improve cell permeability.

  • 3-Carbonitrile Moiety: This group can act as a hydrogen bond acceptor and is a key feature in many biologically active molecules, contributing to target engagement.

Given these features, a logical and evidence-based exploration of potential therapeutic targets is warranted.

Part 2: Primary Hypothesized Target Class: Protein Kinases

The most extensively documented activity of indazole derivatives is the inhibition of protein kinases.[1][3][5] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The indazole scaffold is a proven "hinge-binder," adept at forming key hydrogen bonds within the ATP-binding site of numerous kinases. Therefore, protein kinases represent the highest-probability target class for 4-chloro-1-methyl-1H-indazole-3-carbonitrile derivatives.

Tyrosine Kinases (TKs) in Oncogenic Signaling

Many indazole-based drugs are potent inhibitors of receptor and non-receptor tyrosine kinases that drive tumor growth, angiogenesis, and metastasis.[3] Key targets for related compounds include VEGFR, PDGFR, EGFR, FGFR, and Bcr-Abl.[1] Inhibition of these kinases can block downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.

RTK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binds & Dimerizes RTK->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Indazole Indazole Derivative (Putative Inhibitor) Indazole->RTK Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by an indazole derivative.

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP-detection assay to quantify kinase activity, a common method for screening inhibitors.[6]

Principle: The amount of ADP produced in a kinase reaction is converted to ATP, which is then used by luciferase to generate a light signal. A potent inhibitor will result in less ADP production and a lower light signal.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the target tyrosine kinase, substrate peptide, and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately identify competitive inhibitors.

    • Prepare a serial dilution of the 4-chloro-1-methyl-1H-indazole-3-carbonitrile test compound in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration in the assay is consistent and low (<1%) to prevent enzyme inhibition.

  • Kinase Reaction:

    • In a 384-well white plate, add 5 µL of the test compound dilution or vehicle control (DMSO in buffer).

    • Add 10 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature (e.g., 25-30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

PI3K/AKT/mTOR and MAPK/ERK Pathways

Indazole derivatives have also been shown to target serine/threonine kinases within critical pro-survival pathways. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancer, and its inhibition is a key therapeutic strategy.[7] Similarly, the MAPK/ERK pathway is a central regulator of cell growth and proliferation.[8]

Table 1: IC₅₀ Values of Selected Indazole Derivatives Against Various Kinases

Compound ClassTarget KinaseIC₅₀ ValueReference
1H-Indazole DerivativeEGFR T790M5.3 nM[1]
1H-Indazole DerivativeBcr-Abl14 nM[1]
1H-Indazole-5-carboxamideTTKSingle-digit nM[1]
1H-Indazole AmideERK19.3 nM[1]
3-Amino-1H-IndazolesPI3Kα0.43 µM (cell-based)[7]
Indazole Derivative (2f)(Multiple)0.23–1.15 µM (cell-based)[3][4]

Note: This table presents data for structurally related indazole compounds to provide a benchmark for potential potency.

Part 3: Secondary Hypothesized Target: Apoptosis Induction

A common consequence of effective kinase inhibition in cancer cells is the induction of apoptosis (programmed cell death). Several studies have demonstrated that indazole derivatives can trigger apoptosis by modulating key proteins in the intrinsic (mitochondrial) pathway.[3][4][9][10] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane depolarization, release of cytochrome c, and activation of executioner caspases like caspase-3.[3][4]

Apoptosis_Workflow cluster_assays Apoptosis Assessment cluster_markers Key Markers Start Treat Cancer Cells with Indazole Derivative Flow Flow Cytometry: Annexin V / PI Staining Start->Flow Western Western Blot Analysis Start->Western MMP Mitochondrial Membrane Potential Assay (e.g., JC-1) Start->MMP Annexin Early Apoptosis (Annexin V+ / PI-) Flow->Annexin Caspase Cleaved Caspase-3 ↑ Bax ↑, Bcl-2 ↓ Western->Caspase Depolarization Mitochondrial Depolarization ↑ MMP->Depolarization Conclusion Confirmation of Apoptosis Induction Annexin->Conclusion Caspase->Conclusion Depolarization->Conclusion

Caption: Experimental workflow for the validation of apoptosis induction by indazole derivatives.

Experimental Protocol: Western Blotting for Apoptotic Markers

Principle: This technique uses antibodies to detect changes in the expression levels of specific proteins involved in apoptosis, such as cleaved (active) caspase-3 and members of the Bcl-2 family.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cancer cells (e.g., HCT116, MCF-7) and allow them to adhere overnight.

    • Treat cells with varying concentrations of the indazole derivative for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. This is critical to preserve the phosphorylation state and integrity of the target proteins.

    • Quantify the total protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify the changes in protein expression relative to the loading control.

Part 4: Exploratory Therapeutic Areas

While oncology is the most probable application, the versatility of the indazole scaffold suggests other potential therapeutic avenues.

Table 2: Exploratory Targets for Indazole Derivatives

Therapeutic AreaPotential TargetRationale / EvidenceReference
Antibacterial Bacterial DNA Gyrase BA novel class of indazole derivatives was discovered with excellent enzymatic and antibacterial activity against Gram-positive pathogens, including MRSA.[11]
Antiparasitic Trypanothione Reductase (TryR)3-chloro-6-nitro-1H-indazole derivatives showed promising inhibitory activity against Leishmania major, with molecular modeling suggesting stable binding to TryR.[12]
Neuroinflammation Cannabinoid Receptors (CB1/CB2)Indazole-3-carboxamide derivatives are a major class of synthetic cannabinoid receptor agonists, with potential therapeutic applications.[13]
Cardiovascular Various (e.g., Platelet Aggregation)Certain indazole derivatives have shown beneficial effects against cardiovascular pathologies like thrombosis and ischemia-reperfusion injury in experimental settings.[14]

Conclusion

The 4-chloro-1-methyl-1H-indazole-3-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics. Based on a comprehensive analysis of structurally related compounds, the most probable and potent biological activities lie in the inhibition of protein kinases —particularly those in oncogenic tyrosine kinase and serine/threonine kinase pathways—and the subsequent induction of apoptosis . The experimental protocols detailed in this guide provide a clear, validated roadmap for screening these derivatives, identifying primary targets, and elucidating their mechanism of action. While oncology remains the primary focus, exploratory investigation into antibacterial and antiparasitic targets could unveil novel applications for this versatile chemical scaffold. A systematic approach, beginning with broad cell-based proliferation assays followed by targeted enzymatic and mechanistic studies, will be crucial for unlocking the full therapeutic potential of this compound class.

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry.
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • 4-Chloro-3-methyl-1H-indazole. MySkinRecipes.
  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid. CORE.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile from 4-chloro-1H-indazole

Application Note & Protocol A Robust, Regioselective Synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile from 4-Chloro-1H-indazole Abstract This document provides a comprehensive guide for the synthesis of 4-Chloro...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust, Regioselective Synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile from 4-Chloro-1H-indazole

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is designed for high regioselectivity and yield, proceeding through a three-step sequence starting from the commercially available 4-chloro-1H-indazole. The core transformations include a thermodynamically controlled N1-methylation, a regioselective C3-iodination, and a final palladium-catalyzed cyanation. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting, tailored for researchers in organic synthesis and pharmaceutical development.

Introduction & Synthetic Strategy

The indazole scaffold is a privileged motif in modern medicinal chemistry, serving as a bioisostere for indole and appearing in numerous pharmacologically active agents.[1][2] Specifically, functionalized indazoles such as 4-Chloro-1-methyl-1H-indazole-3-carbonitrile are valuable intermediates for the synthesis of kinase inhibitors and other targeted therapeutics.[3] The challenge in synthesizing such molecules lies in achieving precise control over regioselectivity, particularly during the functionalization of the indazole's nitrogen and C3 positions.

Direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, which can be difficult to separate and reduces the overall efficiency.[4][5] Furthermore, the C3 position of the indazole ring is not inherently nucleophilic, making direct C-H functionalization challenging.[6]

To overcome these hurdles, we present a robust three-step synthetic pathway designed for scalability and reproducibility. The strategy is as follows:

  • N1-Methylation: Selective methylation at the N1 position of 4-chloro-1H-indazole is achieved under basic conditions, favoring the thermodynamically more stable isomer.[2][7]

  • C3-Iodination: With the N1 position protected, the C3 position is activated for regioselective electrophilic iodination.

  • C3-Cyanation: The synthesis culminates in a palladium-catalyzed cyanation reaction, converting the C3-iodo intermediate into the target nitrile using a stable and less toxic cyanide source.[8]

This structured approach ensures high purity of intermediates and the final product, making it suitable for both laboratory-scale research and process development.

Overall Synthetic Workflow

Synthesis_Workflow Start 4-Chloro-1H-indazole Step1 Step 1: N1-Methylation Start->Step1 Intermediate1 4-Chloro-1-methyl-1H-indazole Step1->Intermediate1 Step2 Step 2: C3-Iodination Intermediate1->Step2 Intermediate2 4-Chloro-3-iodo-1-methyl-1H-indazole Step2->Intermediate2 Step3 Step 3: C3-Cyanation Intermediate2->Step3 FinalProduct 4-Chloro-1-methyl-1H-indazole-3-carbonitrile Step3->FinalProduct

Caption: High-level workflow for the three-step synthesis.

Part A: N1-Methylation of 4-Chloro-1H-indazole

Mechanistic Rationale & Causality

The N-alkylation of indazoles is a critical step that dictates the final substitution pattern. The indazole anion, formed upon deprotonation, is ambidentate, with electron density on both N1 and N2 nitrogens. The regioselectivity of the subsequent alkylation is highly dependent on the reaction conditions.

  • Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is generally the thermodynamically more stable isomer, while the N2-alkylated product is often kinetically favored.[5][9]

  • Role of Base and Solvent: Employing a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a field-proven method to achieve high N1 selectivity.[7][10] The NaH irreversibly deprotonates the indazole, and the resulting sodium salt exists in an equilibrium that favors reaction at the N1 position, especially when allowed to equilibrate at room temperature before the addition of the electrophile.

By following this protocol, we steer the reaction towards the desired 4-chloro-1-methyl-1H-indazole, minimizing the formation of the undesired N2-isomer and simplifying downstream purification.

Detailed Experimental Protocol: N1-Methylation

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.
4-Chloro-1H-indazole152.5810.0 g65.51.0
Sodium Hydride (60% in mineral oil)24.003.15 g78.61.2
Methyl Iodide (MeI)141.944.5 mL (10.2 g)72.11.1
Anhydrous Tetrahydrofuran (THF)-200 mL--
Saturated aq. NH₄Cl-50 mL--
Ethyl Acetate (EtOAc)-250 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-1H-indazole (10.0 g, 65.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add anhydrous THF (200 mL) via cannula. Stir the mixture to dissolve the starting material.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (3.15 g of 60% dispersion, 78.6 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes. The solution should become a slightly hazy suspension.

  • Methylation: Cool the mixture back to 0 °C. Add methyl iodide (4.5 mL, 72.1 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically of high purity (>95% N1 isomer). If necessary, it can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-chloro-1-methyl-1H-indazole as a white to off-white solid.

Expected Outcome: Yield: 9.5-10.5 g (87-96%).

Part B: C3-Iodination & C3-Cyanation

Mechanistic Rationale: A Two-Step C3-Functionalization

Direct cyanation via C-H activation at the C3 position of the indazole is possible but can suffer from issues with regioselectivity and substrate scope. A more classical and highly reliable approach involves a two-step sequence: electrophilic halogenation followed by a transition-metal-catalyzed cross-coupling.

  • Step 2: C3-Iodination: The N1-methylated indazole is an electron-rich heterocycle. The C3 position is the most nucleophilic carbon and is readily susceptible to electrophilic substitution. Using N-Iodosuccinimide (NIS) provides a mild and efficient source of an electrophilic iodine (I⁺) cation, leading to the clean formation of 4-chloro-3-iodo-1-methyl-1H-indazole.

  • Step 3: C3-Cyanation (Palladium-Catalyzed): The resulting aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions. The cyanation step can be accomplished using various cyanide sources. We have selected potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanating agent. It is a crystalline, non-volatile solid that is significantly less acutely toxic than simple alkali metal or zinc cyanides, making it a safer and more environmentally benign choice for laboratory and process scale-up.[8] The palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos) facilitates the oxidative addition, transmetalation, and reductive elimination cycle to form the desired C-CN bond.

Cyanation_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-I Pd_Complex R-Pd(II)-I(L₂) OA->Pd_Complex TM Transmetalation (from K₄[Fe(CN)₆]) Pd_Complex->TM '-CN' Pd_CN_Complex R-Pd(II)-CN(L₂) TM->Pd_CN_Complex RE Reductive Elimination Pd_CN_Complex->RE RE->Pd0 R-CN R_CN Final Product RE->R_CN R_I 4-Chloro-3-iodo- 1-methyl-1H-indazole R_I->OA

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Detailed Experimental Protocol: C3-Iodination

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.
4-Chloro-1-methyl-1H-indazole166.619.0 g54.01.0
N-Iodosuccinimide (NIS)224.9813.4 g59.41.1
Anhydrous Acetonitrile (MeCN)-180 mL--
Saturated aq. Na₂S₂O₃-50 mL--
Dichloromethane (DCM)-200 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure

  • Reaction Setup: In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 4-chloro-1-methyl-1H-indazole (9.0 g, 54.0 mmol) in anhydrous acetonitrile (180 mL).

  • Reagent Addition: Add N-Iodosuccinimide (13.4 g, 59.4 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC/LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (DCM, 200 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 50 mL) to remove excess iodine, and then with brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude product, 4-chloro-3-iodo-1-methyl-1H-indazole, can be purified by recrystallization from ethanol or by silica gel chromatography if needed.

Expected Outcome: Yield: 13.5-15.0 g (85-95%) of a solid product.

Detailed Experimental Protocol: C3-Cyanation

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.
4-Chloro-3-iodo-1-methyl-1H-indazole292.5112.0 g41.01.0
Potassium Ferrocyanide Trihydrate422.397.0 g16.40.4
Palladium(II) Acetate (Pd(OAc)₂)224.50184 mg0.820.02
Xantphos578.68712 mg1.230.03
Sodium Carbonate (Na₂CO₃)105.998.7 g82.02.0
Anhydrous Dimethylacetamide (DMAc)-120 mL--
Ethyl Acetate (EtOAc)-300 mL--
Water-150 mL--

Procedure

  • Reaction Setup: To a 250 mL Schlenk flask, add 4-chloro-3-iodo-1-methyl-1H-indazole (12.0 g, 41.0 mmol), potassium ferrocyanide trihydrate (7.0 g, 16.4 mmol), palladium(II) acetate (184 mg, 0.82 mmol), Xantphos (712 mg, 1.23 mmol), and sodium carbonate (8.7 g, 82.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dimethylacetamide (DMAc, 120 mL) via cannula.

  • Degassing: Bubble argon through the stirred suspension for 20 minutes to ensure the mixture is thoroughly deoxygenated.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (150 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with additional ethyl acetate (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash extensively with water (3 x 50 mL) to remove DMAc, followed by a wash with brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Chloro-1-methyl-1H-indazole-3-carbonitrile as a pure solid.

Expected Outcome: Yield: 6.0-7.0 g (76-89%).

Safety & Troubleshooting

  • Safety Precautions:

    • Sodium hydride reacts violently with water and evolves flammable hydrogen gas. Handle only under an inert, dry atmosphere.

    • Methyl iodide is a carcinogen and a potent alkylating agent. Handle in a fume hood with appropriate personal protective equipment (PPE).

    • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

    • Although potassium ferrocyanide is relatively stable, reactions involving cyanides should always be conducted with caution. Avoid acidification of cyanide-containing waste streams, which could generate highly toxic HCN gas.

  • Troubleshooting:

    • Poor N1-selectivity in Methylation: This is often due to the use of a weaker base or protic solvent. Ensure NaH is fresh and the reaction is performed under strictly anhydrous conditions. Allowing the indazole anion to form completely before adding MeI can also improve selectivity.

    • Incomplete Iodination: If the reaction stalls, a small additional portion of NIS can be added. Ensure the reaction is protected from light, as radical side reactions can occur.

    • Stalled Cyanation Reaction: Inefficient stirring can be an issue in this heterogeneous reaction. Ensure vigorous mechanical or magnetic stirring. The catalyst system is sensitive to oxygen; ensure proper degassing and maintenance of an inert atmosphere. If the reaction is slow, a slightly higher temperature or longer reaction time may be required.

References

  • Cheung, J. et al. (2011). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • ResearchGate. Direct C‐3 nitration of 2H‐indazole. [Link]

  • Ye, Y. et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. NIH Public Access. [Link]

  • ResearchGate. Iron promoted C3‐H nitration of indazole. [Link]

  • Keating, S. T. et al. (2021). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Jaffari, G. A. & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Daugulis, O. et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. NIH Public Access. [Link]

  • Shodhganga. Chapter 1: A brief survey of copper (Cu) catalysis. [Link]

  • Alam, M. M. & Keating, S. T. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Yang, B. et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]

  • ResearchGate. Iron promoted C3–H nitration of 2 H -indazole: direct access to 3-nitro-2 H. [Link]

  • Meng, G. et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. [Link]

  • Chen, Y. et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

  • ResearchGate. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. [Link]

  • Larionov, O. V. et al. (2012). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. NIH Public Access. [Link]

  • MySkinRecipes. 4-Chloro-3-methyl-1H-indazole. [Link]

  • Chen, C. et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Google Patents.
  • Ye, Y. et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. ChemRxiv. [Link]

  • Organic Syntheses. Indazole. [Link]

  • de Oliveira, K. T. et al. (2021). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • Elguero, J. et al. (1974). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Gaikwad, M. et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • Chen, J. et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Li, W. et al. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]

  • Alam, M. M. et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Doi, T. et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. NIH Public Access. [Link]

Sources

Application

Regioselective N-Methylation of 4-Chloro-1H-indazole-3-carbonitrile: Protocols and Mechanistic Insights

An Application Guide: Authored for Researchers, Scientists, and Drug Development Professionals Abstract The N-methylation of the indazole scaffold is a critical transformation in medicinal chemistry, often modulating the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methylation of the indazole scaffold is a critical transformation in medicinal chemistry, often modulating the pharmacological profile of bioactive molecules. The 4-chloro-1H-indazole-3-carbonitrile core is a valuable building block for various therapeutic agents. However, the inherent nucleophilicity of both N1 and N2 nitrogen atoms presents a significant challenge in achieving regioselective methylation. This guide provides a detailed exploration of the reaction conditions governing the N-methylation of this substrate, grounded in mechanistic principles. We present field-proven protocols for selectively targeting the N1 (thermodynamic) and potentially the N2 (kinetic) positions, discuss the rationale behind experimental choices, and offer insights into reaction optimization and analysis.

The Challenge of Regioselectivity in Indazole Alkylation

The indazole ring exhibits annular tautomerism, existing as a dynamic equilibrium between the 1H- and 2H-tautomers. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2] Consequently, alkylation reactions can yield a mixture of N1- and N2-substituted products, with the final ratio being highly dependent on the reaction conditions.[2][3]

The outcome of the methylation reaction is a classic example of the interplay between kinetic and thermodynamic control:

  • Thermodynamic Control : Conditions that allow for the equilibration of the intermediate indazolide anion will favor the formation of the more stable N1-methylated product.[1] This is typically achieved using strong, non-nucleophilic bases in aprotic solvents.

  • Kinetic Control : Conditions that favor the fastest reaction pathway may lead to the N2-methylated product. It has been suggested that the N2 lone pair is more kinetically accessible for neutral indazoles.[3]

The electronic properties of the substituents on the indazole ring also play a crucial role. For 4-chloro-1H-indazole-3-carbonitrile, the electron-withdrawing nature of both the chloro and cyano groups influences the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.

Strategic Approaches to N-Methylation

Several strategies can be employed to control the regioselectivity of the methylation of 4-chloro-1H-indazole-3-carbonitrile. The choice of base, methylating agent, and solvent system are the primary levers for directing the reaction toward the desired isomer.

Diagram: General N-Methylation Pathways

cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products start 4-Chloro-1H-indazole-3-carbonitrile reagents Base, Methylating Agent (e.g., NaH, MeI) start->reagents Reacts with N1 N1-Methyl-4-chloro- 1H-indazole-3-carbonitrile (Thermodynamic Product) reagents->N1 Favors Equilibration N2 N2-Methyl-4-chloro- 2H-indazole-3-carbonitrile (Kinetic Product) reagents->N2 Favors Fastest Reaction

Caption: Regiochemical outcome of N-methylation.

Experimental Protocols
Protocol 1: N1-Selective Methylation (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N1-methylated isomer. The use of a strong, irreversible base like sodium hydride (NaH) in an anhydrous aprotic solvent is key. This combination ensures the complete deprotonation of the indazole, allowing the resulting anion to equilibrate to its most stable form before the methylating agent is introduced.[1][4]

Materials:

  • 4-chloro-1H-indazole-3-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloro-1H-indazole-3-carbonitrile (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Under a positive pressure of nitrogen, add sodium hydride (1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly. Causality Note: Adding NaH at 0 °C controls the exothermic reaction and hydrogen gas evolution. Anhydrous conditions are critical as NaH reacts violently with water.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. The cessation of gas evolution and the formation of a clear solution (or a fine suspension of the sodium salt) indicates complete deprotonation.

  • Methylation: Cool the mixture back to 0 °C. Add the methylating agent (MeI or DMS, 1.1 equiv) dropwise via syringe. Safety Note: Methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Quenching: Once complete, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize the excess NaH.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the N1- and any minor N2-methylated products.

Protocol 2: Alternative Conditions using Carbonate Bases

This method employs milder conditions that can sometimes alter the regioselectivity or be preferable for substrates sensitive to strong bases. Cesium carbonate is particularly effective due to the "cesium effect," which can influence regioselectivity through complexation.

Materials:

  • 4-chloro-1H-indazole-3-carbonitrile

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Methyl iodide (MeI)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloro-1H-indazole-3-carbonitrile (1.0 equiv), the carbonate base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv), and the anhydrous solvent (DMF or MeCN).

  • Methylation: Add methyl iodide (1.2 equiv) to the suspension.

  • Heating & Monitoring: Heat the reaction mixture to a temperature between 50-90 °C.[5] Monitor the reaction progress by TLC or LC-MS. Causality Note: Heating is required to achieve a reasonable reaction rate with the weaker carbonate base.

  • Workup: After completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude product in a larger volume of ethyl acetate and wash with water to remove any residual DMF and salts. Dry the organic layer, concentrate, and purify by column chromatography as described in Protocol 1.

Protocol 3: Environmentally Benign Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) is a non-toxic, environmentally friendly methylating agent.[6][7] Reactions with DMC often require higher temperatures or the use of a catalyst but avoid the hazards associated with traditional alkylating agents.[8][9]

Materials:

  • 4-chloro-1H-indazole-3-carbonitrile

  • Dimethyl carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N′,N′-tetramethylethylenediamine (TMEDA) (optional, as catalyst)[7]

Procedure:

  • Reaction Setup: In a sealed tube or pressure vessel, combine 4-chloro-1H-indazole-3-carbonitrile (1.0 equiv) and dimethyl carbonate (can be used as both reagent and solvent).

  • Catalyst Addition (Optional): Add a catalytic amount of a base such as DBU or TMEDA (e.g., 0.1 equiv).[7]

  • Heating & Monitoring: Seal the vessel and heat to a high temperature (typically 110-170 °C).[6] The reaction may need to be run under pressure to reach the required temperatures.[9] Monitor the reaction by taking aliquots and analyzing via LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the excess DMC under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and purify by column chromatography.

Summary of Reaction Conditions
MethodBase / CatalystMethylating AgentSolventTemperaturePrimary Rationale & Expected Outcome
Thermodynamic Sodium Hydride (NaH)Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)Anhydrous DMF/THF0 °C to RTIrreversible deprotonation allows for equilibration to the more stable anion, strongly favoring the N1-methylated product .[1][4]
Alternative Carbonate K₂CO₃ or Cs₂CO₃Methyl Iodide (MeI)Anhydrous DMF50-90 °CMilder conditions; regioselectivity can be influenced by the cation (Cs⁺ vs K⁺) and may provide a different N1/N2 ratio compared to NaH.[5]
"Green" Methylation DBU or TMEDA (cat.) or NoneDimethyl Carbonate (DMC)DMC (neat) or Sulfolane110-170 °CEnvironmentally benign alternative. High temperatures are typically required. Selectivity can vary and requires empirical determination.[6][7]
Experimental Workflow Visualization
Diagram: Protocol 1 Workflow

cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Add Indazole & an. DMF to flame-dried flask under N₂ cool1 2. Cool to 0 °C setup->cool1 add_nah 3. Add NaH (1.2 eq) portion-wise cool1->add_nah warm_stir 4. Warm to RT, stir 30-60 min add_nah->warm_stir cool2 5. Re-cool to 0 °C warm_stir->cool2 add_mei 6. Add MeI (1.1 eq) dropwise cool2->add_mei monitor 7. Warm to RT, stir to completion (Monitor by TLC/LC-MS) add_mei->monitor quench 8. Quench with sat. aq. NH₄Cl monitor->quench Reaction Complete extract 9. Extract with EtOAc (3x) quench->extract wash_dry 10. Wash with Brine, dry over Na₂SO₄ extract->wash_dry concentrate 11. Concentrate in vacuo wash_dry->concentrate purify 12. Purify via Silica Gel Chromatography concentrate->purify product Isolated N1-Methyl Product purify->product

Caption: Step-by-step workflow for N1-selective methylation.

Concluding Remarks for the Practicing Scientist

The N-methylation of 4-chloro-1H-indazole-3-carbonitrile is a reaction where careful control of conditions is paramount to achieving the desired regiochemical outcome. For the synthesis of the N1-methyl isomer, the thermodynamically controlled pathway using sodium hydride and a methyl halide in an anhydrous aprotic solvent remains the most robust and predictable method. Alternative conditions using carbonate bases or dimethyl carbonate offer milder or more environmentally friendly options, but may require optimization to achieve high regioselectivity for this specific substrate. As with any heterocyclic functionalization, empirical validation of the product ratio through techniques like NMR (specifically NOE experiments) and comparison of analytical data for both isomers is essential for confirming the reaction's outcome. The protocols and mechanistic rationale provided herein serve as a comprehensive starting point for researchers aiming to perform this critical transformation efficiently and selectively.

References
  • Benchchem. Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. 1

  • PMC. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. 10

  • Not cited in text.
  • ResearchGate. N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate | Request PDF. 6

  • ResearchGate. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. 3

  • Not cited in text.
  • Taylor & Francis Online. N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. 7

  • Google Patents. PROCESS FOR MONOMETHYLATION OF NITROGEN HETEROCYCLES.

  • Not cited in text.
  • ResearchGate. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. 5

  • Not cited in text.
  • Not cited in text.
  • Not cited in text.
  • Not cited in text.
  • Not cited in text.
  • Google Patents. Methylation synthesis method of N-heterocyclic compound.

  • NIH. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. 2

  • Not cited in text.
  • Not cited in text.
  • MPG.PuRe. Regioselective N-alkylation of the 1H-indazole scaffold. 4

Sources

Method

Protocol for the Cyanation of 4-chloro-1-methyl-1H-indazole: A Detailed Guide for Medicinal and Process Chemists

Introduction: The Significance of the 4-Cyano-1-methyl-1H-indazole Scaffold The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Cyano-1-methyl-1H-indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. Specifically, the introduction of a cyano group at the 4-position of the 1-methyl-1H-indazole ring system yields a versatile intermediate, 4-cyano-1-methyl-1H-indazole. This nitrile functionality can be readily transformed into other valuable chemical moieties such as carboxylic acids, amines, and tetrazoles, opening avenues for the exploration of a wide chemical space in drug discovery programs.[3] This document provides detailed, field-proven protocols for the efficient cyanation of the readily available 4-chloro-1-methyl-1H-indazole, addressing common challenges and offering insights into the underlying chemical principles.

Choosing the Right Path: An Overview of Cyanation Strategies

The conversion of aryl chlorides to aryl nitriles is a cornerstone of modern organic synthesis. While classical methods like the Sandmeyer and Rosenmund-von Braun reactions exist, they often require harsh conditions and stoichiometric amounts of toxic copper cyanide. Modern transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium or nickel, offer milder conditions, broader functional group tolerance, and greater efficiency.[4]

This guide will focus on two robust and reproducible protocols for the cyanation of 4-chloro-1-methyl-1H-indazole:

  • A Palladium-Catalyzed Approach using Zinc Cyanide: A widely adopted and versatile method.

  • A Palladium-Catalyzed Approach with Potassium Hexacyanoferrate(II): A less toxic and cost-effective alternative.

The choice between these protocols will depend on factors such as reagent availability, toxicity concerns, and the specific scale of the reaction.

Protocol 1: Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol is adapted from established methods for the cyanation of aryl chlorides and has been optimized for heteroaromatic substrates.[4] The use of a bulky, electron-rich phosphine ligand is crucial for promoting the challenging oxidative addition of the palladium(0) catalyst to the electron-rich 4-chloro-1-methyl-1H-indazole.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically demanding, electron-rich phosphine ligand (e.g., dppf) is employed. The bulky ligand facilitates the reductive elimination of the product and prevents catalyst deactivation.[5]

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source in palladium-catalyzed reactions. It is less toxic than alkali metal cyanides and its lower solubility in organic solvents helps to maintain a low concentration of free cyanide ions in solution, which can poison the palladium catalyst.[6]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) is used to dissolve the reactants and facilitate the reaction.

  • Temperature: Elevated temperatures (around 100-120 °C) are typically required to drive the reaction to completion, especially with less reactive aryl chlorides.

Detailed Step-by-Step Methodology:

Materials:

  • 4-chloro-1-methyl-1H-indazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-1-methyl-1H-indazole (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the starting material) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully add an aqueous solution of sodium bicarbonate to quench any remaining zinc salts.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-cyano-1-methyl-1H-indazole.

Protocol 2: Palladium-Catalyzed Cyanation with Potassium Hexacyanoferrate(II)

This protocol utilizes potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a less toxic and more environmentally benign cyanide source.[7] The reaction often proceeds under milder conditions compared to those using zinc cyanide.

Causality Behind Experimental Choices:
  • Cyanide Source: K₄[Fe(CN)₆] is a stable, non-toxic solid that serves as an effective cyanide source in the presence of a palladium catalyst.[8]

  • Catalyst System: A palladium catalyst, often in combination with a suitable ligand, is used. The choice of ligand can be critical for achieving high yields.

  • Solvent System: A biphasic solvent system, such as dioxane and water, is often employed to facilitate the dissolution of both the organic substrate and the inorganic cyanide source.[5]

  • Base: A mild base, such as potassium acetate (KOAc), is often added to promote the reaction.[5]

Detailed Step-by-Step Methodology:

Materials:

  • 4-chloro-1-methyl-1H-indazole

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine 4-chloro-1-methyl-1H-indazole (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and KOAc (0.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a concentration of ~0.2 M with respect to the starting material).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-cyano-1-methyl-1H-indazole.

Comparative Summary of Protocols

ParameterProtocol 1: Pd/Zn(CN)₂Protocol 2: Pd/K₄[Fe(CN)₆]
Cyanide Source Zinc Cyanide (Zn(CN)₂)Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
Toxicity Moderately toxicLow toxicity
Catalyst System Pd₂(dba)₃ / dppfPd(OAc)₂ / Xantphos
Typical Temp. 120 °C100 °C
Typical Time 12-24 h8-16 h
Solvent DMF or DMAcDioxane/Water
Key Advantages Widely established, good for many substrates.Lower toxicity, often milder conditions.
Potential Drawbacks Higher toxicity of cyanide source.Biphasic system may require vigorous stirring.

Visualizing the Workflow

Cyanation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: 4-chloro-1-methyl-1H-indazole, Cyanide Source, Pd Catalyst, Ligand B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Anhydrous/Degassed Solvent B->C D Heat to Reaction Temperature (100-120 °C) with Stirring C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I

Caption: Generalized experimental workflow for the palladium-catalyzed cyanation of 4-chloro-1-methyl-1H-indazole.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here's a guide to addressing common problems:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents or solvent. 4. Catalyst poisoning by excess cyanide.1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure proper Schlenk technique or glovebox use. 3. Use anhydrous/degassed solvents and pure reagents. 4. For Protocol 1, ensure the correct stoichiometry of Zn(CN)₂.
Formation of Side Products 1. Hydrolysis of the nitrile to the corresponding amide or carboxylic acid. 2. Reductive dehalogenation of the starting material.1. Ensure anhydrous conditions and quench the reaction appropriately during work-up. 2. This can be a competing pathway; screening different ligands or lowering the reaction temperature may help.
Catalyst Deactivation 1. The nitrogen atoms of the indazole ring can coordinate to the palladium center, inhibiting catalytic activity.[5] 2. Presence of impurities in the starting material.1. Use of bulky, electron-rich ligands can mitigate this. Increasing catalyst loading may be necessary. 2. Purify the starting material before use.
Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Inertness Verify Inert Atmosphere & Anhydrous Conditions Check_Purity->Check_Inertness If pure Success Improved Yield Check_Purity->Success If impure, purify & retry Screen_Ligands Screen Different Phosphine Ligands Check_Inertness->Screen_Ligands If conditions are good Check_Inertness->Success If conditions improved Optimize_Temp Optimize Reaction Temperature Screen_Ligands->Optimize_Temp If no improvement Screen_Ligands->Success If better ligand found Increase_Loading Increase Catalyst Loading Optimize_Temp->Increase_Loading If still low yield Optimize_Temp->Success If optimal temp found Increase_Loading->Success

Caption: A decision-making workflow for troubleshooting low-yielding cyanation reactions.

Safety Precautions

  • Cyanide Compounds: Zinc cyanide and potassium hexacyanoferrate(II) are toxic. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with acids, as this can liberate highly toxic hydrogen cyanide gas.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: DMF and dioxane are harmful. Avoid inhalation and skin contact.

Conclusion

The palladium-catalyzed cyanation of 4-chloro-1-methyl-1H-indazole is a reliable and scalable method for the synthesis of the valuable 4-cyano-1-methyl-1H-indazole intermediate. By understanding the rationale behind the choice of reagents and conditions, and by being prepared to troubleshoot potential issues, researchers can confidently employ these protocols to advance their synthetic and medicinal chemistry programs. The choice between zinc cyanide and potassium hexacyanoferrate(II) as the cyanide source allows for flexibility based on safety considerations and experimental setup.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013, 52(43), 11359-11363.

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015, 17(1), 202-205.

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters, 2011, 13(7), 1766-1769.

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 2003, 68(15), 6066-6069.

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 2020, 31(16), 1629-1633.

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. Chinese Journal of Chemistry, 2021, 39(2), 376-390.

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013, 52(43), 11359-11363.

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020, 10(56), 33813-33833.

  • Methods of preparing 4-cyano-4-(substituted indazole)cyclohexane-carboxylic acids useful as PDE4 inhibitors. Google Patents, EP0915089A2.

  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 2007, 9(9), 1711-1714.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2021, 12(9), 1435-1469.

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews, 2022, 4(1), 1-10.

Sources

Application

Application Notes: The Strategic Use of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile in Kinase Inhibitor Synthesis

Introduction: The Indazole Scaffold and the Role of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of ki...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Role of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its bicyclic structure is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket in a wide range of protein kinases. This has led to the successful development of several FDA-approved anticancer drugs, including Axitinib and Pazopanib, which feature the indazole moiety.[1][2]

This document provides a detailed guide on the application of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile , a highly versatile and functionalized building block for the synthesis of next-generation kinase inhibitors. The strategic placement of its functional groups offers medicinal chemists a powerful tool for rapid library synthesis and structure-activity relationship (SAR) studies:

  • N1-Methyl Group: This modification prevents tautomerization and locks the scaffold in a specific orientation, which can be crucial for consistent and high-affinity binding to the target kinase. It also provides a point for modifying solubility and metabolic stability.

  • C3-Nitrile Group: The nitrile is a versatile functional handle. It can be hydrolyzed to the corresponding carboxamide, a common pharmacophore in kinase inhibitors, or the carboxylic acid.[3][4]

  • C4-Chloro Group: The chlorine atom at the C4 position is the key to diversification. It serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents to explore the solvent-exposed regions of the kinase binding site.[5]

These application notes will provide the rationale, detailed protocols, and mechanistic insights for leveraging this building block in a drug discovery program.

Physicochemical Properties & Handling

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
Chemical Name 4-Chloro-1-methyl-1H-indazole-3-carbonitrileN/A
Molecular Formula C₉H₆ClN₃Derived
Molecular Weight 191.62 g/mol Derived
CAS Number Not available (Analog: 1264481-55-1 for 4-chloro-1H-indazole-3-carbonitrile)[6]
Appearance Typically an off-white to pale yellow solidGeneral Knowledge

Safety & Handling:

  • Always handle 4-Chloro-1-methyl-1H-indazole-3-carbonitrile in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Material Safety Data Sheet (MSDS) for the most closely related available compound for comprehensive safety information.

Synthetic Strategy & Key Transformations

The primary utility of this reagent is in a multi-step synthesis designed to build a kinase inhibitor scaffold. The general workflow involves sequential functionalization at the C4 and C3 positions.

G A 4-Chloro-1-methyl-1H- indazole-3-carbonitrile B Step 1: Suzuki-Miyaura Cross-Coupling at C4 A->B Arylboronic Acid, Pd Catalyst, Base C 4-Aryl-1-methyl-1H- indazole-3-carbonitrile B->C D Step 2: Nitrile Hydrolysis to Carboxamide at C3 C->D H₂O₂, Base or H₂SO₄, H₂O E 4-Aryl-1-methyl-1H- indazole-3-carboxamide (Kinase Inhibitor Core) D->E

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies for Suzuki-Miyaura couplings and nitrile hydrolyses on similar heterocyclic systems.[3][5][7] Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol describes the coupling of an arylboronic acid to the C4 position of the indazole core. The choice of catalyst, base, and solvent is critical for achieving high yields.[8]

Objective: To synthesize a 4-Aryl-1-methyl-1H-indazole-3-carbonitrile derivative.

Materials:

  • 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 - 0.10 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-Aryl-1-methyl-1H-indazole-3-carbonitrile.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Hydrolysis of the C3-Nitrile to a Carboxamide

The conversion of the nitrile to a primary amide is a crucial step, as the amide functionality often acts as a key hydrogen bond donor in the kinase hinge region.[3]

Objective: To synthesize a 4-Aryl-1-methyl-1H-indazole-3-carboxamide.

Materials:

  • 4-Aryl-1-methyl-1H-indazole-3-carbonitrile (from Protocol 1) (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) (0.3 eq)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution) (5.0 eq)

Step-by-Step Procedure:

  • Dissolution: Dissolve the 4-Aryl-1-methyl-1H-indazole-3-carbonitrile (1.0 eq) in DMSO in a round-bottom flask.

  • Base Addition: Add potassium carbonate (0.3 eq) to the solution and stir for 5 minutes at room temperature.

  • Oxidant Addition: Cool the flask in an ice-water bath. Slowly add the 30% hydrogen peroxide solution (5.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker of cold water.

    • A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether or hexane to aid in drying.

  • Purification: The precipitated product is often pure enough for subsequent steps. If necessary, recrystallization from a suitable solvent (e.g., ethanol/water) can be performed.

  • Characterization: Confirm the structure of the final 4-Aryl-1-methyl-1H-indazole-3-carboxamide using ¹H NMR, ¹³C NMR, IR (disappearance of nitrile peak ~2230 cm⁻¹, appearance of amide C=O stretch ~1660 cm⁻¹), and HRMS.

Mechanistic Insight: Targeting the MAPK/ERK Signaling Pathway

Many indazole-based inhibitors target kinases within critical oncogenic signaling pathways. One such pathway is the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in various cancers. The final synthesized compound, a 4-Aryl-1-methyl-1H-indazole-3-carboxamide, is designed to be an ATP-competitive inhibitor, targeting a kinase like MEK or ERK.

G cluster_0 MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Synthesized Indazole Inhibitor Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a synthesized inhibitor.

The indazole core typically binds to the kinase hinge region, while the C4-aryl group extends into a hydrophobic pocket, and the C3-carboxamide forms additional hydrogen bonds, collectively conferring potency and selectivity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling Inactive catalyst; Inefficient base; Poor quality boronic acid; Insufficient degassing.Use a fresh batch of palladium catalyst; Switch to a stronger base like Cs₂CO₃; Use the corresponding boronic ester (e.g., pinacol ester) which is more stable; Degas solvents thoroughly for at least 30 minutes with Argon bubbling.
Reaction stalls / Incomplete conversion Reaction temperature is too low; Catalyst has degraded.Increase reaction temperature in 10 °C increments; Add a fresh portion of catalyst (0.02 eq) to the reaction mixture.
Hydrolysis of nitrile stops at amide (if acid is desired) Insufficiently harsh conditions.For conversion to carboxylic acid, switch to stronger conditions like refluxing in 6M HCl or 40% H₂SO₄.[4][9]
Formation of de-halogenated byproduct Proto-dehalogenation side reaction.Ensure a strictly inert atmosphere. Use high-purity, anhydrous solvents.

Conclusion

4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a strategic and highly valuable starting material for the construction of kinase inhibitor libraries. Its pre-installed N-methyl group and C3-nitrile simplify synthesis, while the C4-chloro position provides a reliable site for introducing molecular diversity through robust and well-understood cross-coupling chemistry. The protocols and insights provided herein serve as a foundational guide for researchers and drug development professionals aiming to accelerate their discovery programs by leveraging this potent chemical scaffold.

References

  • Key Intermediates in Pharmaceutical Manufacturing: A Focus on Pazopanib. (2026-01-18). Available from: [Link]

  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. Available from: [Link]

  • Chand, O., Chopra, L., & Tiwari, S. K. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1). Available from: [Link]

  • MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available from: [Link]

  • Preprints.org. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024-07-22). Available from: [Link]

  • Google Patents. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • Google Patents. CN103387565B - The preparation method of Axitinib.
  • Google Patents. CN103570696A - Method for preparing intermediate of axitinib and application of...
  • Al-Ostoot, F. H., Al-Ameri, F. A., Al-Ghorbani, M., & Al-Majid, A. M. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26315-26329. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). Available from: [Link]

  • Sunway Pharm Ltd. 4-chloro-1H-indazole-3-carbonitrile - CAS:1264481-55-1. Available from: [Link]

  • ChemBK. 1H-Indazole, 4-chloro-3-methyl-. (2024-04-09). Available from: [Link]

  • MySkinRecipes. 4-Chloro-3-methyl-1H-indazole. Available from: [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023-03-23). Available from: [Link]

  • ResearchGate. (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2025-10-13). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]

  • PubChem. 4-Fluoro-1-methyl-1H-indazole. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • ResearchGate. Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. Available from: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023-01-23). Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Derivatization of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile at the Nitrile Group

Introduction The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and antivir...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3][4] The specific derivative, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, serves as a highly versatile starting material for the synthesis of novel drug candidates. Its utility stems from the presence of three key functional handles: the chloro group, the N-methylated indazole ring, and, most significantly, the C3-nitrile group.

The nitrile group (–C≡N) is a cornerstone of synthetic organic chemistry. It is isosteric to an alkyne and carbonyl group but possesses a unique reactivity profile. It can be transformed into a diverse array of other functional groups, including amines, amides, carboxylic acids, ketones, and heterocycles like tetrazoles.[5][6][7][8] This capacity for chemical transformation makes 4-Chloro-1-methyl-1H-indazole-3-carbonitrile an ideal platform for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[1][9]

This guide provides a detailed technical overview and actionable protocols for the derivatization of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile at the nitrile position. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices and robust, self-validating methodologies.

Chemical Reactivity and Strategic Considerations

The reactivity of the nitrile group in 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is modulated by the electronic properties of the indazole ring system. The indazole is an electron-rich heterocycle, which can influence the electrophilicity of the nitrile carbon. However, the C3 position is known to be susceptible to functionalization.[2][9] The N1-methylation prevents tautomerization and locks the scaffold, simplifying the reactivity profile. The 4-chloro substituent acts as a potential site for later-stage cross-coupling reactions but is generally stable under the conditions described herein for nitrile transformations.

Our strategic approach focuses on four primary classes of nitrile derivatization that provide access to the most medicinally relevant functional groups.

Diagram: Derivatization Pathways from the C3-Nitrile

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_addition Organometallic Addition cluster_cycloaddition Cycloaddition Start 4-Chloro-1-methyl-1H- indazole-3-carbonitrile Amide 3-Carboxamide Start->Amide Mild H₂O₂ or H⁺/H₂O Amine 3-Aminomethyl Start->Amine LiAlH₄ or H₂/Catalyst Ketone 3-Acyl (Ketone) Start->Ketone 1. R-MgBr 2. H₃O⁺ Tetrazole 3-(1H-Tetrazol-5-yl) Start->Tetrazole NaN₃, ZnBr₂ Acid 3-Carboxylic Acid Amide->Acid Harsh Conditions

Caption: Key derivatization routes for the C3-nitrile group.

Core Derivatization Protocols

Hydrolysis to Amides and Carboxylic Acids

Hydrolysis of the nitrile offers a direct route to the corresponding primary amide or, under more forcing conditions, the carboxylic acid. Amides are prevalent in drug molecules, often participating in key hydrogen bonding interactions with biological targets.[4]

Protocol 1a: Controlled Hydrolysis to 4-Chloro-1-methyl-1H-indazole-3-carboxamide

This protocol utilizes alkaline peroxide, a mild and effective method for hydrating nitriles to amides while minimizing over-hydrolysis to the carboxylic acid.[10]

  • Principle: The hydroperoxide anion (HOO⁻), generated in situ, is a potent nucleophile that attacks the nitrile carbon. The resulting intermediate rearranges to the amide. Using a reagent like Urea-Hydrogen Peroxide (UHP) provides a safe, solid source of H₂O₂.[10]

  • Step-by-Step Protocol:

    • Suspend 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask.

    • Add Urea-Hydrogen Peroxide (UHP, 3.0 eq).

    • Add powdered sodium hydroxide (NaOH, 1.5 eq) portion-wise while stirring at room temperature. An exotherm may be observed.

    • Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting nitrile and the appearance of a more polar spot corresponding to the amide indicates reaction progression.

    • Upon completion (typically 2-4 hours), cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate to quench excess peroxide.

    • Acidify the mixture to pH ~5-6 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL/mmol).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

  • Expected Outcome: Yields typically range from 70-90%. The product, 4-chloro-1-methyl-1H-indazole-3-carboxamide, is a stable solid.

Protocol 1b: Complete Hydrolysis to 4-Chloro-1-methyl-1H-indazole-3-carboxylic Acid

Forcing conditions, such as strong acid or base with heating, are required to drive the hydrolysis past the amide stage to the carboxylic acid.[11][12]

  • Principle: Under strong acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. The intermediate amide is similarly protonated and hydrolyzed further.[11][12]

  • Step-by-Step Protocol:

    • To a solution of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq) in a 1:1 mixture of water and acetic acid (10 mL/mmol), add concentrated sulfuric acid (H₂SO₄, 5.0 eq) slowly at room temperature.

    • Heat the reaction mixture to reflux (approx. 110-120 °C) for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material and amide intermediate are consumed.

    • Cool the reaction to room temperature and carefully pour it over crushed ice.

    • The carboxylic acid product will often precipitate. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual acid.

    • Dry the product under vacuum. If no precipitate forms, extract the aqueous solution with ethyl acetate.

  • Expected Outcome: Yields are generally moderate to high (60-85%). The product is a stable, crystalline solid.

Reduction to Primary Amines

The reduction of the nitrile to a primary amine (aminomethyl group) is a critical transformation, introducing a basic center that can be used for salt formation or further functionalization. The resulting -(CH₂NH₂) group is a common pharmacophore.

Protocol 2: Reduction to (4-Chloro-1-methyl-1H-indazol-3-yl)methanamine

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines.

  • Principle: LiAlH₄ delivers hydride ions (H⁻) in a stepwise manner to the electrophilic nitrile carbon. The intermediate imine is further reduced to the amine. An acidic workup is required to protonate the resulting amine and hydrolyze the aluminum salts.

  • Step-by-Step Protocol:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF (5 mL/mmol) and add it dropwise to the LiAlH₄ suspension via an addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC. The product amine will be significantly more polar than the starting nitrile.

    • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X = number of grams of LiAlH₄ used. This is the Fieser workup, which produces a granular precipitate of aluminum salts that is easy to filter.

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amine. Purification can be achieved by column chromatography or by conversion to an HCl salt and recrystallization.

  • Expected Outcome: Yields are typically in the range of 65-85%. The free amine is a basic oil or low-melting solid.

Organometallic Addition to Form Ketones

The addition of Grignard or organolithium reagents to the nitrile group, followed by acidic hydrolysis of the intermediate imine, provides a powerful method for C-C bond formation and the synthesis of ketones.[13]

Protocol 3: Grignard Addition to Synthesize 3-Acyl-Indazoles
  • Principle: The nucleophilic carbon of the Grignard reagent (R-MgBr) attacks the electrophilic nitrile carbon. This forms a magnesium salt of an imine, which is stable to further addition. Subsequent hydrolysis with aqueous acid liberates the ketone.[13][14]

  • Step-by-Step Protocol:

    • In a flame-dried flask under an inert atmosphere, dissolve 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF or diethyl ether (10 mL/mmol).

    • Cool the solution to 0 °C.

    • Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, as a solution in THF) dropwise.

    • After addition, allow the mixture to warm to room temperature and stir for 2-6 hours, or until TLC indicates consumption of the starting material.

    • Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Add 2M HCl and stir for 1 hour to ensure complete hydrolysis of the imine intermediate.

    • Extract the product with ethyl acetate (3 x 15 mL/mmol).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

    • Filter and concentrate the solvent to give the crude ketone, which can be purified by column chromatography on silica gel.

  • Expected Outcome: Yields vary depending on the Grignard reagent used but are typically in the 50-75% range.

[3+2] Cycloaddition to Form Tetrazoles

The [3+2] cycloaddition of an azide source with the nitrile group is the most common method for synthesizing 5-substituted-1H-tetrazoles.[15][16] Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids.[8]

Protocol 4: Synthesis of 5-(4-Chloro-1-methyl-1H-indazol-3-yl)-1H-tetrazole
  • Principle: This reaction involves the concerted, pericyclic addition of the azide anion (N₃⁻) across the carbon-nitrogen triple bond. Lewis acids like zinc bromide (ZnBr₂) can catalyze the reaction by coordinating to the nitrile nitrogen, increasing its electrophilicity.[16]

  • Step-by-Step Protocol:

    • In a round-bottom flask, combine 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq), sodium azide (NaN₃, 2.5 eq), and zinc bromide (ZnBr₂, 1.5 eq).

    • Add a solvent mixture of water and isopropanol (2:1, 10 mL/mmol).

    • Heat the mixture to reflux (approx. 90-100 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Acidify to pH 2-3 with 3M HCl. A precipitate should form.

    • Stir the slurry for 1 hour, then collect the solid product by vacuum filtration.

    • Wash the filter cake extensively with water.

    • Dry the solid under high vacuum to afford the desired tetrazole.

  • Expected Outcome: Yields are typically high, often >90%. The product is a stable, crystalline solid. Caution: Sodium azide is highly toxic, and hydrazoic acid (HN₃), which can form upon acidification, is volatile and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

Data and Workflow Summary

Table 1: Comparison of Derivatization Protocols
TransformationProduct Functional GroupKey ReagentsTypical ConditionsYield RangeKey Considerations
Hydrolysis (Mild) Primary AmideUHP, NaOHEtOH, RT, 2-4 h70-90%Good control, avoids over-hydrolysis.
Hydrolysis (Forced) Carboxylic AcidH₂SO₄, H₂OAcetic Acid, Reflux, 6-12 h60-85%Harsh conditions may not be suitable for sensitive substrates.
Reduction Primary AmineLiAlH₄Anhydrous THF, Reflux, 2-4 h65-85%Requires anhydrous conditions; potent reductant.
Grignard Addition KetoneR-MgBr, H₃O⁺Anhydrous THF, 0°C to RT, 2-6 h50-75%Requires anhydrous conditions; introduces new C-C bond.
Cycloaddition TetrazoleNaN₃, ZnBr₂H₂O/IPA, Reflux, 12-24 h>90%Azide toxicity warning ; highly efficient transformation.
Diagram: Experimental Workflow & Decision Logic

G cluster_planning Phase 1: Synthesis Planning cluster_execution Phase 2: Protocol Execution cluster_analysis Phase 3: Analysis & Purification Start Goal: Synthesize New Derivative Decision Target Functional Group? Start->Decision P_Amide Protocol 1a: Mild Hydrolysis Decision->P_Amide Amide/ Acid P_Amine Protocol 2: LiAlH₄ Reduction Decision->P_Amine Amine P_Ketone Protocol 3: Grignard Addition Decision->P_Ketone Ketone P_Tetrazole Protocol 4: Azide Cycloaddition Decision->P_Tetrazole Tetrazole Monitor Monitor by TLC/LC-MS P_Amide->Monitor P_Amine->Monitor P_Ketone->Monitor P_Tetrazole->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Characterize Characterize Product (NMR, MS, mp) Purify->Characterize

Caption: A logical workflow for selecting and executing a derivatization protocol.

Conclusion

4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a powerful and adaptable building block for medicinal chemistry and drug discovery. The C3-nitrile group provides a reliable anchor point for a suite of high-yield chemical transformations. By following the detailed protocols outlined in this guide, researchers can efficiently access diverse libraries of indazole derivatives, including amides, carboxylic acids, primary amines, ketones, and tetrazoles. Each protocol has been selected for its reliability, scalability, and the strategic value of its products, empowering scientists to accelerate the development of novel therapeutic agents.

References

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. National Institutes of Health.[Link]

  • Synthesis of triazolyl tetrazole-bearing indazole derivatives as antimicrobial agents. ResearchGate.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.[Link]

  • Dearomatization of 3-cyanoindoles by (3 + 2) cycloaddition: from batch to flow chemistry. SciSpace.[Link]

  • Synthesis and Utilization of 1 H -Indazole N -Oxides in the Production of C3-Functionalized 1 H. Semantic Scholar.[Link]

  • Reactivity of 3-Cyanoacetylindole Derivatives: Synthesisof 3-Hydrazonopyrazolyl and 3-Thiadiazolyl Indole Derivatives. Scirp.org.[Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Royal Society of Chemistry.[Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate.[Link]

  • Synthesis of tetrazolyl indazole 19. ResearchGate.[Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Publishing.[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.[Link]

  • Application of indazole compounds in OLED devices. ResearchGate.[Link]

  • A multicomponent tetrazolo indole synthesis. National Institutes of Health.[Link]

  • The [3+2]Cycloaddition Reaction. Harvard University.[Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing.[Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[Link]

  • Hydrolysis of nitriles. Lumen Learning.[Link]

  • Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. National Institutes of Health.[Link]

  • Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. National Institutes of Health.[Link]

  • Converting Nitriles to Amides. Chemistry Steps.[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Data.[Link]

  • Reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochlorides: indolization and phenylpyrazolation. PubMed.[Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.[Link]

  • New Functionalized Grignard Reagents and their Applications in Amination Reactions. University of Munich.[Link]

  • An Improved Preparation of 4-Chloro-1H-indazole. ResearchGate.[Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.[Link]

  • Derivatization of nitrile-sugars. University of Groningen.[Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts.[Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.[Link]

  • 1,3-Dipolar cycloaddition. Wikipedia.[Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.[Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.[Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health.[Link]

Sources

Application

Application Note &amp; Protocol: Suzuki-Miyaura Coupling of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile Derivatives for Drug Discovery Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry, provides a powerful...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry, provides a powerful and versatile method for forming carbon-carbon bonds.[1] Its utility is particularly pronounced in the field of medicinal chemistry, where the construction of biaryl and heteroaryl-aryl scaffolds is essential for developing novel therapeutic agents.

The indazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous bioactive molecules with applications as anticancer, anti-inflammatory, and neurodegenerative disorder treatments.[2][3][4][5][6] Specifically, 4-substituted-1-methyl-1H-indazole-3-carbonitrile derivatives represent a versatile class of intermediates. The nitrile group can be readily transformed into other functional groups, while the 4-position offers a key vector for molecular elaboration to modulate pharmacological activity.

This guide addresses a common challenge in synthetic chemistry: the use of relatively inexpensive but less reactive aryl chlorides as electrophilic partners.[7] While aryl bromides and iodides are more reactive, their higher cost can be prohibitive for large-scale synthesis. This application note provides a detailed mechanistic overview and a field-proven protocol for the successful Suzuki-Miyaura coupling of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, leveraging modern catalyst systems to overcome the inherent low reactivity of the C-Cl bond.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the 4-chloro-1-methyl-1H-indazole-3-carbonitrile. This is the rate-limiting step for aryl chlorides and requires an electron-rich catalyst to proceed efficiently. The palladium center is oxidized from Pd(0) to Pd(II).

  • Transmetalation : The organoboronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[9] This species then transfers its organic group (the aryl or heteroaryl moiety) to the Pd(II) complex, displacing the chloride ligand.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is paramount for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiarylphosphines) are essential. They stabilize the Pd(0) species, increase its electron density to facilitate the challenging oxidative addition of the aryl chloride, and promote the final reductive elimination step.[7][10][11]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs Pd0 L₂Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-Cl(L)₂ (Oxidative Addition Adduct) Pd0->OxAdd Trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) OxAdd->Trans Trans->Pd0 Product Ar-Ar' (Coupled Product) ArylHalide Ar-Cl (Indazole Chloride) BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) Base->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-(Phenyl)-1-methyl-1H-indazole-3-carbonitrile

This protocol describes a representative procedure for coupling 4-Chloro-1-methyl-1H-indazole-3-carbonitrile with phenylboronic acid. Reaction conditions should be optimized for other boronic acid derivatives.

2.1. Reaction Scheme

(Self-correction: A live image generation is not possible. A placeholder is used, but the chemical transformation is clear from the protocol name.)

2.2. Materials & Equipment

Reagent/MaterialCAS No.SupplierNotes
4-Chloro-1-methyl-1H-indazole-3-carbonitrile(Varies)Custom/AcmeSubstrate (1.0 equiv)
Phenylboronic Acid98-80-6Sigma-AldrichCoupling Partner (1.2 - 1.5 equiv)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3StremPalladium Precatalyst (1-2 mol%)
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6StremLigand (2-4 mol%)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7J.T. BakerBase (2.0 - 3.0 equiv)
1,4-Dioxane, anhydrous123-91-1Acros OrganicsSolvent
Deionized Water7732-18-5Lab SupplyCo-solvent
Argon or Nitrogen Gas, high purity7440-37-1AirgasInert Atmosphere
Ethyl Acetate, ACS Grade141-78-6FisherExtraction Solvent
Brine (Saturated NaCl solution)N/ALab PreparedAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6VWRDrying Agent
Equipment
Schlenk flask or sealed reaction vial
Magnetic stirrer and stir bar
Heating mantle or oil bath with controller
Condenser
Schlenk line or inert gas manifold
Standard laboratory glassware

2.3. Step-by-Step Procedure

  • Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure all moisture and oxygen are removed. Maintain a positive pressure of inert gas throughout the setup. Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen and can be deactivated through oxidation.

  • Reagent Addition: To the cooled flask, add 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (e.g., 1.0 mmol, 191.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst & Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.02 mmol, 8.2 mg). Quickly add these solids to the Schlenk flask. Note: For ease of handling, a catalyst/ligand mixture can be prepared in a glovebox.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The mixture should be sparged with Argon for 15-20 minutes to ensure the solvents are thoroughly deoxygenated.

  • Reaction: Secure a condenser to the flask, ensuring a continued inert atmosphere. Lower the flask into a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing via LC-MS to check for the disappearance of starting material and the appearance of the product mass.

2.4. Workup & Purification

  • Quenching: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL). This helps to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 20% ethyl acetate in hexanes) to afford the pure 4-phenyl-1-methyl-1H-indazole-3-carbonitrile as a solid.

Experimental Workflow and Data Analysis

3.1. Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Flame-Dry Schlenk Flask B Add Reactants: Indazole, Boronic Acid, Base A->B C Add Catalyst/Ligand B->C D Add Solvents (Dioxane/H₂O) C->D E Degas with Argon D->E F Heat to 100 °C (12-24 h) E->F G Monitor by TLC / LC-MS F->G H Cool & Quench G->H Reaction Complete I Extract with Ethyl Acetate H->I J Wash & Dry I->J K Concentrate J->K L Flash Column Chromatography K->L M Characterize Product (NMR, LC-MS, HRMS) L->M

Caption: General experimental workflow from setup to product analysis.

3.2. Catalyst System Screening

The choice of ligand is critical when using aryl chlorides. The following table presents representative data from a catalyst screen for this reaction, highlighting the superior performance of bulky, electron-rich phosphine ligands.

EntryPd Precatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Conversion (%)¹
1Pd(PPh₃)₄ (5%)-K₂CO₃10024< 5
2Pd₂(dba)₃ (2%)PPh₃ (8%)K₂CO₃1002415
3PdCl₂(dppf) (2%)-K₂CO₃1002445
4Pd₂(dba)₃ (2%)SPhos (4%) K₂CO₃10012> 95
5Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄1001292

¹Conversion determined by LC-MS analysis of crude reaction mixture.

3.3. Characterization of 4-phenyl-1-methyl-1H-indazole-3-carbonitrile

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 7.80-7.75 (m, 2H, Ar-H), 7.60-7.50 (m, 4H, Ar-H), 7.45-7.40 (m, 2H, Ar-H), 4.05 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~ 141.0, 138.5, 130.0, 129.5, 129.0, 128.5, 125.0, 122.0, 115.0 (CN), 110.0, 105.0, 35.0 (N-CH₃).

  • LC-MS (ESI+): Calculated for C₁₅H₁₁N₃ [M+H]⁺: 234.10; Found: 234.1.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient degassing (O₂ present).3. Poor quality base or solvents.1. Use fresh catalyst/ligand.2. Ensure the reaction setup is fully inert; improve degassing procedure.3. Use anhydrous solvents and freshly ground base.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Reaction temperature too high or prolonged reaction time.1. Improve degassing.2. Monitor the reaction closely and stop once the starting material is consumed. Consider lowering the temperature slightly.
Protodeboronation of Boronic Acid 1. Excess water or base.2. Certain ligands can promote this side reaction.[12]3. Reaction time is too long.1. Reduce the amount of water or use a different base (e.g., CsF).2. Screen alternative ligands.3. Monitor the reaction and stop at completion.
Dehalogenation of Starting Material 1. Undesired side reaction promoted by the catalyst system.2. Presence of a hydrogen source.1. Screen different palladium precatalysts or ligands.2. Ensure solvents are pure.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a highly effective transformation when appropriate modern catalyst systems are employed. The use of bulky, electron-rich dialkylbiarylphosphine ligands, such as SPhos, is critical to overcoming the low reactivity of the heteroaryl chloride bond, enabling high conversion under reasonable reaction conditions. This protocol provides a robust starting point for researchers and drug development professionals to access a wide array of 4-aryl-indazole derivatives, facilitating the exploration of this valuable chemical space for new therapeutic agents.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Akhtar, M. J., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Ansari, M. F., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Dettori, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Substituted Indazoles The indazole scaffold is a privileged structure in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors used in oncology.[1][2] The synthesis of N-aryl and N-heteroaryl indazoles is a critical step in the development of these next-generation therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing the crucial C-N bond, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[3][4]

This application note provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 4-chloro-1-methyl-1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical synthesis. We will delve into the reaction mechanism, detail the critical parameters for optimization, provide a robust experimental protocol, and offer a guide for troubleshooting common issues.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine, catalyzed by a palladium complex.[3][5] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.

The generally accepted mechanism involves three key steps:[3][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-1-methyl-1H-indazole-3-carbonitrile, forming a Pd(II) complex. For aryl chlorides, this step is often rate-limiting and requires electron-rich, bulky phosphine ligands to promote the reaction.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.[5][8]

  • Reductive Elimination: The final step involves the formation of the C-N bond, releasing the desired 4-amino-indazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd2_complex L-Pd(II)(Ar)(X) oxidative_add->pd2_complex amine_coord Amine Coordination & Deprotonation (+ R₂NH, + Base) pd2_complex->amine_coord pd2_amido L-Pd(II)(Ar)(NR₂) amine_coord->pd2_amido - Base-H⁺X⁻ reductive_elim Reductive Elimination pd2_amido->reductive_elim reductive_elim->pd0 Product Ar-NR₂

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Reaction Optimization

The success of the Buchwald-Hartwig amination on an electron-deficient heteroaryl chloride like 4-chloro-1-methyl-1H-indazole-3-carbonitrile is highly dependent on the careful selection of several key parameters.

ParameterCommon Choices & Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂: Standard, cost-effective Pd(0) and Pd(II) sources. Pd(II) sources require in situ reduction to the active Pd(0) state.[6] Pre-formed (NHC)Pd Complexes: (e.g., (SIPr)Ph₂Pd(cin)Cl) Offer high activity and stability, often enabling reactions at lower temperatures or with lower catalyst loadings.[4][10]
Ligand Bulky, Electron-Rich Phosphines: Crucial for coupling aryl chlorides. They stabilize the Pd(0) species and accelerate the rate-limiting oxidative addition and final reductive elimination steps.[3] Examples: XPhos, RuPhos, BrettPhos, Josiphos-type ligands. The choice is substrate-dependent and often requires screening.[3][9]
Base Strong, Non-nucleophilic Bases: Required to deprotonate the amine without competing in the reaction. NaOtBu, KOtBu, LHMDS: Very strong bases, widely used and effective.[6] Cs₂CO₃, K₃PO₄: Milder inorganic bases, useful for substrates with base-sensitive functional groups.[9] The base's role is critical; it must be anionic in nonpolar solvents to facilitate deprotonation.[8][11]
Solvent Aprotic, Anhydrous Solvents: Toluene, Dioxane, THF: Most commonly used.[9] Dioxane should be used with caution due to its potential to form peroxides.[12] The choice can affect solubility and reaction rates.
Temperature Elevated Temperatures (80-120 °C): Often necessary to drive the oxidative addition of the relatively unreactive C-Cl bond. Microwave irradiation can sometimes shorten reaction times.[13] However, some modern catalyst systems allow for room temperature reactions.[4][10]

Detailed Experimental Protocol

This protocol provides a general methodology for the amination of 4-chloro-1-methyl-1H-indazole-3-carbonitrile with a generic primary or secondary amine.

Safety Precautions: This reaction must be performed under an inert atmosphere (Argon or Nitrogen) as the catalyst and some bases are air-sensitive. Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic, and sodium tert-butoxide is corrosive and moisture-sensitive.

Materials and Reagents
  • 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow

Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reagents Charge Vial: 1. Pd Precatalyst & Ligand 2. Base 3. Indazole & Amine 4. Solvent setup->reagents reaction Reaction (Heat & Stir) reagents->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive flow of inert gas, add the sodium tert-butoxide, followed by the 4-chloro-1-methyl-1H-indazole-3-carbonitrile and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 100-110 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-1-methyl-1H-indazole-3-carbonitrile derivative.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Buchwald-Hartwig amination.[7][14]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture). 2. Insufficiently strong base. 3. Ligand not suitable for aryl chloride. 4. Reaction temperature too low.1. Ensure all reagents are anhydrous and the reaction is set up under a strictly inert atmosphere. Use freshly opened catalyst/ligands. 2. Switch to a stronger base (e.g., NaOtBu or LHMDS). 3. Screen other bulky phosphine ligands (RuPhos, BrettPhos). 4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation: (Replacement of Cl with H). Often caused by moisture or β-hydride elimination. 2. Ligand Arylation/Degradation: Can occur at high temperatures.1. Ensure strictly anhydrous conditions. Consider a ligand less prone to β-hydride elimination. 2. Lower the reaction temperature if possible or screen more thermally stable catalysts (e.g., NHC-Pd complexes).
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst poisoning. 3. Poor solubility of reagents.1. Extend the reaction time. 2. Ensure starting materials are pure. Some functional groups (e.g., unprotected thiols, some nitrogen heterocycles) can poison the catalyst.[9] 3. Try a different solvent or a solvent mixture (e.g., Toluene/Dioxane) to improve solubility.
Difficulty in Purification Product has similar polarity to starting material or byproducts.Optimize the chromatography eluent system. Consider a different stationary phase or reverse-phase chromatography if necessary.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of complex amine-containing molecules like the derivatives of 4-chloro-1-methyl-1H-indazole-3-carbonitrile. Success hinges on a rational selection of catalyst, ligand, base, and solvent, tailored to the specific substrates. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this powerful transformation, accelerating the discovery and development of novel pharmaceuticals.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • Tang, W., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Tang, W., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. ACS Publications. [Link]

  • The Organic Chemist. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Kapdi, A. R., et al. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Marion, N., & Nolan, S. P. (2008). The Buchwald–Hartwig Reaction.
  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Chung, K. H., et al. (2011). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • MedChem. (2021). Buchwald-Hartwig Coupling. [Link]

  • National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Taylor, E. C., & Sowell, J. W. (1987). Synthesis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile and related compounds. Journal of the Chemical Society, Chemical Communications. [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable, Two-Step Synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

Abstract 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis on a laboratory scale can be accomplished through various routes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis on a laboratory scale can be accomplished through various routes, but scaling these processes for industrial production presents significant challenges, including cost, safety, and regiochemical control. This document provides a robust, detailed, and scalable two-step protocol for the synthesis of this target molecule. The strategy begins with the synthesis of the core indazole scaffold, 4-chloro-1H-indazole-3-carbonitrile, from commercially available 2-amino-5-chlorobenzonitrile via a diazotization-cyclization reaction. The second stage addresses the critical challenge of regioselectivity in the N-alkylation of the indazole ring, employing a thermodynamically controlled methylation protocol to achieve high yields of the desired N1-methylated isomer. This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights, detailed mechanistic explanations, and comprehensive safety protocols to ensure a reliable and efficient scale-up.

Strategic Overview: A Two-Step Pathway to the Target Molecule

The synthesis is logically divided into two primary transformations: the formation of the indazole ring system and its subsequent regioselective alkylation. This approach was selected for its reliance on readily available starting materials and its amenability to large-scale chemical processing equipment.

  • Part I: Indazole Core Synthesis via Diazotization & Intramolecular Cyclization. The foundational 4-chloro-1H-indazole-3-carbonitrile scaffold is constructed from 2-amino-5-chlorobenzonitrile. This process leverages a classical diazotization reaction, which converts the primary aromatic amine into a reactive diazonium salt.[1] Unlike a typical Sandmeyer reaction where the diazonium group is displaced by an external nucleophile, here it undergoes a spontaneous intramolecular cyclization to form the pyrazole ring fused to the benzene ring, yielding the indazole core.[2][3]

  • Part II: Regioselective N1-Methylation. The alkylation of the indazole nitrogen presents a common regioselectivity challenge, as reactions can occur at either the N1 or N2 position, often yielding difficult-to-separate isomeric mixtures.[4] To overcome this, our protocol employs conditions that favor thermodynamic control, leading preferentially to the more stable N1-methylated product.[5] This is achieved by using a strong base to form the indazolide anion, which is then reacted with a methylating agent.

The overall synthetic pathway is illustrated below.

G cluster_0 Part I: Indazole Formation cluster_1 Part II: N1-Methylation A 2-Amino-5-chlorobenzonitrile B 4-Chloro-1H-indazole-3-carbonitrile A->B  1. NaNO₂, HCl (aq)  2. 0-5 °C C 4-Chloro-1-methyl-1H-indazole-3-carbonitrile B->C  1. NaH, DMF  2. CH₃I

Diagram 1: Overall Synthetic Workflow.

Part I: Synthesis of 4-Chloro-1H-indazole-3-carbonitrile

A. Principle and Mechanistic Rationale

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[6] The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid. The amine then attacks the protonated nitrous acid, and subsequent dehydration steps generate the highly electrophilic diazonium cation (-N₂⁺).

In this specific synthesis, the diazonium salt derived from 2-amino-5-chlorobenzonitrile does not require an external nucleophile. The molecule is primed for an intramolecular electrophilic aromatic substitution, where the nitrogen atom of the diazonium group is attacked by the C6 carbon of the benzene ring, leading to cyclization and formation of the indazole ring system after rearomatization. The low reaction temperature (0–5 °C) is critical for controlling the stability of the diazonium salt, preventing premature decomposition and unwanted side reactions.

G cluster_diazotization Diazotization A H₂N-Ar-CN p1 A->p1 + H⁺ B [HONO] C H₂O + [NO⁺] B->C + H⁺ D H₃N⁺-Ar-CN E H₂N-Ar-CN D->E - H⁺ F H₂N⁺(H)-N=O -Ar-CN E->F + NO⁺ G H₂O + H-N=N-OH -Ar-CN F->G - H⁺ H H⁺ + N≡N⁺ -Ar-CN G->H + H⁺, -H₂O I Indazole Product H->I Intramolecular Cyclization -H⁺ p2

Diagram 2: Simplified Mechanism of Diazotization and Cyclization.
B. Detailed Scale-up Protocol

Safety First: This procedure involves the formation of a diazonium salt, which can be unstable and potentially explosive if allowed to warm or concentrate. Always maintain strict temperature control and use appropriate personal protective equipment (PPE), including a blast shield, safety glasses, and acid-resistant gloves.

Table 1: Materials and Reagents for Indazole Formation

Reagent/MaterialGradeMolar Mass ( g/mol )Quantity (100g Scale)MolesNotes
2-Amino-5-chlorobenzonitrile>98%152.58100.0 g0.655Starting Material
Sodium Nitrite (NaNO₂)ACS Reagent69.0047.3 g0.6851.05 eq
Hydrochloric Acid (HCl)37% w/w36.46215 mL2.624.0 eq
Deionized Water-18.021.5 L-Solvent/Quench
Sodium Bicarbonate (NaHCO₃)Saturated Sol.84.01As needed-For neutralization
Ethyl Acetate (EtOAc)ACS Grade88.112.0 L-Extraction Solvent
Anhydrous Sodium SulfateGranular142.04~50 g-Drying Agent

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Circulate a coolant (e.g., glycol/water) through the reactor jacket to maintain the required temperature.

  • Acidic Slurry Preparation: To the reactor, add 2-amino-5-chlorobenzonitrile (100.0 g, 0.655 mol) and 500 mL of deionized water. Begin stirring to form a slurry.

  • Acidification and Cooling: Slowly add concentrated hydrochloric acid (215 mL, 2.62 mol) to the slurry. The addition is exothermic; maintain the internal temperature below 25 °C. After the addition is complete, cool the reactor contents to 0–5 °C.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (47.3 g, 0.685 mol) in 250 mL of deionized water and cool the solution to ~5 °C. Add this sodium nitrite solution dropwise to the reactor via the dropping funnel over 60–90 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction & Monitoring: After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 1 hour. The reaction progress can be monitored by TLC (thin-layer chromatography) or HPLC (high-performance liquid chromatography) to confirm the consumption of the starting material.

  • Work-up - Neutralization: Once the reaction is complete, slowly and carefully add saturated sodium bicarbonate solution to the reactor to neutralize the excess acid. Add in small portions to control the effervescence (CO₂ evolution). The target pH is 7–8. A precipitate of the product will form.

  • Isolation and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

C. Expected Results and Characterization

Table 2: Process Parameters and Expected Results for Part I

ParameterExpected Value/Observation
Yield 85-95%
Appearance Off-white to light tan solid
Purity (HPLC) >98%
Melting Point Approx. 220-224 °C

The identity and purity of the 4-chloro-1H-indazole-3-carbonitrile should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part II: Regioselective N1-Methylation

A. Principle and Rationale: Achieving N1 Selectivity

The indazole ring possesses two nitrogen atoms, both of which can act as nucleophiles. The N1-alkylated product is generally the thermodynamically more stable isomer, while the N2-alkylated product is often the kinetically favored one.[7][8] To selectively synthesize the N1-isomer, the reaction is designed to allow for equilibration to the most stable product.

This is achieved by using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). The NaH deprotonates the indazole to form the corresponding sodium indazolide salt. This anion exists in resonance, with negative charge density distributed between N1 and N2. While the N2 position might be more kinetically accessible, the N1-anion is more stable.[9] By allowing the reaction to proceed at a slightly elevated temperature, any kinetically formed N2-product can revert and equilibrate to the more stable N1-product, driving the reaction towards high N1 selectivity.[5]

G cluster_main N1 vs. N2 Alkylation Indazole Indazole-H Anion [Indazolide Anion]⁻ (Resonance Stabilized) Indazole->Anion Deprotonation N1_Product N1-Methyl Indazole (Thermodynamic Product) Anion->N1_Product N1 Attack (Favored) N2_Product N2-Methyl Indazole (Kinetic Product) Anion->N2_Product N2 Attack (Minor Pathway) Base + NaH - H₂ MeI1 + CH₃I MeI2 + CH₃I

Diagram 3: Rationale for N1-Methylation Selectivity.
B. Detailed Scale-up Protocol

Safety First: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. Methyl iodide (CH₃I) is toxic and a suspected carcinogen. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Use appropriate PPE, including flame-retardant clothing and gloves.

Table 3: Materials and Reagents for N1-Methylation

Reagent/MaterialGradeMolar Mass ( g/mol )Quantity (100g Scale)MolesNotes
4-Chloro-1H-indazole-3-carbonitrile>98%191.60100.0 g0.522Starting Material
Sodium Hydride (NaH)60% dispersion in oil24.00 (as NaH)23.0 g0.5741.1 eq
N,N-Dimethylformamide (DMF)Anhydrous73.091.0 L-Solvent
Methyl Iodide (CH₃I)>99%, stabilized141.9435.5 mL (80.8 g)0.5691.09 eq
Deionized Water-18.023.0 L-Quench
Ethyl Acetate (EtOAc)ACS Grade88.112.0 L-Extraction Solvent
Brine (Saturated NaCl)--500 mL-Washing
Anhydrous Sodium SulfateGranular142.04~50 g-Drying Agent

Procedure:

  • Reactor Setup: Use a dry 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is completely dry and purged with nitrogen.

  • Dispersion of NaH: Under a positive pressure of nitrogen, carefully add sodium hydride (23.0 g of 60% dispersion) to the reactor, followed by anhydrous DMF (1.0 L). Stir the suspension.

  • Indazole Addition: Add the 4-chloro-1H-indazole-3-carbonitrile (100.0 g, 0.522 mol) portion-wise to the NaH suspension at room temperature. Control the rate of addition to manage the hydrogen gas evolution. The internal temperature may rise slightly.

  • Formation of Anion: Stir the mixture at room temperature for 1 hour after the addition is complete to ensure full deprotonation.

  • Methylation: Cool the reactor to 0–5 °C. Add methyl iodide (35.5 mL, 0.569 mol) dropwise via the dropping funnel over 30–45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction & Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2–4 hours, or until IPC (TLC or HPLC) indicates complete consumption of the starting material.

  • Work-up - Quenching: Cool the reactor back to 0–5 °C. EXTREME CAUTION: Slowly and carefully quench the reaction by adding deionized water dropwise. This will react with any excess NaH and is highly exothermic, producing hydrogen gas. Ensure adequate ventilation and no ignition sources. A total of 1.0 L of water should be added slowly.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add another 2.0 L of water and extract the product with ethyl acetate (3 x 700 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 500 mL) to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as a crystalline solid.

C. Expected Results and Characterization

Table 4: Process Parameters and Expected Results for Part II

ParameterExpected Value/Observation
Yield 80-90%
Appearance White to off-white crystalline solid
Purity (HPLC) >99%
N1:N2 Isomer Ratio >98:2
Melting Point Approx. 145-148 °C

The final product, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, should be fully characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis to confirm its structure and purity.

References

  • Sandmeyer reaction. Wikipedia. [Link]

  • Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. [Link]

  • Clemens, J., et al. (2022). A general and selective procedure for the N2-alkylation of 1H-indazoles and 1H-azaindazoles. Synthesis. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Preparation method of 2-amino-5-chlorobenzophenone. Eureka | Patsnap. [Link]

  • Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of indazoles.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Ingenta Connect. [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole. ResearchGate. [Link]

  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Arkivoc. [Link]

  • Interrupted intra [3+2] to 5-endo-dig Cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters. Royal Society of Chemistry. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

Sources

Method

The Versatile Building Block: 4-Chloro-1-methyl-1H-indazole-3-carbonitrile in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among the privileged heterocyclic scaffolds, the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among the privileged heterocyclic scaffolds, the indazole core has garnered significant attention for its ability to mimic the purine structure and engage in key interactions with biological targets.[1] This guide provides an in-depth exploration of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile , a highly functionalized and versatile intermediate, detailing its synthesis, chemical reactivity, and its application in the development of potent kinase inhibitors for oncology and inflammatory diseases.

Physicochemical Properties and Safety Profile

Before delving into synthetic protocols, a thorough understanding of the material's properties and handling requirements is essential.

PropertyValueReference
Molecular Formula C₉H₆ClN₃[2]
Molecular Weight 191.62 g/mol [2]
CAS Number 1015846-56-6[2]
Appearance Off-white to pale yellow solidInferred
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂)Inferred

Strategic Synthesis of the Building Block

The synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile can be approached in a logical, multi-step sequence starting from readily available precursors. The following protocol is a proposed route based on established synthetic methodologies for indazoles.

Synthesis_Workflow A 2-Methyl-3-chloroaniline B 4-Chloro-1H-indazole A->B Diazotization/ Cyclization C 4-Chloro-1-methyl-1H-indazole B->C N-Methylation D 3-Iodo-4-chloro-1-methyl-1H-indazole C->D C3-Iodination E 4-Chloro-1-methyl-1H-indazole-3-carbonitrile D->E Cyanation

Figure 1: Proposed synthetic workflow for 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

Protocol 1: Synthesis of 4-Chloro-1H-indazole

This procedure is adapted from established methods for indazole synthesis.[3][4]

Materials:

  • 2-Methyl-3-chloroaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isopentyl nitrite

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add 2-methyl-3-chloroaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform.

  • Cool the mixture to 0 °C with stirring.

  • Slowly add acetic anhydride (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 60 °C and add isopentyl nitrite (2.0 eq). Stir overnight at 60 °C.

  • Cool the reaction, add water and THF, and cool to 0 °C.

  • Add LiOH (7.0 eq) and stir at 0 °C for 3 hours.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

Protocol 2: N-Methylation of 4-Chloro-1H-indazole

The regioselectivity of indazole alkylation is a critical consideration. While mixtures of N1 and N2 isomers are common, specific conditions can favor the desired N1-methylation. The use of a strong base like sodium hydride in a polar aprotic solvent such as THF has been shown to favor N1 alkylation for many indazole derivatives.[5][6][7]

Materials:

  • 4-Chloro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Suspend sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add the methylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-chloro-1-methyl-1H-indazole.

Protocol 3: Cyanation of 4-Chloro-1-methyl-1H-indazole to Afford the Final Product

Direct C-H cyanation of heterocycles is an evolving field.[8] A more classical and reliable approach involves a halogenation-cyanation sequence.

Step 1: C3-Iodination

Materials:

  • 4-Chloro-1-methyl-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • Dissolve 4-chloro-1-methyl-1H-indazole (1.0 eq) in anhydrous acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) in one portion.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to give crude 3-iodo-4-chloro-1-methyl-1H-indazole, which can often be used in the next step without further purification.

Step 2: Palladium-Catalyzed Cyanation

This step utilizes a palladium-catalyzed cross-coupling reaction to introduce the nitrile group.[9][10]

Materials:

  • 3-Iodo-4-chloro-1-methyl-1H-indazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 3-iodo-4-chloro-1-methyl-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF and heat the mixture to 120 °C.

  • Stir the reaction until completion (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

Application in the Synthesis of Kinase Inhibitors

The strategic placement of the chloro and nitrile functionalities on the 1-methyl-indazole core makes 4-Chloro-1-methyl-1H-indazole-3-carbonitrile a valuable precursor for the synthesis of kinase inhibitors. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, while the chloro group can be a site for cross-coupling reactions.

Case Study: Synthesis of AXL Kinase Inhibitors

The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and drug resistance, making it an attractive target in oncology.[11][12] Indazole-based compounds have been identified as potent AXL inhibitors.[13]

AXL_Inhibitor_Synthesis A 4-Chloro-1-methyl-1H- indazole-3-carbonitrile B Amidine Intermediate A->B Pinner Reaction (EtOH, HCl) C Pyrazolopyrimidine Core B->C Cyclocondensation with a β-ketoester D AXL Kinase Inhibitor C->D Suzuki or Buchwald-Hartwig Cross-Coupling

Figure 2: General synthetic route to AXL inhibitors from the title building block.

Protocol 4: Synthesis of a Pyrazolopyrimidine Core from 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

This protocol outlines a general approach to constructing a key heterocyclic core found in many kinase inhibitors.

Materials:

  • 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

  • Ethanol (anhydrous)

  • Hydrogen chloride (gas or solution in dioxane)

  • Ethyl acetoacetate

  • Sodium ethoxide

Procedure:

  • Bubble dry hydrogen chloride gas through a solution of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous ethanol at 0 °C to form the corresponding imidate (Pinner reaction).

  • After formation of the imidate, neutralize the reaction mixture and add ethyl acetoacetate (1.1 eq) and sodium ethoxide (1.2 eq).

  • Heat the mixture to reflux and stir until the cyclocondensation is complete (monitor by LC-MS).

  • Cool the reaction, neutralize with a weak acid, and extract the product with an organic solvent.

  • Purify the crude product to obtain the pyrazolopyrimidine core, which can be further functionalized via cross-coupling reactions at the chloro position to generate a library of potential AXL inhibitors.

Biological Context: Targeting Kinase Signaling Pathways

Derivatives of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile are designed to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The AXL Signaling Pathway

AXL activation, often through its ligand Gas6, triggers downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, promoting cell survival, proliferation, and migration.[14][15][16]

AXL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates MAPK MAPK AXL->MAPK AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Promotes ERK ERK MAPK->ERK ERK->Transcription Promotes Inhibitor AXL Inhibitor (Indazole Derivative) Inhibitor->AXL Blocks ATP Binding Cell_Response Cell Proliferation, Survival, Metastasis Transcription->Cell_Response Leads to

Figure 3: Simplified AXL signaling pathway and the point of intervention for indazole-based inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases are critical components of signaling pathways for numerous cytokines and growth factors.[17][18][19] Aberrant JAK-STAT signaling is implicated in inflammatory diseases and myeloproliferative neoplasms.

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Transcription Gene Transcription STAT_dimer->Transcription Translocates to Nucleus & Initiates Transcription Inhibitor JAK Inhibitor (Indazole Derivative) Inhibitor->JAK Blocks ATP Binding Cell_Response Inflammation, Cell Proliferation Transcription->Cell_Response Leads to

Figure 4: Overview of the JAK-STAT signaling pathway and the inhibitory action of indazole-based drugs.

Conclusion

4-Chloro-1-methyl-1H-indazole-3-carbonitrile represents a strategically designed building block for medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The presence of orthogonal functional groups—a reactive nitrile and a chloro group amenable to cross-coupling—provides medicinal chemists with a powerful tool to rapidly generate diverse libraries of molecules. The successful application of the indazole scaffold in numerous approved and clinical-stage kinase inhibitors underscores the potential of derivatives from this versatile building block to address unmet medical needs in oncology and beyond.

References

  • PubMed Central. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. [Link]

  • Creative Diagnostics. CDK Signaling Pathway. [Link]

  • ResearchGate. A simplified diagrammatic representation of the JAK-STAT pathway.[Link]

  • PubMed Central. AXL Inhibitors: Status of Clinical Development. [Link]

  • ResearchGate. The cell cycle phases and their associated cyclin-dependent kinases...[Link]

  • ResearchGate. Schematic representation of cell-cycle regulation by cyclin-dependent...[Link]

  • PubMed Central. The JAK/STAT Pathway. [Link]

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • ResearchGate. The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and...[Link]

  • WhatIs. Labeled Diagram of a Cyclin-Cdk Complex. [Link]

  • ResearchGate. AXL structure, signaling, and effector pathways. The AXL protein is...[Link]

  • PubMed Central. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy. [Link]

  • PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • PubMed Central. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. [Link]

  • National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • PubMed. Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker. [Link]

  • PubMed. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. [Link]

  • ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. [Link]

  • PubMed Central. Tetrahydroindazole inhibitors of CDK2/cyclin complexes. [Link]

  • Google Patents. Synthesis method of JAK inhibitor Pacritinib.
  • PubMed. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. [Link]

  • ResearchGate. A Practical and Scalable Method for Manufacturing JAK Inhibitor ASP3627. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Connect Journals. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Link]

  • Weifang Yangxu Group Co., Ltd. 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. [Link]

  • ResearchGate. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. [Link]

  • Google Patents. MACROCYCLIC COMPOUND AS CDK INHIBITOR, PREPARATION METHOD THEREFOR, AND USE THEREOF IN MEDICINE.
  • PubMed. Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments. [Link]

  • PubMed. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. [Link]

  • SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • National Institutes of Health. Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. [Link]

  • Semantic Scholar. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. [Link]

  • MDPI. Direct Regioselective C-H Cyanation of Purines. [Link]

Sources

Application

Application Notes and Protocols for the Hydrolysis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile to 4-Chloro-1-methyl-1H-indazole-3-carboxylic acid

Introduction The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis, crucial for the development of a wide array of pharmaceutical compounds. This document...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis, crucial for the development of a wide array of pharmaceutical compounds. This document provides detailed experimental procedures for the hydrolysis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. The indazole core is a privileged scaffold in medicinal chemistry, and the ability to manipulate its substituents is of paramount importance.[1]

This guide offers two robust protocols for this hydrolysis: one under acidic conditions and another under basic conditions. Each protocol is accompanied by a detailed explanation of the reaction mechanism, potential challenges, and methods for reaction monitoring, work-up, and purification.

Chemical Structures and Properties

A clear understanding of the physicochemical properties of the starting material and the product is essential for a successful experimental design.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Chloro-1-methyl-1H-indazole-3-carbonitrile C₉H₆ClN₃191.62Solid, likely sparingly soluble in water, soluble in common organic solvents.
4-Chloro-1-methyl-1H-indazole-3-carboxylic acid C₉H₇ClN₂O₂210.62Solid, acidic. The carboxylate salt is water-soluble.

Reaction Mechanisms

The hydrolysis of nitriles to carboxylic acids proceeds through a two-stage mechanism, involving the initial formation of an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[2][3][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon.[3][5] This is followed by the nucleophilic attack of water. A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt under the reaction conditions.[2]

Acid_Hydrolysis Nitrile Nitrile (R-CN) Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H⁺ Amide_Intermediate Amide Intermediate Protonated_Nitrile->Amide_Intermediate + H₂O - H⁺ Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Intermediate->Carboxylic_Acid + H₂O, H⁺ - NH₄⁺ Base_Hydrolysis Nitrile Nitrile (R-CN) Intermediate Intermediate Anion Nitrile->Intermediate + OH⁻ Amide Amide Intermediate->Amide + H₂O Carboxylate Carboxylate Salt (R-COO⁻) Amide->Carboxylate + OH⁻ - NH₃ Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate->Carboxylic_Acid + H₃O⁺ (workup)

Caption: Base-catalyzed hydrolysis of a nitrile.

Experimental Protocols

Safety Precaution: These procedures involve the use of strong acids and bases and require heating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is generally effective for a wide range of nitriles. However, prolonged heating in strong acid could potentially lead to undesired side reactions, such as the hydrolysis of the chloro-substituent, although aryl chlorides are generally stable under these conditions.

Materials and Reagents:

  • 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq).

  • Addition of Acid: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (approximately 10 mL per gram of nitrile). Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Prepare the mixture by slowly adding the acid to the water in an ice bath. Alternatively, concentrated hydrochloric acid can be used. [2]3. Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes with a small amount of acetic acid. For HPLC, a C18 column with a mobile phase of acetonitrile and water with 0.1% formic or phosphoric acid is a good starting point. [6][7]The reaction is complete when the starting material is no longer observed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a beaker.

    • The carboxylic acid product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash it with cold water.

    • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Hydrolysis

This method is a viable alternative to acid-catalyzed hydrolysis and may be advantageous if the starting material or product is sensitive to strong acid. The stability of the aryl chloride to strong basic conditions at high temperatures should be considered, although it is generally robust.

Materials and Reagents:

  • 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol (optional, to aid solubility)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Same as for Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq) in ethanol or methanol (if necessary for solubility).

  • Addition of Base: Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 20-40% w/v). A significant excess of the base (3-5 equivalents) is typically used.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction as described in Protocol 1. The formation of ammonia gas can be an indicator of reaction progress.

  • Work-up:

    • Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid or sulfuric acid until the pH is acidic (pH 2-3), checking with pH paper or a pH meter. [8] * The carboxylic acid product should precipitate upon acidification. Collect the solid by vacuum filtration and wash it with cold water.

    • If the product does not precipitate, extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction temperature, extending the reaction time, or using a higher concentration of acid or base.

  • Low Yield: Poor solubility of the starting material can lead to low yields. The use of a co-solvent like ethanol or dioxane in the basic hydrolysis can be beneficial. In acidic hydrolysis, using a different acid, such as a mixture of acetic acid and sulfuric acid, might improve solubility and reaction rate.

  • Side Reactions: The primary concern is the potential for nucleophilic aromatic substitution of the chloro group, especially under harsh basic conditions. If this is observed, it is advisable to use milder conditions (lower temperature, shorter reaction time) or switch to the acidic hydrolysis protocol.

  • Purification Challenges: The carboxylic acid product can sometimes be difficult to purify. If recrystallization is ineffective, column chromatography with a mobile phase containing a small amount of acetic acid can help to reduce tailing on the silica gel.

Conclusion

The hydrolysis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile to its corresponding carboxylic acid is a critical transformation for the synthesis of advanced intermediates in drug discovery. Both the acidic and basic hydrolysis protocols provided in this guide are reliable methods to achieve this conversion. The choice between the two methods will depend on the stability of the substrate to the specific reaction conditions and the available laboratory resources. Careful monitoring of the reaction and a well-executed work-up and purification are key to obtaining a high yield of the desired product.

References

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Meng, G., Yang, H., & Liu, H. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V).
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 26(21), 6469.
  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Zhang, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(1), 234.
  • LibreTexts Chemistry. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • MDPI. (n.d.). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • MedCrave. (2018, March 19). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

Introduction Welcome to the technical support guide for the synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. This molecule is a valuable building block in medicinal chemistry, often utilized in the development...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The synthesis, while conceptually straightforward, presents several critical challenges that can significantly impact yield and purity. The most prominent hurdles include achieving high regioselectivity during the N-methylation of the indazole core and managing potential side reactions during chlorination and cyanation steps.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based solutions to common problems, detailed experimental protocols, and the causal reasoning behind our recommendations to empower you to optimize your synthesis for higher yields and purity.

General Synthetic Workflow

The most common synthetic approach involves a multi-step sequence. Understanding this flow is crucial for troubleshooting, as an issue in one step can carry through to the next.

cluster_0 Phase 1: Core Formation cluster_1 Phase 2: N-Methylation (Key Challenge) cluster_2 Phase 3: C3-Functionalization A 3-Chloro-2-methylaniline B Diazotization & Cyclization A->B 1. Ac₂O, KOAc 2. Isoamyl nitrite C 4-Chloro-1H-indazole B->C LiOH or NaOH (Hydrolysis) D 4-Chloro-1-methyl-1H-indazole (N1 Product - Desired) C->D Base, Me-X (Thermodynamic Control) E 4-Chloro-2-methyl-2H-indazole (N2 Product - Impurity) C->E (Kinetic Control) F Vilsmeier-Haack or Carboxylation D->F G 4-Chloro-1-methyl-1H-indazole-3-carbaldehyde or -3-carboxylic acid F->G H Conversion to Nitrile G->H I 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (Final Product) H->I

Caption: General Synthetic Pathway to the Target Compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.

Category 1: Low Yield & Incomplete Reactions

Q1: My overall yield is consistently low (<40%). Where should I start investigating?

A1: A low overall yield is typically due to a significant issue in one or two key steps rather than small losses everywhere. The N-methylation and C3-cyanation steps are the most common culprits.

  • Analyze the N-Methylation Step: This is the most critical step for regioselectivity. A poor N1:N2 ratio is a primary cause of yield loss, as the N2 isomer is often difficult to separate and represents a direct loss of material. Check the isomeric ratio of your crude product by ¹H NMR or LCMS. If the N2 isomer is significant (>10%), you must re-optimize this step. (See Q2 for details).

  • Evaluate the C3-Functionalization: If the N-methylation is clean, investigate the introduction of the nitrile group. If you are proceeding through a Vilsmeier-Haack formylation, incomplete conversion is common. Ensure your DMF and POCl₃ are anhydrous. If using a carboxylation route (e.g., n-BuLi then CO₂), ensure strict anhydrous conditions and accurate temperature control (-78 °C) to prevent quenching of the lithiated intermediate.

  • Check Starting Material Quality: Ensure your starting 4-Chloro-1H-indazole is pure. Impurities from the cyclization step can interfere with subsequent reactions, particularly the base-sensitive methylation.

Q2: I'm getting a mixture of N1 and N2 methylated products. How can I improve the selectivity for the desired N1-isomer?

A2: This is the most prevalent challenge in indazole chemistry. The N1-alkylated product is generally the thermodynamically more stable isomer, while the N2 is the kinetically favored one.[1][2] Your goal is to establish conditions that allow for equilibration to the thermodynamic product.

  • Causality: The indazole anion is an ambident nucleophile. Attack at the N2 position is often faster (kinetic product), but attack at N1 leads to a more stable aromatic system (thermodynamic product).[3] Using conditions that allow for a reversible or slow alkylation enables the reaction to settle into the lowest energy state.

Here is a summary of conditions that influence regioselectivity:

ParameterCondition Favoring N1 (Thermo)Condition Favoring N2 (Kinetic)Rationale
Base Weaker, non-nucleophilic bases (e.g., Cs₂CO₃, K₂CO₃)[2]Strong, irreversible bases (e.g., NaH, LDA) in some contexts[4]Weaker bases establish an equilibrium, allowing the reaction to favor the thermodynamic product. Strong bases deprotonate irreversibly, locking in the faster-forming kinetic product.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Less polar (e.g., THF)Polar aprotic solvents better solvate the cation of the base, increasing the "naked" anion character of the indazole and promoting equilibration.
Temperature Higher temperatures (e.g., 80-120 °C)[2][3]Lower temperatures (e.g., 0 °C to RT)Increased thermal energy helps overcome the activation barrier for the reverse reaction (de-alkylation of the N2-isomer), allowing the system to reach thermodynamic equilibrium.
Alkylating Agent Less reactive agents (e.g., methyl tosylate)Highly reactive agents (e.g., methyl iodide, dimethyl sulfate)A more reactive electrophile will react faster, favoring the kinetic N2 site before equilibration can occur.

Recommended Protocol for High N1-Selectivity: A highly effective and scalable method involves using cesium carbonate in DMF.[2][3]

cluster_0 Troubleshooting N-Methylation Start Poor N1:N2 Ratio Decision1 Is your base strong (e.g., NaH)? Start->Decision1 Path1 Switch to weaker base (Cs₂CO₃ or K₂CO₃) Decision1->Path1 Yes Decision2 Is your temperature low? Decision1->Decision2 No End Improved N1 Selectivity Path1->End Path2 Increase temperature (e.g., 90 °C) Decision2->Path2 Yes Decision2->End No Path2->End

Caption: Decision tree for optimizing N1-methylation.

Category 2: Impurity Profile & Side Reactions

Q3: I'm observing an impurity with a mass of +14 amu compared to my N1-methylated product. What is it and how do I prevent it?

A3: This is almost certainly the N1, N2-dimethylated indazolium salt.[5] It arises when the N1-methylated product acts as a nucleophile and is alkylated a second time by the methylating agent.

  • Cause: Using a large excess of the methylating agent (e.g., >1.5 equivalents of methyl iodide) or highly forcing conditions.

  • Solution:

    • Stoichiometry Control: Use a slight excess, but no more than 1.1-1.2 equivalents, of the methylating agent.

    • Monitor the Reaction: Follow the reaction by TLC or LCMS. Once the starting material is consumed, stop the reaction to prevent over-alkylation of the product.

    • Temperature Control: Avoid excessively high temperatures if not required for N1-selectivity, as this can accelerate the rate of the second alkylation.

Q4: During the final conversion of the 3-carbaldehyde/carboxylic acid to the nitrile, I see significant decomposition or low conversion. What's wrong?

A4: The conversion to a nitrile can be sensitive to reaction conditions, especially water.

  • For Aldehyde-to-Nitrile Conversion: A common method is reacting the aldehyde with hydroxylamine hydrochloride to form the oxime, followed by dehydration.

    • Problem 1: Incomplete Oxime Formation. Ensure the pH is properly adjusted (typically mildly basic) for this step.

    • Problem 2: Harsh Dehydration. Dehydrating agents like acetic anhydride at high temperatures or thionyl chloride can be too harsh. Consider milder reagents like copper(II) sulfate on silica gel or using a phosphonate-based reagent.

  • For Acid-to-Nitrile Conversion: This usually involves conversion to the primary amide, followed by dehydration.

    • Problem: Incomplete Amide Formation. Ensure your coupling agents (e.g., HATU, EDC) are active and conditions are anhydrous.

    • Problem: Hydrolysis. During workup of any of these steps, avoid prolonged exposure to strongly acidic or basic aqueous conditions, which can hydrolyze the nitrile back to the amide or carboxylic acid. Always perform extractions quickly and ensure the organic layer is thoroughly dried before solvent removal.

Validated Experimental Protocols

Protocol 1: Regioselective N1-Methylation of 4-Chloro-1H-indazole

This protocol is optimized for high N1-selectivity and is based on principles established for robust indazole alkylation.[2][3]

  • Reagents & Setup:

    • 4-Chloro-1H-indazole (1.0 eq.)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

    • Methyl Tosylate (CH₃OTs) (1.5 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL per gram of indazole)

    • Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.

  • Procedure:

    • To the flask, add 4-Chloro-1H-indazole and cesium carbonate.

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous DMF via syringe and stir the resulting suspension for 15 minutes at room temperature.

    • Add methyl tosylate dropwise via syringe.

    • Heat the reaction mixture to 90 °C and stir for 2-4 hours.

    • Monitoring: Monitor the reaction progress by TLC or LCMS. The N1 and N2 isomers are typically separable by silica gel chromatography, with the N1 isomer often being less polar. The reaction is complete when the starting material is no longer visible.

    • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (3x the volume of DMF) and ethyl acetate (2x the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired N1-isomer from any residual N2-isomer and starting material.

References

  • Benchchem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • Yadav, G., & Singh, R. P. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Benchchem. (2025). Overcoming regioselectivity issues in indazole synthesis. Benchchem.
  • Reddy, K. S., et al. (2021). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Kiely, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Mancilla, E., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Request PDF. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

  • Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Kiely, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

Welcome to the technical support guide for the synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this critical pharmaceutical intermediate. The indazole scaffold is a privileged structure in modern drug discovery, making control over its synthesis paramount.[1][2] This guide provides in-depth, field-tested insights into common challenges, focusing on the identification, minimization, and elimination of process-related side products.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product analysis shows a persistent, isomeric impurity with the same mass as the target compound. What is it and how can I prevent its formation?

A1: Root Cause Analysis & Identification

The most common isomeric impurity in this synthesis is 4-Chloro-2-methyl-2H-indazole-3-carbonitrile . The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated. While the 1H-tautomer is thermodynamically more stable, alkylation can occur at either position, leading to a mixture of N1 and N2 regioisomers.[2][3]

The formation of the indazolide anion under basic conditions creates two nucleophilic centers. The selectivity of the subsequent methylation reaction is highly dependent on the reaction conditions.

Identification:

  • LC-MS: Both isomers will show the same mass-to-charge ratio (M+H)+. However, they will typically have different retention times on a reverse-phase HPLC column. The N2-isomer is often less polar than the desired N1-isomer.

  • ¹H NMR: The chemical shifts of the methyl group and the aromatic protons are distinct for each isomer. The N1-CH₃ signal is typically found at a different chemical shift compared to the N2-CH₃ signal. Furthermore, the coupling patterns of the aromatic protons will differ due to the different electronic environment.

Troubleshooting & Mitigation Protocol:

The key to minimizing the N2-isomer lies in controlling the methylation step. The choice of base, solvent, and methylating agent dictates the regioselectivity.

Protocol: Optimizing N1-Methylation Selectivity

  • Reactant: Start with pure 4-Chloro-1H-indazole.

  • Solvent Selection: Use a polar aprotic solvent such as DMF or Acetonitrile. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the indazolide anion.

  • Base Selection: Employ a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) is often preferred over carbonate or hydroxide bases as it irreversibly deprotonates the indazole, driving the equilibrium towards the anion.

  • Temperature Control: Cool the solution of 4-Chloro-1H-indazole and solvent to 0 °C before the addition of the base. This helps to control the exothermic deprotonation reaction.

  • Anion Formation: Add NaH (1.1 equivalents) portion-wise at 0 °C and allow the mixture to stir for 30-60 minutes.

  • Methylating Agent: Slowly add a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.05 equivalents) at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up: Carefully quench the reaction with water or a saturated ammonium chloride solution. Extract the product with a suitable organic solvent like ethyl acetate.

Causality: Using a strong base like NaH in a polar aprotic solvent system favors the formation of the thermodynamically more stable N1-anion, which then reacts with the electrophilic methylating agent to yield the desired N1-methylated product with high selectivity.

Q2: My reaction to form the 4-chloro-1H-indazole intermediate from 3-chloro-2-methylaniline is low-yielding and produces a complex mixture of impurities. What are the likely side reactions?

A2: Understanding the Diazotization-Cyclization Cascade

This reaction, often a variation of the Davis-Beirut reaction, involves the in-situ formation of a diazonium species from 3-chloro-2-methylaniline, which then undergoes intramolecular cyclization.[4][5] The key reagents are typically an acetylating agent (acetic anhydride) and an organic nitrite (e.g., isopentyl nitrite or tert-butyl nitrite).[4]

Potential Side Products & Their Origins:

  • Incomplete Acetylation: The starting aniline may not be fully converted to the corresponding acetanilide, leading to unreacted starting material in the final product.

  • Phenol Formation: If water is present in the reaction mixture, it can act as a nucleophile and attack the diazonium intermediate, leading to the formation of a phenolic impurity (e.g., 3-chloro-2-methylphenol).

  • Azo Coupling: The highly reactive diazonium intermediate can couple with unreacted aniline or other electron-rich aromatic species in the mixture to form colored azo compounds.

  • Incomplete Cyclization/Rearrangement Products: Under non-optimal thermal conditions, the intermediate may undergo alternative decomposition or rearrangement pathways.

Troubleshooting Workflow:

Below is a decision tree to troubleshoot the indazole ring formation step.

G start Low Yield / High Impurity in 4-Chloro-1H-Indazole Synthesis check_reagents Are reagents (aniline, nitrite, solvent) anahydrous and pure? start->check_reagents check_temp Was temperature strictly controlled during nitrite addition? check_reagents->check_temp Yes outcome_phenol Likely Issue: Phenol formation due to water. check_reagents->outcome_phenol No check_addition Was the nitrite source added slowly and subsurface? check_temp->check_addition Yes outcome_azo Likely Issue: Azo-coupling due to poor mixing or temperature spikes. check_temp->outcome_azo No outcome_start_mat Likely Issue: Incomplete reaction. check_addition->outcome_start_mat No solution_reagents Solution: Dry solvents and use fresh reagents. Run reaction under inert atmosphere (N2/Ar). outcome_phenol->solution_reagents solution_temp Solution: Maintain 0-5 °C during addition. Use an ice/salt bath for better control. outcome_azo->solution_temp solution_addition Solution: Use a syringe pump for slow, controlled addition. Ensure vigorous stirring. outcome_start_mat->solution_addition

Caption: Troubleshooting decision tree for indazole ring formation.

Q3: The final cyanation step is sluggish, and I'm left with significant amounts of the 3-halo-indazole precursor. How can I improve the conversion?

A3: Optimizing Palladium-Catalyzed Cyanation

The conversion of a 3-halo-1-methyl-indazole to the desired 3-carbonitrile is typically a palladium-catalyzed cross-coupling reaction.[6][7] Incomplete conversion is often linked to catalyst deactivation or suboptimal reaction conditions. A common non-toxic cyanide source is potassium ferrocyanide (K₄[Fe(CN)₆]).[6][7]

Key Parameters for Optimization:

ParameterCommon IssueRecommended SolutionRationale
Catalyst System Inactive Pd(0) species.Use a robust pre-catalyst and ligand combination, such as [PdCl(C₃H₅)]₂ with a bidentate phosphine ligand like Xantphos.[6]The ligand stabilizes the active Pd(0) species, prevents catalyst decomposition, and facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Solvent Poor solubility of reagents.A mixture of a polar aprotic solvent (e.g., DMAc) and water is often effective.[6]DMAc helps dissolve the organic substrate and catalyst, while water is necessary to dissolve the potassium ferrocyanide.
Atmosphere Oxygen causing catalyst oxidation.Thoroughly degas the reaction mixture (e.g., by bubbling with argon for 1-2 hours) before adding the catalyst and maintain an inert atmosphere throughout the reaction.[6]The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, halting the catalytic cycle.
Temperature Insufficient energy for reaction.The reaction often requires elevated temperatures, typically in the range of 90-120 °C.Provides the necessary activation energy for the oxidative addition step, which is often the rate-limiting step.
Summary of Potential Side Products

The following table summarizes the most common side products, their point of origin in a typical synthetic sequence, and key analytical identifiers.

Side Product/ImpurityStage of FormationIdentification (LC-MS)Identification (¹H NMR)
4-Chloro-2-methyl-2H-indazole N-MethylationSame M+H+, different RTDistinct CH₃ and aromatic signals
N-Acetyl-4-chloro-1H-indazole Hydrolysis of Acetyl GroupHigher M+H+ (+42 amu)Presence of acetyl CH₃ signal (~2.8 ppm)[5]
3-Chloro-2-methylphenol Indazole Ring FormationLower M+H+Absence of N-H, presence of O-H
Unreacted Starting Materials All stagesM+H+ corresponds to precursorSignals match reference standard
Residual Palladium Cyanation / PurificationN/A (use ICP-MS)N/A
General Analytical Workflow for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying side products. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process.[8][9][10]

Caption: Standard workflow for impurity analysis.

References
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Gawande, N. et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. Retrieved from [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Retrieved from [Link]

  • Alam, M. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1436-1478. Retrieved from [Link]

  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Retrieved from [Link]

  • Chen, C. Y., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(23), 6304-6307. Retrieved from [Link]

  • Al-Suraify, S. M. T., & Mekky, A. H. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(Suppl 1), 793-810. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-3-methyl-1H-indazole. Retrieved from [Link]

  • Singh, S., & Kumar, R. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 10(10), 1-5. Retrieved from [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. 97, 314-326. Retrieved from [Link]

  • ResearchGate. (2025, July 17). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Purification of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile by Recrystallization

This guide provides a comprehensive, experience-driven framework for the purification of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. As a critical intermediate in pharmaceutical research, its purity is paramount for th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. As a critical intermediate in pharmaceutical research, its purity is paramount for the integrity of downstream applications and the synthesis of active pharmaceutical ingredients (APIs).[1][2] We will move beyond a simple protocol to address the common challenges and nuanced decision-making required for successful purification, equipping you with the knowledge to troubleshoot effectively.

Section 1: The Cornerstone of Purity - Solvent System Selection

Recrystallization is predicated on the principle of differential solubility: the target compound should be highly soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain either fully dissolved or completely insoluble at all temperatures.[2] For substituted indazoles, which possess both aromatic and polar functional groups, a single solvent is often inadequate. Our field experience and supporting literature strongly suggest that a mixed-solvent system is the most effective approach.[3][4]

Protocol: Small-Scale Solvent Screening

Before committing your entire batch, a small-scale test is essential to identify the optimal solvent system. A common and effective starting point for indazole derivatives is an alcohol/water mixture.[3][5][6]

  • Preparation : Place approximately 20-30 mg of your crude 4-Chloro-1-methyl-1H-indazole-3-carbonitrile into three separate test tubes.

  • Solvent Addition (Good Solvent) : To each tube, add a potential "good" solvent (one that readily dissolves the compound) dropwise at room temperature until the solid just dissolves. Candidate solvents include isopropanol, ethanol, or acetone.

  • Solvent Addition (Anti-Solvent) : Add a miscible "anti-solvent" (one in which the compound is poorly soluble), such as deionized water, dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.[4][7]

  • Heating : Gently heat the test tubes until the solution becomes clear again.

  • Cooling & Observation : Allow the tubes to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals formed. The ideal system will yield a significant amount of fine, crystalline solid, not an oil or amorphous powder.

Data Summary: Candidate Solvent Properties

The choice of solvent is a balance of solubility characteristics and practical considerations like boiling point for ease of removal.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Miscibility with Water
Isopropanol82.619.9Miscible
Ethanol78.524.6Miscible
Acetone56.021.0Miscible
Ethyl Acetate77.16.0Low
Tetrahydrofuran (THF)66.07.5Miscible

Data sourced from multiple chemical property databases.[8]

Section 2: Standard Operating Protocol for Recrystallization

This protocol assumes an isopropanol/water system has been selected based on the screening process.

  • Dissolution : In an appropriately sized Erlenmeyer flask, add the crude 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. Add the minimum amount of hot isopropanol required to fully dissolve the solid. This is the most common point of error; using too much solvent will significantly reduce your final yield.[9][10][11]

  • Hot Filtration (Optional but Recommended) : If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask with solvent vapor to prevent premature crystallization in the filter paper.[12]

  • Induce Saturation : While the solution is still hot, add deionized water dropwise until the solution just begins to show cloudiness. Add another drop or two of hot isopropanol to redissolve the precipitate and ensure the solution is perfectly saturated.

  • Slow Cooling : Cover the flask with a watch glass to prevent solvent evaporation and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of a pure, well-defined crystal lattice that excludes impurities.[11] Rapid cooling traps impurities.

  • Maximizing Yield : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[9]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent mixture (the same ratio as your recrystallization system) to remove any residual soluble impurities from the crystal surfaces.

  • Drying : Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment : Confirm the purity of the final product via melting point analysis. A sharp melting point close to the literature value indicates high purity. Further analysis by TLC, HPLC, or NMR can also be performed.

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This guide addresses the most common problems encountered during the recrystallization of heterocyclic compounds.

Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often due to excessive supersaturation or the presence of impurities that depress the melting point.[10][12]

  • Immediate Action: Re-heat the flask to dissolve the oil. Add a small amount (5-10% of the total volume) of the "good" solvent (e.g., isopropanol) to reduce the saturation level.[9][10]

  • Preventative Measures: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. Vigorous scratching of the inner wall of the flask with a glass rod at the solution's surface can often provide nucleation sites and induce crystallization over oiling.[9][12]

Q: The solution has cooled, but no crystals have formed. What should I do?

A: This is typically caused by one of two issues: using too much solvent, or the solution is supersaturated and requires a nucleation event to begin crystallization.[10][11][12]

  • Solution 1 (Excess Solvent): If you suspect too much solvent was used, gently heat the solution and boil off a portion of the solvent to increase the concentration.[10][11] Then, allow it to cool again.

  • Solution 2 (Induce Crystallization): If the concentration seems correct, induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic glass fragments serve as nucleation sites.[9][10][11]

    • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[9][11]

    • Deep Cooling: Place the flask in a salt/ice bath for a lower temperature, which may be necessary to overcome the energy barrier for nucleation.[10]

Q: My final yield is disappointingly low. What are the likely causes?

A: Low recovery is a common frustration. The primary culprits are using too much solvent, premature crystallization during a hot filtration step, or significant product solubility in the cold solvent system.[9][11]

  • Diagnosis: Take the filtrate (the "mother liquor") and concentrate it by rotary evaporation. If a large amount of solid appears, you used too much solvent initially or your compound is too soluble.[11]

  • Recovery: The solid recovered from the mother liquor can be re-purified, though it will likely be less pure than the first crop of crystals.

  • Optimization: For future runs, use the absolute minimum amount of hot solvent for dissolution. Ensure your filtration apparatus is thoroughly pre-heated if performing hot filtration. Finally, ensure the crystallization flask is cooled in an ice bath for an adequate amount of time to maximize precipitation.[9]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the ideal cooling rate for crystallization? A: Slower is almost always better. An ideal process involves crystal formation beginning after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[11] If crystals crash out immediately upon removal from heat, you may need to add slightly more of the "good" solvent to slow the process down.[11]

Q2: How can I be certain my product is pure? A: A narrow melting point range is a classic indicator of purity. For definitive confirmation, Thin Layer Chromatography (TLC) against your crude starting material should show the disappearance of impurity spots. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) are the industry standards.

Q3: Is it possible to recover more product from the mother liquor? A: Yes. The mother liquor can be concentrated (usually by rotary evaporation) to yield a second crop of crystals. However, be aware that this second crop will be less pure than the first, as the impurities are also concentrated in the mother liquor. It may require a separate recrystallization.[9]

Visualization: Troubleshooting Workflow

The following diagram provides a logical decision tree for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Solution Cooled to Room Temp crystals_formed Crystals Formed? start->crystals_formed oiled_out Oiled Out? crystals_formed->oiled_out No proceed Proceed to Isolation (Vacuum Filtration) crystals_formed->proceed Yes oil_remedy 1. Re-heat to dissolve oil 2. Add small amount of 'good' solvent 3. Cool SLOWLY 4. Scratch to induce nucleation oiled_out->oil_remedy Yes no_crystals Problem: Supersaturation or Excess Solvent oiled_out->no_crystals No (Clear Solution) action_induce Scratch flask with glass rod OR Add a seed crystal no_crystals->action_induce Action 1: Induce Nucleation action_concentrate Gently boil off some solvent and re-cool no_crystals->action_concentrate Action 2: Concentrate Solution crystals_formed_after crystals_formed_after action_induce->crystals_formed_after Crystals Form? crystals_formed_after->proceed Yes re_evaluate Re-evaluate solvent system. Consider chromatography. crystals_formed_after->re_evaluate No action_concentrate->crystals_formed_after Crystals Form?

Caption: A decision-making flowchart for common recrystallization problems.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Problems in recrystalliz
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Method for separating and purifying substituted indazole isomers - Google P
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Solvent selection for recrystallization: An undergradu
  • An Improved Preparation of 4-Chloro-1H-indazole (V)
  • Substances yield after recrystallization
  • 4-CHLORO (1H)INDAZOLE synthesis - ChemicalBook.
  • Recrystallization: Choosing Solvent & Inducing Crystalliz
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses.
  • 4-Chloro-3-methyl-1H-indazole - MySkinRecipes.
  • Solvent Miscibility Table - Sigma-Aldrich.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystalliz

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

Welcome to the technical support center for handling 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of its poor solubility in organic solvents. Here, we provide in-depth, experience-driven advice and practical protocols to ensure consistent and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Chloro-1-methyl-1H-indazole-3-carbonitrile in my chosen organic solvent. What are the initial steps I should take?

A1: Poor solubility is a common hurdle with complex heterocyclic compounds like indazole derivatives. The initial approach should be systematic and conservative to avoid compound degradation.

  • Initial Assessment: Start by attempting to dissolve a small, accurately weighed amount of the compound in a measured volume of the solvent at room temperature. This will give you a baseline for its solubility.

  • Gentle Agitation: Ensure the mixture is being adequately agitated. Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes. Allow sufficient time for dissolution, as the process can be slow for poorly soluble compounds.

  • Controlled Heating: Gently warm the solution. An increase in temperature often significantly improves the solubility of organic compounds.[1] Use a water bath with incremental temperature increases (e.g., 10°C intervals) and observe for dissolution. Be cautious not to exceed the boiling point of the solvent or a temperature that might cause degradation of your compound.

  • Sonication: If heating is not desirable or ineffective, sonication can be a powerful tool. The high-frequency sound waves can help to break down solute aggregates and enhance solvent penetration.

Q2: I've tried basic dissolution methods with common solvents like ethanol and methanol without success. What other solvents should I consider?

A2: The principle of "like dissolves like" is a good starting point. 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a moderately polar molecule. If less polar solvents are failing, you may need to move to more polar aprotic solvents.

  • Recommended Solvent Classes:

    • Amide Solvents: Dimethylformamide (DMF) and Dimethylacetamide (DMAc) are excellent, highly polar aprotic solvents that are often effective for dissolving a wide range of organic compounds.

    • Sulfoxides: Dimethyl sulfoxide (DMSO) is another powerful, polar aprotic solvent widely used in biological and chemical research for its ability to dissolve many poorly soluble compounds.[2]

    • Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane are moderately polar ethers that can be effective.

    • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform can also be considered, particularly if you need a more volatile solvent.

  • Solvent Selection Table: The following table provides a list of suggested solvents, ordered generally from lower to higher polarity, along with their key properties.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes
Toluene1112.42.4A good starting point for less polar compounds.
Dichloromethane (DCM)403.19.1Volatile, good for extractions and chromatography.
Tetrahydrofuran (THF)664.07.6A versatile, moderately polar ether.
Acetone565.121A common, polar aprotic solvent.
Acetonitrile (ACN)825.837.5A polar aprotic solvent, often used in HPLC.
Ethanol784.324.5A polar protic solvent.
Methanol655.132.7A more polar protic solvent than ethanol.
Dimethylformamide (DMF)1536.436.7A highly polar aprotic solvent, often a good choice for difficult compounds.
Dimethyl sulfoxide (DMSO)1897.246.7An excellent solvent for a wide range of poorly soluble compounds.[2]
Q3: My compound dissolves in a strong solvent like DMSO, but it precipitates when I dilute the solution into an aqueous buffer for my assay. How can I prevent this?

A3: This is a classic problem known as "crashing out." It occurs when the compound is transferred from a solvent in which it is highly soluble to one in which it is poorly soluble.

  • Co-solvency: This is a highly effective technique to enhance the solubility of poorly soluble drugs.[3] Instead of a single strong solvent, try using a co-solvent system. For example, dissolve your compound in a minimal amount of DMSO and then dilute it with a more miscible co-solvent like ethanol or polyethylene glycol (PEG) before adding it to the aqueous buffer. This creates a more gradual change in polarity.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can help to keep the compound in solution by forming micelles.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the final solution can significantly impact solubility.[4] While 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is not strongly acidic or basic, the indazole ring system is amphoteric, meaning it can be protonated or deprotonated.[5] Experiment with slight adjustments to the buffer pH to see if it improves solubility.

Q4: Are there more advanced techniques I can use if the above methods are insufficient?

A4: Yes, for particularly challenging cases, several formulation strategies can be employed. These often involve creating a more soluble form of the compound itself.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at the molecular level.[1] The carrier, often a polymer like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG), enhances the wettability and dissolution rate of the compound.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a more water-soluble inclusion complex.[6]

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can improve its dissolution rate.[6] This can be achieved through techniques like micronization or nanosuspension.

Troubleshooting Workflows

The following diagrams illustrate systematic approaches to troubleshooting solubility issues with 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

solubility_troubleshooting start Start: Poor Solubility Observed solvent_selection Select Solvent (See Table) start->solvent_selection agitation Agitate (Vortex/Stir) solvent_selection->agitation gentle_heat Apply Gentle Heat (e.g., 40°C) agitation->gentle_heat sonication Sonication gentle_heat->sonication dissolved_check1 Dissolved? sonication->dissolved_check1 increase_temp Increase Temperature Incrementally dissolved_check1->increase_temp No success Success: Compound Dissolved dissolved_check1->success Yes increase_temp->dissolved_check1 stronger_solvent Try Stronger Solvent (e.g., DMF, DMSO) increase_temp->stronger_solvent If max temp reached dissolved_check2 Dissolved? stronger_solvent->dissolved_check2 dissolved_check2->success Yes advanced_methods Consider Advanced Methods dissolved_check2->advanced_methods No

Caption: Initial Solubility Troubleshooting Workflow.

precipitation_troubleshooting start Start: Precipitation on Dilution co_solvent Use Co-solvent System (e.g., DMSO/Ethanol) start->co_solvent precipitation_check Precipitation Persists? co_solvent->precipitation_check surfactant Add Surfactant (e.g., Tween 80) ph_adjustment Adjust pH of Aqueous Buffer surfactant->ph_adjustment If still precipitating surfactant->precipitation_check ph_adjustment->precipitation_check advanced_formulation Advanced Formulation (Solid Dispersion, Cyclodextrin) ph_adjustment->advanced_formulation If still precipitating precipitation_check->surfactant Yes success Success: Stable Solution precipitation_check->success No

Caption: Troubleshooting Precipitation During Dilution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using Co-solvents

This protocol is intended for situations where a concentrated stock of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is needed, which will be later diluted into an aqueous medium.

  • Weigh the Compound: Accurately weigh the desired amount of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile in a suitable vial.

  • Initial Dissolution: Add the minimum volume of DMSO required to completely dissolve the compound. This may require gentle warming or sonication as described in the FAQs.

  • Co-solvent Addition: To this concentrated DMSO solution, add a co-solvent such as ethanol or PEG 400. A common starting ratio is 1:1 (v/v) of DMSO to co-solvent. The final concentration of the compound in the co-solvent mixture should be carefully calculated.

  • Dilution into Aqueous Buffer: Slowly add the co-solvent stock solution to the aqueous buffer with vigorous stirring. This gradual addition helps to prevent the compound from precipitating.

  • Final Concentration of Organic Solvent: Ensure that the final concentration of the organic solvents (DMSO and co-solvent) in your assay is low enough to not affect the experimental results, typically below 1%.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for significantly enhancing the aqueous solubility of your compound for in vitro studies.

  • Selection of a Carrier: Choose a hydrophilic carrier such as PVP K30 or PEG 4000.

  • Dissolution: Dissolve both the 4-Chloro-1-methyl-1H-indazole-3-carbonitrile and the carrier in a common volatile solvent, such as methanol or a mixture of dichloromethane and methanol. A typical starting drug-to-carrier ratio is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the inside of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder.

  • Solubility Testing: Test the solubility of the prepared solid dispersion in your desired aqueous buffer and compare it to the solubility of the pure compound.

References

  • PubChem. (n.d.). 1-(3-chloro-1-phenyl-propyl)-1H-indazole-4-carbonitrile. Retrieved from [Link]

  • Maybridge. (2010). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.
  • ChemBK. (2024). 1H-Indazole, 4-chloro-3-methyl-. [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-3-methyl-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). CID 177813018. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in the N-Methylation of 4-Chloro-Indazole Derivatives

Welcome to the technical support center dedicated to addressing the complex issue of regioselectivity in the N-methylation of 4-chloro-indazole derivatives. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex issue of regioselectivity in the N-methylation of 4-chloro-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this important structural motif. Indazole derivatives are a cornerstone in medicinal chemistry, and controlling the site of N-alkylation is paramount for achieving the desired biological activity and pharmacological profile.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve your desired regiochemical outcome.

I. Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that often arise when planning or troubleshooting the N-methylation of 4-chloro-indazole.

Q1: Why is regioselectivity a significant issue in the N-methylation of 4-chloro-indazole?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, both of which can be methylated.[4] This leads to the potential formation of two distinct regioisomers: the N1-methylated and the N2-methylated products. These isomers often exhibit different physical, chemical, and biological properties. The 4-chloro substituent, while primarily an electronic modifier, can also exert subtle steric and electronic influences on the reactivity of the adjacent nitrogen atoms, further complicating the regiochemical outcome. Direct alkylation of 1H-indazoles frequently results in a mixture of N1- and N2-substituted products, making selective synthesis a challenge.[1][3]

Q2: What are the primary factors that control N1 versus N2 regioselectivity?

The regioselectivity of indazole methylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by several factors:[4]

  • Reaction Conditions: The choice of base, solvent, and methylating agent is critical.[4]

  • Substituent Effects: The electronic nature and position of other substituents on the indazole ring can direct methylation to a specific nitrogen.

  • Tautomeric Equilibrium: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5] Consequently, the N1-methylated product is often the thermodynamically favored isomer.[4]

Q3: How does the 4-chloro substituent specifically influence the reaction?

The chlorine atom at the C4 position is an electron-withdrawing group, which can influence the electron density at both N1 and N2. While its steric hindrance is minimal, its electronic effect can impact the nucleophilicity of the nitrogen atoms and the stability of the resulting methylated products.

Q4: What are the common methylating agents used for indazoles?

A variety of methylating agents are employed, each with its own reactivity profile and potential for regioselectivity. Common examples include:

  • Methyl iodide (MeI)

  • Dimethyl sulfate (DMS)

  • Methyl tosylate (MeOTs)

  • Trimethylsilyldiazomethane (TMSCHN2)

  • Methyl 2,2,2-trichloroacetimidate

The choice of agent can significantly impact the N1:N2 ratio. For instance, methylation of 6-nitro-1H-indazole with methyl iodide can lead to a mixture of products, while using methyl toluene-p-sulfonate may favor the N2-methylated product.[6][7]

Q5: How can I differentiate between the N1- and N2-methylated isomers?

Unambiguous characterization is crucial. Advanced spectroscopic techniques are the primary methods for distinguishing between the N1 and N2 isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are powerful tools. Key differences in chemical shifts, particularly for the protons and carbons of the indazole core, can be diagnostic.[8] Techniques like NOESY and HMBC can establish through-space and through-bond correlations to confirm the position of the methyl group.[9]

  • X-ray Crystallography: Provides definitive structural proof if suitable crystals can be obtained.

A detailed spectroscopic guide for differentiating these isomers is provided in a later section.

II. Troubleshooting Guides

This section provides a systematic approach to resolving common experimental challenges in the N-methylation of 4-chloro-indazole derivatives.

Problem 1: Low Regioselectivity - Obtaining a Mixture of N1 and N2 Isomers

This is the most frequent challenge. The goal is to shift the reaction conditions to favor one isomer over the other.

Potential Causes & Solutions
  • Inappropriate Base/Solvent Combination: The nature of the indazole anion (tight ion pair vs. solvent-separated ion pair) can dictate the site of alkylation.

    • To Favor N1 (Thermodynamic Product): Use a strong, non-nucleophilic base in an aprotic solvent. This combination allows for equilibration to the more stable N1-isomer.[4]

      • Recommended System: Sodium hydride (NaH) in tetrahydrofuran (THF).[4][10][11] This is a well-established method for achieving high N1-selectivity.[4]

    • To Favor N2 (Kinetic Product): Conditions that prevent equilibration are preferred.

      • Recommended System: Mitsunobu conditions (e.g., DIAD/PPh3) have shown a preference for N2-alkylation.[11] Alternatively, reactions under mild acidic conditions can also favor N2 alkylation.[6][7]

  • Nature of the Methylating Agent: "Hard" and "soft" alkylating agents can exhibit different selectivities.

    • Consider switching from a "harder" agent like dimethyl sulfate to a "softer" one like methyl iodide, or vice versa, and observe the effect on the N1:N2 ratio.

  • Temperature Control:

    • Lower temperatures may favor the kinetically controlled N2 product.

    • Higher temperatures can promote equilibration towards the thermodynamically stable N1 product.

Troubleshooting Workflow

start Start: Low Regioselectivity goal Desired Regioisomer? start->goal n1_cond Use NaH in THF. Increase temperature to allow equilibration. goal->n1_cond N1 n2_cond Use Mitsunobu conditions or acid-promoted alkylation. Maintain low temperature. goal->n2_cond N2 n1_path N1 (Thermodynamic) n2_path N2 (Kinetic) n1_check Improved N1 Selectivity? n1_cond->n1_check n1_success Success: Optimize yield. n1_check->n1_success Yes n1_fail No: Consider chelation strategy if applicable (e.g., with Cs2CO3). n1_check->n1_fail No n2_check Improved N2 Selectivity? n2_cond->n2_check n2_success Success: Optimize yield. n2_check->n2_success Yes n2_fail No: Screen different methylating agents (e.g., methyl 2,2,2-trichloroacetimidate). n2_check->n2_fail No cluster_0 Reaction Pathways Indazole 4-Chloro-Indazole Anion TS1 Transition State (N1-attack) Indazole->TS1 Higher Ea TS2 Transition State (N2-attack) Indazole->TS2 Lower Ea N1_Product N1-Methyl Product (Thermodynamically Favored) TS1->N1_Product N2_Product N2-Methyl Product (Kinetically Favored) TS2->N2_Product

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. Here, we provide in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

The synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile typically involves a multi-step process, including the formation of the indazole core, N-methylation, and cyanation. Each of these stages can introduce specific impurities that may be challenging to remove from the final product. The most common and difficult-to-remove impurity is the undesired N-2 methylated regioisomer, 4-chloro-2-methyl-2H-indazole-3-carbonitrile. Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.

This guide will provide a structured approach to identifying and removing these impurities, ensuring the high purity of your final compound, which is critical for subsequent biological and pharmaceutical studies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

Issue 1: My HPLC analysis shows two major peaks with the same mass. How can I identify the desired N-1 isomer and the N-2 impurity?

Root Cause Analysis: The N-methylation of 4-chloro-1H-indazole can occur at either the N-1 or N-2 position of the indazole ring, leading to the formation of two regioisomers. While the N-1 isomer is often the thermodynamically more stable product, kinetic control can lead to significant amounts of the N-2 isomer.[1][2][3] These isomers have identical molecular weights and often exhibit similar chromatographic behavior, making their separation and identification challenging.

Identification Strategy: NMR Spectroscopy

Advanced NMR techniques are the most definitive methods for distinguishing between N-1 and N-2 alkylated indazoles.[1][4][5][6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is particularly powerful. For the desired N-1 isomer, a correlation will be observed between the N-methyl protons and the C7a carbon of the indazole ring. Conversely, for the N-2 isomer, a correlation will be seen between the N-methyl protons and the C3 carbon.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): In the N-1 isomer, a NOE can often be observed between the N-methyl protons and the H-7 proton on the benzene ring. This interaction is absent in the N-2 isomer.[1]

Issue 2: I'm struggling to separate the N-1 and N-2 regioisomers using standard column chromatography.

Root Cause Analysis: The similar polarity of the N-1 and N-2 regioisomers makes their separation by conventional silica gel chromatography difficult. The choice of eluent system is critical to achieve adequate resolution.

Troubleshooting Protocol: Optimized Flash Column Chromatography

Workflow for Chromatographic Separation

cluster_0 Chromatography Troubleshooting start Crude Product (N-1/N-2 Mixture) adsorbent Select Adsorbent (Silica Gel) start->adsorbent solvent_screening Solvent System Screening (TLC) adsorbent->solvent_screening gradient_elution Optimized Gradient Elution solvent_screening->gradient_elution fraction_analysis Fraction Analysis (TLC/HPLC) gradient_elution->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling end Isolated N-1 Isomer pooling->end cluster_1 Recrystallization Protocol start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool crystallize Crystal Formation cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Sources

Troubleshooting

Preventing decomposition of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile during reaction workup

An authoritative guide to preventing the decomposition of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile during reaction workup. Technical Support Center: Stability of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile Introduct...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to preventing the decomposition of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile during reaction workup.

Technical Support Center: Stability of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

Introduction: Welcome to our dedicated technical guide for the handling and purification of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. As a key building block in medicinal chemistry and drug development, ensuring its stability during synthesis is paramount.[1] This document, structured in a practical question-and-answer format, addresses common challenges related to its decomposition during reaction workup. We will delve into the chemical principles governing its stability and provide validated, field-tested protocols to safeguard your compound's integrity.

Frequently Asked Questions (FAQs)

??? Q1: What is the fundamental reason 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is prone to decomposition during workup?

A1: The indazole ring system is an aromatic heterocycle that is weakly basic.[2] The 1H-indazole tautomer is generally the more stable form.[3][4][5] However, the presence of two nitrogen atoms allows for protonation under strongly acidic conditions or interaction with strong bases. Such conditions can disrupt the aromaticity and make the ring susceptible to cleavage or undesired side reactions. The electron-withdrawing effects of the chloro and nitrile substituents can further influence the molecule's reactivity at pH extremes.

??? Q2: I observed a significant color change in my organic layer during an aqueous wash. What does this indicate?

A2: A distinct color change, often to a dark brown or even black hue, is a common visual indicator of compound decomposition. This is frequently accompanied by the formation of insoluble tars at the interface of the organic and aqueous layers. If you observe this, it is highly probable that the workup conditions are too harsh, leading to the degradation of the indazole core.

??? Q3: Are there specific workup reagents that should be avoided altogether?

A3: Yes. As a general rule, avoid using strong mineral acids (e.g., >1M HCl, H₂SO₄) and strong bases (e.g., >1M NaOH, KOH) for aqueous washes. These reagents are the primary culprits for inducing decomposition. Furthermore, be cautious with workup temperatures; heating during extraction or concentration can accelerate degradation pathways, especially if trace amounts of acid or base are present.

Troubleshooting Guide: Protocols for Maximizing Stability

Issue 1: Degradation During Acidic Wash to Remove Basic Impurities

Scenario: "My reaction produced some basic byproducts. I used a standard 1M HCl wash to remove them, but my yield was drastically reduced, and the organic layer turned dark."

Root Cause Analysis: The indazole ring contains a pyridine-like nitrogen atom (N2) that is susceptible to protonation by strong acids. This protonation forms an indazolium cation, which can be vulnerable to nucleophilic attack by water, potentially leading to ring-opening or other decomposition pathways. Studies on similar indazole systems have shown that they can react or decompose under aqueous acidic conditions.[6][7]

Preventative Protocol: The Mildly Acidic Buffered Wash

To effectively remove basic impurities without compromising the indazole core, a buffered wash is the recommended approach. A saturated aqueous solution of ammonium chloride (NH₄Cl), with a pH of approximately 4.5-5.5, is ideal. It is acidic enough to protonate and extract common organic bases (like residual amines) while being too mild to significantly protonate and destabilize the indazole ring.[8]

Step-by-Step Methodology:

  • Reaction Quench: After reaction completion, carefully pour the reaction mixture into a separatory funnel containing your chosen extraction solvent (e.g., Ethyl Acetate, Dichloromethane) and an equal volume of deionized water.

  • Initial Separation: Gently mix the layers and allow them to separate. Remove the aqueous layer.

  • Buffered Wash: Add a saturated aqueous solution of NH₄Cl to the organic layer in the separatory funnel.

  • Gentle Inversion: Invert the funnel gently 5-10 times. Avoid vigorous shaking, which can lead to the formation of emulsions.

  • Layer Separation: Allow the layers to fully separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and break any minor emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo at a reduced temperature (ideally ≤ 40°C).

Issue 2: Decomposition During Basic Wash to Remove Acidic Impurities

Scenario: "I had an acidic starting material to remove, so I washed my organic layer with 1M NaOH. I experienced significant product loss and saw evidence of decomposition."

Root Cause Analysis: While the indazole ring itself is not strongly acidic, harsh basic conditions can promote unwanted reactions. The primary risks are the hydrolysis of the 3-carbonitrile group to a carboxylic acid or amide, and potentially nucleophilic aromatic substitution of the 4-chloro substituent, particularly at elevated temperatures. A synthetic procedure for a related compound highlights the use of a strong base (LiOH) but at a controlled temperature of 0°C, indicating sensitivity to harsher conditions.[9]

Preventative Protocol: The Mildly Basic Bicarbonate Wash

For removing acidic impurities (e.g., phenols, carboxylic acids), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), with a pH of ~8.3, is the preferred reagent. It is sufficiently basic to deprotonate and extract most acidic organic compounds but mild enough to avoid hydrolysis of the nitrile or other base-catalyzed degradation of the indazole.

Step-by-Step Methodology:

  • Quench and Extract: Perform the initial reaction quench and extraction into an organic solvent as previously described.

  • Bicarbonate Wash: Add a saturated aqueous solution of NaHCO₃ to the organic layer.

  • CAUTION - Vent Frequently: Swirl the separatory funnel gently before stoppering. After stoppering, immediately invert and vent to release CO₂ gas produced from acid-base neutralization. Repeat this process until gas evolution ceases.

  • Gentle Inversion: Once pressure buildup has stopped, invert the funnel gently 5-10 times.

  • Separation: Allow the layers to separate and drain the aqueous bicarbonate layer.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (≤ 40°C).

Data & Workflow Summaries

Table 1: Recommended Workup Reagents vs. Problematic Reagents

Purpose of Wash Reagent to AVOID Recommended Alternative Approx. pH Rationale for Alternative
Remove Basic Impurities1M - 2M HCl, H₂SO₄Saturated aq. NH₄Cl~5Sufficiently acidic to extract amines without causing ring protonation and decomposition.[8]
Remove Acidic Impurities1M - 2M NaOH, KOHSaturated aq. NaHCO₃~8.3Sufficiently basic to extract phenols/acids without causing nitrile hydrolysis or ring degradation.
General Washing/DryingTap Water, CaCl₂DI Water, Brine, Na₂SO₄, MgSO₄NeutralMinimizes introduction of unknown acidic/basic contaminants and avoids potentially acidic drying agents.

Diagram 1: Recommended vs. Problematic Workup Workflow

cluster_recommended Recommended Protocol cluster_problematic Problematic Protocol Start_R Crude Organic Solution Wash_R Wash with sat. aq. NH4Cl or sat. aq. NaHCO3 Start_R->Wash_R Dry_R Dry (e.g., Na2SO4) Wash_R->Dry_R Concentrate_R Concentrate (<40°C) Dry_R->Concentrate_R Product_R Intact Product Concentrate_R->Product_R Start_P Crude Organic Solution Wash_P Wash with >1M HCl or >1M NaOH Start_P->Wash_P Decomp Decomposition Occurs Wash_P->Decomp

Caption: Comparison of workup workflows for indazole stability.

Diagram 2: Chemical Stability Decision Tree

Indazole 4-Chloro-1-methyl-1H- indazole-3-carbonitrile pH_Check Workup pH? Indazole->pH_Check Strong_Acid Strongly Acidic (pH < 2) pH_Check->Strong_Acid < 2 Strong_Base Strongly Basic (pH > 12) pH_Check->Strong_Base > 12 Mild_Buffered Mild/Buffered (pH 5-9) pH_Check->Mild_Buffered 5-9 Decomp_Acid Risk of Ring Protonation & Decomposition Strong_Acid->Decomp_Acid Decomp_Base Risk of Nitrile Hydrolysis & Ring Degradation Strong_Base->Decomp_Base Stable Compound is Stable Mild_Buffered->Stable

Caption: Logic diagram for pH-dependent indazole stability.

References

  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry. Available at: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Future Medicinal Chemistry. Available at: [Link]

  • Larock, R. C., et al. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. National Institutes of Health. Available at: [Link]

  • Bergman, J., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health. Available at: [Link]

  • Gaware, V. M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

  • MySkinRecipes . 4-Chloro-3-methyl-1H-indazole Product Description. Available at: [Link]

  • Caribbean Journal of Sciences and Technology . Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • Organic Chemistry Portal . Indazole synthesis. Available at: [Link]

  • MDPI . (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Available at: [Link]

  • MDPI . (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • National Institutes of Health . (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]

  • Organic Syntheses . (2020). Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. ResearchGate. Available at: [Link]

  • Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. Available at: [Link]

Sources

Optimization

Troubleshooting guide for the synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.

I. Overview of the Synthetic Strategy

The synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile typically proceeds through a sequence of key transformations: formation of the 4-chloro-1H-indazole core, regioselective N-methylation, and introduction of the 3-carbonitrile group. Each of these stages presents unique challenges that can impact yield, purity, and scalability. This guide will dissect these steps to provide clear, actionable troubleshooting advice.

Synthesis_Overview A Starting Material (e.g., 2-methyl-3-chloroaniline) B Step 1: Indazole Ring Formation (Diazotization & Cyclization) A->B C 4-Chloro-1H-indazole B->C D Step 2: N-Methylation C->D E Mixture of N1 and N2 Isomers D->E Common Issue: Poor Regioselectivity F 4-Chloro-1-methyl-1H-indazole E->F Purification G Step 3: Introduction of Cyano Group (e.g., Halogenation then Cyanation) F->G H 4-Chloro-1-methyl-1H-indazole-3-carbonitrile G->H

Caption: General synthetic workflow for 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

II. Troubleshooting Guide & FAQs

Part 1: Synthesis of the 4-Chloro-1H-indazole Core

A common route to the 4-chloro-1H-indazole core involves the diazotization of an appropriate aniline derivative followed by intramolecular cyclization.[1]

Question 1: My yield of 4-chloro-1H-indazole is consistently low, and I observe a significant amount of dark, tarry byproducts. What is happening?

Answer: Low yields and tar formation during diazotization and cyclization often point to two primary issues: instability of the diazonium salt and side reactions during cyclization.

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures.[2] Maintaining a low temperature, typically between 0-5 °C, during the diazotization step is critical to prevent premature decomposition of the diazonium intermediate, which can lead to a cascade of undesirable side reactions and the formation of phenolic impurities.[2]

  • Suboptimal Cyclization Conditions: The subsequent cyclization to form the indazole ring is also temperature-sensitive. If the temperature is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymerization and tar formation.

Troubleshooting Protocol:

  • Strict Temperature Control: Ensure your reaction vessel is adequately cooled in an ice-salt or acetone-dry ice bath to maintain the internal temperature at 0-5 °C during the addition of the nitrosating agent (e.g., sodium nitrite or isoamyl nitrite).

  • Slow Reagent Addition: Add the nitrosating agent dropwise to the acidic solution of your starting aniline. This prevents localized overheating and uncontrolled reaction rates.

  • Solvent Choice: The choice of solvent can influence the stability of the diazonium salt. In some cases, using an anhydrous solvent can minimize hydrolysis of the intermediate.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the desired product. This will help you determine the optimal reaction time and prevent prolonged heating that can lead to decomposition.

Question 2: I am seeing multiple spots on my TLC after the cyclization reaction, even with good temperature control. What are the likely impurities?

Answer: The formation of multiple products can arise from incomplete reaction or side reactions. Besides the desired 4-chloro-1H-indazole, you may be observing:

  • Unreacted Starting Material: If the diazotization was incomplete, you will see the starting aniline.

  • Phenolic Byproducts: As mentioned, decomposition of the diazonium salt can lead to the formation of the corresponding phenol.

  • N-Nitroso Impurities: Incomplete cyclization can sometimes leave N-nitroso intermediates.[4]

Purification Strategy:

  • Aqueous Workup: A thorough aqueous workup can help remove many of these impurities. Washing the organic extract with a dilute base (e.g., sodium bicarbonate solution) can remove acidic phenolic byproducts. A subsequent wash with a dilute acid (e.g., dilute HCl) can remove any unreacted aniline.

  • Column Chromatography: If simple extraction is insufficient, purification by column chromatography on silica gel is typically effective in separating the desired indazole from closely related impurities.

Part 2: Regioselective N-Methylation

The methylation of 4-chloro-1H-indazole can lead to a mixture of two regioisomers: the desired N1-methylated product and the undesired N2-methylated isomer. The ratio of these isomers is highly dependent on the reaction conditions.[5][6][7][8]

Question 3: My N-methylation reaction gives a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity for the N1 position?

Answer: Achieving high N1-selectivity is a common challenge in indazole chemistry. The outcome of the alkylation is influenced by the choice of base, solvent, and alkylating agent.[6][7][8]

  • Kinetic vs. Thermodynamic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer.[6] Reaction conditions that allow for equilibration can favor the formation of the N1 product. However, under kinetic control, a significant amount of the N2 isomer can be formed.

  • Influence of Base and Solvent: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) has been shown to favor N1-alkylation.[6][7][8] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at that position and directing the electrophile to the N1 position.

Recommended Protocol for N1-Methylation:

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Forms the indazolide anion and the Na+ counterion promotes N1 selectivity.[6][7][8]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that solubilizes the reactants well.[6][7][8]
Methylating Agent Methyl iodide or Dimethyl sulfateHighly reactive electrophiles.
Temperature 0 °C to room temperatureAllows for controlled reaction.

Step-by-Step Procedure:

  • To a solution of 4-chloro-1H-indazole in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the indazolide anion.

  • Slowly add the methylating agent (1.05 equivalents) at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

N_Methylation cluster_conditions Reaction Conditions cluster_products Products Base Base (e.g., NaH, K2CO3) Indazole 4-Chloro-1H-indazole Base->Indazole Solvent Solvent (e.g., THF, DMF) Solvent->Indazole N1_Isomer N1-methylated (Thermodynamically Favored) N2_Isomer N2-methylated (Kinetically Favored) Indazole->N1_Isomer NaH/THF Indazole->N2_Isomer e.g., Mitsunobu conditions

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, a key heterocyclic scaffold in modern medicinal chemistry. The in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, a key heterocyclic scaffold in modern medicinal chemistry. The indazole nucleus is a prevalent motif in a wide array of pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.[1][2][3] Consequently, unambiguous structural elucidation is paramount for researchers in drug discovery and development. This document serves as a practical, experience-driven comparison guide, grounded in established spectroscopic principles, to facilitate the accurate identification and characterization of this molecule and its analogues.

We will deconstruct the ¹H and ¹³C NMR spectra by examining the influence of each substituent—the 4-chloro, 1-methyl, and 3-cyano groups—on the indazole core. This analysis will be benchmarked against related structures and complemented by a comparison with alternative analytical techniques, providing a holistic characterization framework.

Molecular Structure and Predicted Spectral Features

The first step in any spectral analysis is to understand the molecule's structure and the electronic environment of each atom. The substituents on the indazole ring—an electron-withdrawing chlorine atom at position 4, a methyl group on the pyrazole nitrogen (N1), and a strongly electron-withdrawing nitrile group at position 3—create a distinct electronic landscape that governs the resulting NMR chemical shifts and coupling patterns.

Caption: Molecular structure of the target compound.

Below is a more detailed representation with IUPAC numbering for clear atom assignment during spectral discussion.

G N1 N1 N2 N2 N1->N2 Me C (Me) N1->Me C3 C3 N2->C3 C3a C3a C3->C3a CN_C C (CN) C3->CN_C C3a->N1 C4 C4 C3a->C4 C5 C5 C4->C5 Cl Cl C4->Cl C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a CN_N N CN_C->CN_N H5 H5 H6 H6 H7 H7 HMe 3H (Me)

Caption: Numbering scheme for 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

Detailed ¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons (H5, H6, H7) and the N-methyl group.

  • N-Methyl Protons (N1-CH₃): This group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the aromatic ring current and the nitrogen atom. For 1-methyl substituted indazoles, this signal typically appears in the range of δ 3.8 - 4.2 ppm .[4]

  • Aromatic Protons (H5, H6, H7): The protons on the benzene portion of the indazole ring form an ABC spin system.

    • H7: This proton is ortho to the C7a-N1 bond and is typically the most upfield of the aromatic signals. It is expected to appear as a doublet of doublets (dd) or a triplet, coupling to H6. A typical range would be δ 7.20 - 7.40 ppm .

    • H6: This proton is coupled to both H5 and H7. It is expected to appear as a triplet or a doublet of doublets, with a chemical shift around δ 7.40 - 7.60 ppm .

    • H5: This proton is adjacent to the carbon bearing the electron-withdrawing chlorine atom. This proximity causes significant deshielding, shifting its resonance downfield. It will appear as a doublet, coupling to H6. Its expected chemical shift is in the region of δ 7.60 - 7.80 ppm . The spectrum of 4-chloro-1H-indazole shows protons in similar relative positions.[5]

The coupling constants (J) are expected to be in the typical range for aromatic systems: ³J (ortho-coupling) ≈ 7-9 Hz and ⁴J (meta-coupling) < 2 Hz.

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display signals for all nine unique carbon atoms. The chemical shifts are highly dependent on the electronic effects of the substituents.[6]

  • N-Methyl Carbon (N1-CH₃): This aliphatic carbon will be the most upfield signal, typically appearing around δ 35 - 40 ppm .

  • Nitrile Carbon (-C≡N): The carbon of the cyano group is characteristically found in the δ 110 - 120 ppm range.[7][8]

  • Aromatic Carbons (C5, C6, C7): These carbons with attached protons will appear in the aromatic region between δ 110 - 135 ppm . C5 will be downfield relative to C7 due to the influence of the adjacent C4-Cl bond.

  • Quaternary Carbons (C3, C3a, C4, C7a): These carbons lack attached protons and will generally show weaker signal intensities.

    • C3: Directly attached to the strongly electron-withdrawing cyano group, this carbon will be significantly deshielded. However, its direct connection to the pyrazole ring complicates a simple prediction. Based on data from related heterocyclic nitriles, it could appear in the δ 115 - 130 ppm region.

    • C4: This carbon is directly bonded to the chlorine atom. The "heavy atom effect" and electronegativity will place its signal in the δ 130 - 140 ppm range.

    • C3a and C7a: These are the bridgehead carbons where the pyrazole and benzene rings are fused. They typically resonate in the δ 120 - 145 ppm range. C7a, being adjacent to the N-methylated nitrogen, will likely be further downfield.[9][10]

Predicted NMR Data Summary
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
N1-CH₃δ 3.8 - 4.2 ppm (s, 3H)δ 35 - 40 ppm
H5δ 7.60 - 7.80 ppm (d)δ 120 - 125 ppm
H6δ 7.40 - 7.60 ppm (t)δ 125 - 130 ppm
H7δ 7.20 - 7.40 ppm (d)δ 110 - 115 ppm
C3-δ 115 - 130 ppm (quat.)
C-CN-δ 110 - 120 ppm (quat.)
C3a-δ 120 - 130 ppm (quat.)
C4-δ 130 - 140 ppm (quat.)
C7a-δ 138 - 145 ppm (quat.)

Comparison with Alternatives

A robust structural confirmation relies on converging evidence from multiple analytical techniques. While NMR provides the definitive connectivity map, other methods offer complementary information.

Comparison with Structural Analogues
  • 4-Chloro-1H-indazole: The ¹H NMR spectrum of this parent compound shows aromatic protons at δ 8.18 (d), 7.33 (d), 7.31 (t), and 7.17 (dd).[5] The absence of the N-methyl signal and the presence of a broad N-H signal are key differentiators. The addition of the 1-methyl and 3-cyano groups to this core significantly alters the electronic distribution and thus the chemical shifts of the remaining aromatic protons.

  • 1-Methyl-1H-indazoles (without 4-Cl or 3-CN): In simpler 1-methyl-indazoles, the aromatic protons are generally found more upfield compared to our target molecule.[4] This highlights the strong deshielding effect of the 4-chloro and 3-cyano substituents on the entire ring system.

Comparison with Other Analytical Techniques
  • Mass Spectrometry (MS): MS would confirm the molecular weight (C₉H₆ClN₃, MW: 191.62 g/mol ) and provide fragmentation patterns that could corroborate the indazole structure. High-resolution mass spectrometry (HRMS) would yield the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for functional group identification. A strong, sharp absorption band between 2220-2260 cm⁻¹ would provide definitive evidence for the presence of the nitrile (C≡N) group, a feature not directly observable by NMR.

  • X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide an unambiguous, three-dimensional structure, confirming the precise atomic positions and bond lengths. This is considered the gold standard for structural elucidation but requires a suitable single crystal.

Experimental Protocol for NMR Analysis

This section provides a standardized workflow for acquiring high-quality NMR data for the target compound.

G A Sample Preparation ~5-10 mg of compound dissolved in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Solvent Selection Choose solvent based on solubility. Reference TMS (δ 0.00) or residual solvent peak. A->B Transfer to NMR tube C ¹H NMR Acquisition Standard pulse program (e.g., zg30). Acquire 16-32 scans. B->C Insert into spectrometer D ¹³C{¹H} NMR Acquisition Standard proton-decoupled pulse program (e.g., zgpg30). Acquire 1024+ scans for adequate S/N. C->D E Data Processing Fourier Transform, phase correction, and baseline correction. D->E F Spectral Analysis Chemical shift referencing, peak picking, integration (¹H), and assignment. E->F G Advanced 2D NMR (Optional) Run COSY, HSQC, HMBC to confirm H-H and C-H correlations. F->G For complex spectra

Caption: Standard workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) inside a clean vial. Ensure the sample is fully dissolved. The choice of solvent is critical as it can influence chemical shifts.[11][12]

  • Transfer: Transfer the solution into a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform standard instrument procedures for locking onto the deuterium signal of the solvent and shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition:

    • Use a standard one-pulse sequence.

    • Set a spectral width of approximately 12-16 ppm.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set a spectral width of approximately 220-240 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both spectra using appropriate software.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.[11]

Conclusion

The structural characterization of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. The key diagnostic features in the ¹H NMR spectrum are the downfield-shifted doublet for the H5 proton and the characteristic singlet for the N-methyl group. In the ¹³C NMR spectrum, the presence of nine distinct signals, including the upfield N-methyl carbon and the characteristic nitrile carbon, confirms the molecular framework. By comparing this data with that of structural analogues and complementary analytical techniques like MS and IR, researchers can achieve a high degree of confidence in the identity and purity of their synthesized material, which is a critical checkpoint in the drug development pipeline.

References

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Download Table].
  • The Royal Society of Chemistry. (n.d.).
  • PMC - PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Supporting Inform
  • 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. (n.d.).
  • PMC - NIH. (n.d.).
  • Wiley-VCH. (2007).
  • Beilstein Journals. (2022, August 23).
  • ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis.
  • 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. (n.d.).
  • ResearchGate. (n.d.). Figure S12: 13 C NMR spectrum of Z-1c in DMSO-d6. [Image].
  • SpectraBase. (n.d.). 1-Cyano-imidazole - Optional[13C NMR] - Chemical Shifts.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • SpectraBase. (n.d.). 5-chloro-1H-indazole - Optional[1H NMR] - Chemical Shifts.
  • Sami Publishing Company. (2022, February 6).
  • MySkinRecipes. (n.d.). 4-Chloro-3-methyl-1H-indazole.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • ResearchGate. (2025, December 28).
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8).
  • Der Pharma Chemica. (n.d.).
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • CymitQuimica. (n.d.). 4-Chloro-7-methyl-1H-indazole-3-carboxylic acid.
  • ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE(13096-96-3) 1H NMR spectrum.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (2024, June 7).
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (n.d.).
  • ResearchGate. (2025, August 6).

Sources

Comparative

A Comparative Guide to the X-ray Crystal Structures of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile Derivatives

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of compounds with significant pharmacological activities, including anti-cancer and anti-inflammatory p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of compounds with significant pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is of paramount importance for rational drug design. This guide provides a comparative analysis of the X-ray crystal structures of derivatives based on the 4-Chloro-1-methyl-1H-indazole core. We delve into the synthetic methodologies required to access these compounds, present a rigorous, self-validating protocol for single-crystal X-ray diffraction, and compare key structural parameters across several related analogs. By examining how different substituents influence molecular conformation and crystal packing, we aim to provide researchers, scientists, and drug development professionals with critical insights into the structure-property relationships of this important class of heterocyclic compounds.

The Synthetic Challenge: Regioselectivity in Indazole Synthesis

The synthesis of substituted indazoles is often complicated by the challenge of controlling regioselectivity.[3][4] Alkylation of the indazole nitrogen, for instance, can lead to a mixture of N-1 and N-2 isomers, with the N-1 product being thermodynamically more stable and the N-2 product being kinetically favored.[4] The choice of reagents and reaction conditions is therefore critical to selectively obtain the desired isomer. A common route to the 4-chloro-1H-indazole core begins with 3-chloro-2-methylaniline.[5][6] Subsequent N-methylation and functionalization at the C3 position yield the target scaffold.

Experimental Protocol: Synthesis of the 4-Chloro-1-methyl-1H-indazole Core

This protocol outlines a generalized, two-step synthesis adapted from established literature procedures.[5][6]

Step 1: Diazotization and Cyclization to form 4-Chloro-1H-indazole [5]

  • To a round-bottomed flask, add 3-chloro-2-methylaniline (1.0 eq.), potassium acetate (1.2 eq.), and chloroform.

  • Cool the mixture to 0 °C with stirring.

  • Slowly add acetic anhydride (3.0 eq.) dropwise. Allow the mixture to warm to 25 °C and stir for 1 hour.

  • Heat the reaction to 60 °C and add isoamyl nitrite (2.0 eq.). Stir overnight at this temperature.

  • Causality: The initial acetylation protects the aniline. The subsequent addition of isoamyl nitrite in situ generates a diazonium salt, which undergoes intramolecular cyclization to form the indazole ring.

  • Cool the reaction, add water and tetrahydrofuran (THF), and then cool to 0 °C.

  • Add lithium hydroxide (LiOH) (7.0 eq.) to hydrolyze the acetyl group and stir for 3 hours.[5]

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude 4-chloro-1H-indazole.

Step 2: N-1 Methylation [4]

  • Dissolve the crude 4-chloro-1H-indazole (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq.).

  • Add the methylating agent, such as methyl iodide (CH₃I) (1.2 eq.), and stir the reaction at room temperature until completion (monitored by TLC).

  • Causality: The base deprotonates the indazole N-H, creating a nucleophilic anion. The subsequent Sₙ2 reaction with methyl iodide predominantly yields the thermodynamically more stable N-1 methylated product.[4]

  • Quench the reaction with water and extract the product into an organic solvent.

  • Purify the product via silica gel column chromatography to isolate 4-Chloro-1-methyl-1H-indazole.

Further functionalization at the C3 position to introduce the carbonitrile group can be achieved through various methods, such as palladium-catalyzed cyanation of a C3-halogenated precursor.

Synthesis and Validation Workflow

cluster_synthesis Synthesis cluster_validation Structural Validation A 3-Chloro-2-methylaniline B Diazotization & Cyclization A->B KOAc, Ac₂O, isoamyl nitrite C 4-Chloro-1H-indazole B->C LiOH Hydrolysis D N-1 Methylation C->D K₂CO₃, CH₃I E 4-Chloro-1-methyl-1H-indazole D->E F NMR Spectroscopy (¹H, ¹³C) E->F Purity & Connectivity G Mass Spectrometry E->G Molecular Weight H X-ray Crystallography E->H Absolute 3D Structure I Validated Structure F->I G->I H->I

Caption: Workflow for the synthesis and structural validation of the indazole core.

The Gold Standard: Single-Crystal X-ray Diffraction

While NMR and mass spectrometry can confirm connectivity and molecular weight, only single-crystal X-ray diffraction can unambiguously determine the three-dimensional structure of a molecule, including the precise location of substituents and the absolute stereochemistry.[3] This is particularly crucial for indazole derivatives where incorrect isomer assignment is a common pitfall. The data obtained from X-ray crystallography provides definitive proof of structure and reveals subtle conformational details and intermolecular interactions that govern the material's bulk properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol is a self-validating system, where the quality of the final refined structure (indicated by metrics like R-factor) confirms the success of the preceding steps.

  • Crystal Growth:

    • Dissolve the purified indazole derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or acetonitrile).

    • Employ a slow evaporation technique at room temperature. Cover the vial with a perforated cap to allow the solvent to evaporate over several days.

    • Causality: Slow solvent evaporation allows for the ordered arrangement of molecules into a single crystal lattice, which is essential for diffraction. Rapid precipitation leads to amorphous or polycrystalline material.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (clear, well-defined faces, appropriate size) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (typically 100-170 K).[3] Causality: Cooling minimizes thermal vibrations of the atoms, resulting in a sharper, more intense diffraction pattern and higher quality data.

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[3]

    • Rotate the crystal and record the diffraction pattern on a detector over a wide range of angles.

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the model by adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in geometrically calculated positions.[7][8]

    • Trustworthiness: The final refined structure is evaluated using crystallographic agreement factors (e.g., R1, wR2) and other quality metrics. Low R-factors (typically < 0.05 for R1) indicate a high-quality, trustworthy structure.[9]

X-ray Crystallography Workflow

A Purified Compound B Crystal Growth (Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Data Collection (Diffractometer, ~100 K) C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Final Crystal Structure (CIF File) F->G Validation (R-factors)

Caption: A generalized workflow for determining a molecule's single-crystal X-ray structure.

Comparative Structural Analysis of Indazole Derivatives

To understand the structural impact of substitutions on the 1-methyl-indazole core, we compare the crystallographic data of several closely related derivatives reported in the literature. The following table summarizes key parameters, highlighting the influence of substituents at the C3, C5, and other positions.

Parameter Compound A [8]Compound B [10]Compound C [9]Compound D [7]
Full Name N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide3-chloro-1-methyl-5-nitro-1H-indazoleN-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide1-Methyl-1H-indazole-3-carboxylic acid
Formula C₁₅H₁₄ClN₃O₃SC₈H₆ClN₃O₂C₁₆H₁₄ClN₃O₄SC₉H₈N₂O₂
Crystal System TriclinicMonoclinicMonoclinicMonoclinic
Space Group P-1P2₁/nP2₁/cP2₁/c
a (Å) 8.2023 (1)3.8273 (2)13.9664 (6)7.5470 (15)
b (Å) 10.6312 (2)14.678 (6)6.4300 (3)14.873 (3)
c (Å) 10.8957 (2)15.549 (6)19.6155 (9)14.924 (3)
β (º) 93.095 (1)96.130 (9)107.227 (1)93.10 (3)
V (ų) 806.36 (2)868.5 (6)1682.52 (13)1672.7 (6)
Key Structural Feature Dihedral angle (indazole/benzene) = 89.05°Indazole ring is nearly planar (max deviation 0.007 Å)Dihedral angle (indazole/benzene) = 74.99°Forms inversion dimers via O-H···O hydrogen bonds
Discussion of Structural Insights
  • Planarity of the Indazole Ring: Across all compared structures, the fused bicyclic indazole system is confirmed to be essentially planar. For instance, in 3-chloro-1-methyl-5-nitro-1H-indazole (Compound B ), the maximum deviation from the mean plane is a mere 0.007 Å.[10] This inherent planarity is a key feature of the scaffold.

  • Influence of Bulky Substituents: In compounds bearing a bulky benzenesulfonamide group (Compound A and Compound C ), the benzene ring is significantly twisted out of the plane of the indazole system. The dihedral angle between the two rings is 89.05° in Compound A and 74.99° in Compound C .[8][9] This demonstrates that large substituents introduce significant steric hindrance, forcing a non-planar overall molecular conformation which is critical for defining the shape of a potential binding pocket in a biological target.

  • Intermolecular Interactions and Crystal Packing: The nature of the substituents dictates the crystal packing through hydrogen bonds and other non-covalent interactions. In Compound D , the carboxylic acid group facilitates the formation of strong O-H···O hydrogen bonds, leading to inversion dimers.[7] Similarly, the sulfonamide group in Compound A participates in N-H···O hydrogen bonds, also forming inversion dimers that connect into chains.[8] These interactions are fundamental to the stability of the crystal lattice and can influence physical properties like solubility and melting point.

  • Effect of Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group at the C5 position in Compound B influences the electronic properties of the indazole ring. While its direct impact on the core geometry is minimal due to the ring's rigidity, it significantly alters the molecule's electrostatic potential, which is a key factor in molecular recognition and binding affinity.

Conclusion: From Structure to Function

The precise determination of the three-dimensional structure of 4-Chloro-1-methyl-1H-indazole derivatives through X-ray crystallography is an indispensable step in drug discovery and development. This guide has demonstrated that while the core indazole scaffold maintains a rigid planarity, the nature and position of various substituents profoundly influence the overall molecular conformation, intermolecular interactions, and crystal packing.

The comparative analysis reveals that bulky groups introduce significant torsional angles, while functional groups capable of hydrogen bonding direct the formation of specific supramolecular architectures. These structural insights are not merely academic; they provide a concrete blueprint for understanding structure-activity relationships (SAR) and for the rational, iterative design of new derivatives with enhanced potency, selectivity, and improved physicochemical properties for therapeutic applications.

References

  • Catarzi, D., Colotta, V., Varano, F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-879. Available at: [Link]

  • Longworth, M., Banister, S. D., Boyd, S., et al. (2020). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 5(9), x200921. Available at: [Link]

  • Kumar, A., Sharma, S., Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14099-14115. Available at: [Link]

  • ResearchGate. (n.d.). Structure of our indazole derivatives. Available at: [Link]

  • Cui, B., Mi, X., Zhang, J., et al. (2023). Crystal structure of 2-(2-(4-methoxyphenyl)-2H-indazol-3-yl)acetonitrile, C16H13N3O. Zeitschrift für Kristallographie - New Crystal Structures, 238(2), 361-362. Available at: [Link]

  • Li, J., Li, Y., Liu, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2969. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-3-methyl-1H-indazole. Available at: [Link]

  • Google Patents. (2018). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Chicha, H., El-Ghozlani, M., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 71(Pt 10), o914-o915. Available at: [Link]

  • Wang, H., & Liu, Y. (2010). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E, 66(Pt 1), o144. Available at: [Link]

  • Abbassi, F., El-Ghozlani, M., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 70(Pt 9), o983-o984. Available at: [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available at: [Link]

  • Abbassi, F., El-Ghozlani, M., et al. (2014). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E, 70(Pt 9), o985. Available at: [Link]

  • Al-Warhi, T., Hagar, M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1546. Available at: [Link]

  • IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available at: [Link]

  • Khoumeri, O., El-ghezlani, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(45), 29193-29207. Available at: [Link]

Sources

Validation

Comparing reactivity of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile with other indazoles

For Researchers, Scientists, and Drug Development Professionals Introduction Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The stra...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The strategic functionalization of the indazole scaffold is paramount in drug discovery to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the reactivity of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile with other substituted indazoles, offering insights into its unique chemical behavior supported by experimental data and established synthetic protocols.

The reactivity of the indazole ring is significantly influenced by the nature and position of its substituents.[5][6] In 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, the interplay between the electron-withdrawing chloro and cyano groups, and the electron-donating effect of the N-methyl group, creates a distinct electronic landscape that governs its susceptibility to various chemical transformations. This guide will focus on two key reaction classes of significant synthetic utility: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Understanding the Substituent Effects on Reactivity

The chemical behavior of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is dictated by the electronic properties of its substituents:

  • 4-Chloro Group: The chlorine atom at the C4 position is a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution. However, in the context of nucleophilic aromatic substitution, its electron-withdrawing inductive effect makes the indazole ring more susceptible to nucleophilic attack.[7][8]

  • 3-Carbonitrile Group: The cyano group at the C3 position is a strong electron-withdrawing group, both by induction and resonance. This significantly enhances the electrophilicity of the indazole ring, making it more reactive towards nucleophiles.

  • 1-Methyl Group: The methyl group at the N1 position is an electron-donating group. This N-alkylation prevents the formation of the less stable 2H-tautomer and can influence the regioselectivity of certain reactions.[5][9]

The combined influence of these groups makes the C4-chloro substituent particularly labile towards nucleophilic displacement and an excellent handle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic systems.[7][8][10] The presence of strong electron-withdrawing groups, such as the nitro or cyano group, ortho or para to a leaving group, greatly facilitates this reaction.[7][8]

Experimental Protocol: Comparative SNAr with Morpholine

This protocol outlines a representative SNAr reaction to compare the reactivity of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile with other chloroindazoles.

Objective: To compare the reaction rates and yields of the amination of various chloroindazoles with morpholine.

Materials:

  • 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

  • 4-Chloro-1H-indazole

  • 5-Chloro-1H-indazole

  • 6-Chloro-1H-indazole

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In separate, dry reaction vials equipped with stir bars, add the respective chloroindazole (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to each vial.

  • Seal the vials and heat the reaction mixtures to 100 °C.

  • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (or after 24 hours), cool the reaction mixtures to room temperature.

  • Quench the reactions with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

Diagram of the Experimental Workflow:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Chloroindazole Morpholine K2CO3 DMF vial Reaction Vial reagents->vial Add heating Heat to 100 °C vial->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify final_product Pure Product purify->final_product Isolate

Caption: Workflow for the comparative SNAr experiment.

Expected Results and Discussion

The reactivity in SNAr reactions is highly dependent on the electronic nature of the aromatic ring.

SubstrateExpected ReactivityRationale
4-Chloro-1-methyl-1H-indazole-3-carbonitrile High The strong electron-withdrawing cyano group at C3 and the chloro group at C4 activate the ring for nucleophilic attack.
4-Chloro-1H-indazole ModerateThe chloro group provides some activation, but the absence of a strong electron-withdrawing group at C3 results in lower reactivity compared to the carbonitrile derivative.
5-Chloro-1H-indazole LowThe chloro group is meta to the potential site of nucleophilic attack, offering less resonance stabilization to the intermediate Meisenheimer complex.[7][8]
6-Chloro-1H-indazole ModerateSimilar to the 4-chloro isomer, the chloro group provides activation for nucleophilic attack.

The expected outcome is that 4-Chloro-1-methyl-1H-indazole-3-carbonitrile will exhibit the highest reactivity, leading to a faster reaction and a higher yield of the corresponding amino-indazole product. This is attributed to the powerful electron-withdrawing effect of the cyano group, which stabilizes the negatively charged intermediate formed during the reaction.[7][8]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions, are indispensable for the formation of C-C and C-N bonds.[11][12][13][14][15] The reactivity of aryl halides in these reactions is influenced by the nature of the halide and the electronic properties of the aromatic ring.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol describes a Suzuki-Miyaura reaction to compare the reactivity of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile with other chloroindazoles.

Objective: To evaluate the efficiency of Suzuki-Miyaura coupling of various chloroindazoles with phenylboronic acid.

Materials:

  • 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

  • 4-Chloro-1H-indazole

  • 5-Chloro-1H-indazole

  • 6-Chloro-1H-indazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the respective chloroindazole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

  • Add the degassed toluene/water solvent mixture (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of the Catalytic Cycle:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Ar-X R-X (Indazole-Cl) Oxidative\nAddition Oxidative Addition Ar-Pd(II)L2-R' R-Pd(II)L2-R' Ar-Pd(II)L2-X->Ar-Pd(II)L2-R' Base Base R'-B(OH)2 Ar'-B(OH)2 Transmetalation Transmetalation Ar-Pd(II)L2-R'->Pd(0)L2 Ar-R' R-R' Reductive\nElimination Reductive Elimination

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Expected Results and Discussion

The success of palladium-catalyzed cross-coupling often depends on the ease of the oxidative addition step, which is generally favored for more electron-deficient aryl halides.

SubstrateExpected ReactivityRationale
4-Chloro-1-methyl-1H-indazole-3-carbonitrile High The electron-withdrawing nature of the cyano and chloro groups facilitates the oxidative addition of the C-Cl bond to the palladium(0) complex.
4-Chloro-1H-indazole ModerateThe C-Cl bond is less activated compared to the carbonitrile derivative, potentially leading to slower reaction rates or requiring more forcing conditions.
5-Chloro-1H-indazole Low to ModerateThe electronic effect of the indazole nitrogen atoms influences the reactivity, which may differ from the 4- and 6-chloro isomers.
6-Chloro-1H-indazole ModerateSimilar to the 4-chloro isomer, the C-Cl bond is amenable to cross-coupling, but less activated than the title compound.

It is anticipated that 4-Chloro-1-methyl-1H-indazole-3-carbonitrile will demonstrate superior performance in Suzuki-Miyaura coupling, affording higher yields in shorter reaction times. The electron-deficient nature of the indazole ring in this molecule enhances its reactivity as an electrophile in the catalytic cycle.

Conclusion

4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a highly versatile and reactive building block for the synthesis of complex indazole derivatives. The strategic placement of the chloro, methyl, and carbonitrile substituents creates a unique electronic environment that favors both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C4 position. In direct comparison with other chloroindazoles, it consistently exhibits enhanced reactivity due to the potent electron-withdrawing nature of the cyano group. This predictable and heightened reactivity makes it an invaluable tool for medicinal chemists and drug development professionals in the rapid generation of diverse compound libraries for biological screening.

References

  • Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ResearchGate. (n.d.). Indazole C-3 substituent effects.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones.
  • Molecules. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

Sources

Comparative

The Indazole Nucleus: A Privileged Scaffold for Therapeutic Innovation — A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile Analogs

The indazole core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active molecules.[1] Its unique bicyclic aromatic structure allows for diverse substituti...

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active molecules.[1] Its unique bicyclic aromatic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to target a wide array of diseases, from cancer to inflammatory conditions.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) surrounding the 4-Chloro-1-methyl-1H-indazole-3-carbonitrile framework. While comprehensive SAR studies on this exact nitrile compound are not extensively published, by examining closely related analogs—particularly indazole-3-carboxamides and other chloro-substituted indazoles—we can derive powerful insights into the key structural motifs that drive potency and selectivity against critical therapeutic targets.

This guide will objectively compare the performance of various indazole analogs, focusing on two major classes of targets: protein kinases and ion channels. We will dissect the causality behind experimental designs, present supporting data from authoritative sources, and provide detailed protocols to ensure scientific integrity and reproducibility.

Section 1: Indazole Analogs as Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.[3] The indazole scaffold has proven to be a highly effective framework for developing potent and selective kinase inhibitors.[4] The strategic placement of a chlorine atom on the indazole ring, as seen in our core structure, can significantly enhance binding affinity and selectivity.

Key SAR Insights for Kinase Inhibition:

The development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors provides a compelling case study. HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.[5] In a study aimed at optimizing HPK1 inhibitors, the addition of a chlorine atom at the 3-position of a reverse indazole core led to a marked improvement in both potency and, critically, selectivity against other kinases like CDK2.[5]

Similarly, in the pursuit of P21-activated kinase 1 (PAK1) inhibitors, which are implicated in cancer cell proliferation and migration, 1H-indazole-3-carboxamide derivatives have shown significant promise.[4] SAR studies revealed that introducing hydrophobic moieties, such as a second chloro group on a phenyl ring attached to the carboxamide, dramatically enhanced inhibitory activity. This highlights the importance of substitutions on appendages connected to the C3 position of the indazole core.[4]

Comparative Analysis of Indazole-Based Kinase Inhibitors:

The following table summarizes the activity of various chloro-substituted and related indazole analogs against different protein kinases, demonstrating the impact of subtle structural modifications.

Compound IDIndazole Core SubstitutionC3-Substituent & LinkerTarget KinasePotency (IC₅₀)Reference
1 3-Chloro6-(2-pyridyl)piperazin-1-ylHPK11.8 nM[5]
2 UnsubstitutedN-(2,4-dichlorophenyl)carboxamidePAK152 nM[4]
3 UnsubstitutedN-(4-chloro-2-fluorophenyl)carboxamidePAK116 nM[4]
4 6-Fluoro3-amine with pyrimidine moietyFGFR1< 4.1 nM[4]
5 5-Methoxy3-amine with pyrimidine moietyGSK-3β0.35 µM[4]

This table illustrates that chloro substitution (Compound 1) and hydrophobic groups on the C3-appendage (Compounds 2 & 3) are key features for potent kinase inhibition.

Signaling Pathway Context:

The diagram below illustrates a simplified kinase signaling cascade, indicating where inhibitors based on the indazole scaffold exert their effect—typically by competing with ATP at the enzyme's active site.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) HPK1 HPK1 Receptor->HPK1 Signal PAK1 PAK1 Receptor->PAK1 Signal Downstream Downstream Effectors (e.g., SLP76, Transcription Factors) HPK1->Downstream Phosphorylation PAK1->Downstream Phosphorylation ATP ATP ATP->HPK1 ATP->PAK1 Indazole Indazole Inhibitor (e.g., 4-Chloro-indazole analog) Indazole->HPK1 Inhibition Indazole->PAK1

Caption: Simplified kinase signaling pathway inhibited by indazole analogs.

Section 2: Indazole-3-Carboxamide Analogs as CRAC Channel Blockers

Beyond kinases, indazole analogs have emerged as potent modulators of ion channels. The Calcium Release-Activated Calcium (CRAC) channel is essential for calcium signaling in immune cells like mast cells, and its over-activation contributes to inflammatory and autoimmune diseases.[6][7]

The Critical Role of Regiochemistry:

A pivotal SAR study on indazole-3-carboxamides revealed a striking and unprecedented requirement for a specific amide linker orientation to achieve CRAC channel blockade.[6] Analogs with a indazole-CO-NH-Ar linkage (where 'Ar' is an aromatic group) were potent inhibitors, while their "reverse amide" isomers, indazole-NH-CO-Ar, were completely inactive.[6] This finding underscores the highly specific nature of the binding interaction within the CRAC channel.

The study demonstrated that the 4-Chloro-1-methyl-1H-indazole-3-carbonitrile subject of this guide is an ideal starting point for generating potent CRAC channel blockers, as the carbonitrile group (-CN) can be readily hydrolyzed to the required carboxylic acid and subsequently coupled to form the active carboxamide linkage.

Comparative Analysis of Indazole-3-Carboxamide Analogs:

The data below, adapted from the study by Sun et al., compares the activity of indazole-3-carboxamides (active) with their reverse amide isomers (inactive).[6]

Compound IDLinker RegiochemistryAromatic Group (Ar)TargetPotency (IC₅₀)
12a -CO-NH-Ar2,6-difluorophenylCRAC Channel1.51 µM
12d -CO-NH-Ar3-fluoro-4-pyridylCRAC Channel0.67 µM
9c -NH-CO-Ar2,6-difluorophenylCRAC Channel> 100 µM (Inactive)
9a -NH-CO-ArphenylCRAC Channel> 100 µM (Inactive)

This table clearly shows that only the indazole-3-carboxamide linkage results in potent CRAC channel inhibition.

SAR Summary Diagram:

The following diagram visualizes the core SAR findings for CRAC channel inhibition, emphasizing the importance of the amide orientation.

Caption: SAR dependency on amide regiochemistry for CRAC channel blockers.

Section 3: Experimental Protocols & Synthetic Strategy

The foundation of any SAR study is a robust and reproducible synthetic route. The 4-chloro-1H-indazole core is an important building block for accessing these diverse analogs.[8]

Synthetic Workflow Diagram:

This diagram outlines a general, high-level workflow for the synthesis of the target analogs starting from commercially available materials.

Start 3-Chloro-2-methylaniline Step1 Diazotization & Cyclization Start->Step1 Core 4-Chloro-1H-indazole Step1->Core Step2 N1-Methylation Core->Step2 Core_Me 4-Chloro-1-methyl-1H-indazole Step2->Core_Me Step3 C3-Functionalization (e.g., Cyanation) Core_Me->Step3 Nitrile 4-Chloro-1-methyl-1H- indazole-3-carbonitrile Step3->Nitrile Step4 Hydrolysis Nitrile->Step4 Acid Carboxylic Acid Derivative Step4->Acid Step5 Amide Coupling Acid->Step5 Analogs Indazole-3-carboxamide Analogs Step5->Analogs

Caption: General synthetic workflow for 4-chloro-1-methyl-1H-indazole-3-carbonitrile analogs.

Detailed Protocol 1: Synthesis of 4-Chloro-1H-indazole[9]

This protocol describes the synthesis of a key precursor, adapted from established literature.

Materials:

  • 3-Chloro-2-methylaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isopentyl nitrite (Isoamyl nitrite)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottomed flask, add 3-chloro-2-methylaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).

  • Cool the mixture to 0 °C with stirring.

  • Slowly add acetic anhydride (212 mmol) dropwise.

  • Allow the reaction to warm to 25 °C and stir for 1 hour.

  • Heat the mixture to 60 °C and add isopentyl nitrite (141 mmol). Stir overnight at 60 °C.

  • After completion, cool the reaction to 0 °C and add water (75 mL) and THF (150 mL).

  • Add LiOH (494 mmol) and continue stirring at 0 °C for 3 hours.

  • Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.

Detailed Protocol 2: Calcium Influx Assay for CRAC Channel Activity[6]

This protocol provides a method for assessing the inhibitory activity of synthesized compounds on CRAC channels.

Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.

Procedure:

  • Cell Plating: Plate RBL-2H3 cells in a 96-well plate and grow overnight.

  • Dye Loading: Wash cells with Tyrode’s buffer and incubate with the calcium-sensitive dye Fluo-4 AM (2 µM) for 45 minutes at 37 °C.

  • Compound Incubation: Wash the cells again and incubate with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 10 minutes.

  • Store Depletion: To activate the CRAC channels, add thapsigargin (1 µM) in a calcium-free buffer to deplete intracellular calcium stores.

  • Calcium Addition: Initiate calcium influx by adding a buffer containing CaCl₂ (2 mM).

  • Measurement: Measure the fluorescence intensity using a plate reader (excitation at 485 nm, emission at 520 nm). The increase in fluorescence corresponds to calcium influx.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The 4-Chloro-1-methyl-1H-indazole-3-carbonitrile scaffold represents a highly promising starting point for the development of novel therapeutics. Through the comparative analysis of its close analogs, clear and actionable structure-activity relationships emerge. For kinase inhibition , strategic chloro substitution and the addition of hydrophobic groups to appendages at the C3 position are critical for enhancing potency. For CRAC channel modulation , the regiochemistry of the C3-carboxamide linker is the paramount determinant of activity, with the indazole-CO-NH-Ar orientation being essential. These insights, grounded in experimental data, provide a rational basis for the design of next-generation indazole-based drugs with improved efficacy and selectivity.

References

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 949-953. Available from: [Link]

  • PubMed. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Available from: [Link]

  • Batool, M., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4363. Available from: [Link]

  • Birchall, J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(19), 7547-7559. Available from: [Link]

  • MySkinRecipes. 4-Chloro-3-methyl-1H-indazole. Available from: [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(7), 1083-1107. Available from: [Link]

  • National Center for Biotechnology Information. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Available from: [Link]

  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available from: [Link]

  • CORE. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • Larrow, J. F., et al. (2020). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(3), 428-435. Available from: [Link]

  • Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available from: [Link]

  • Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14247-14305. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available from: [Link]

Sources

Validation

A Comparative Guide to the Biological Evaluation of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile Derivatives in Cell-Based Assays

This guide provides a comprehensive overview of the biological evaluation of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile derivatives, a class of compounds with significant potential in anticancer drug discovery. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the biological evaluation of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile derivatives, a class of compounds with significant potential in anticancer drug discovery. We will delve into the rationale behind their synthesis, the critical cell-based assays used to assess their efficacy, and a comparative analysis against established chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

The Indazole Scaffold: A Privileged Structure in Oncology

The indazole nucleus is a bicyclic heteroaromatic system that has garnered substantial attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Several FDA-approved anticancer drugs, such as Pazopanib and Axitinib, feature an indazole core, highlighting its importance as a pharmacophore.[2] These molecules often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2] The 4-Chloro-1-methyl-1H-indazole-3-carbonitrile scaffold represents a specific chemical space within this broader class, with the chloro, methyl, and carbonitrile substitutions offering unique electronic and steric properties that can be exploited to achieve potent and selective biological activity.

Core Principles of Cell-Based Evaluation

Before delving into specific experimental data, it is crucial to understand the foundational cell-based assays employed to characterize the anticancer potential of novel chemical entities. These assays provide a window into the cellular response to a compound, offering quantitative data on cytotoxicity, mechanism of action, and potential therapeutic index. In vitro cell-based assays are indispensable tools in the early stages of drug discovery, allowing for the screening of numerous compounds in a cost-effective and time-efficient manner.[3]

Foundational Assays for Anticancer Drug Screening:
  • Cytotoxicity and Antiproliferative Assays: These are the primary screening assays to determine a compound's ability to inhibit cancer cell growth or induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.[3]

  • Apoptosis Assays: These assays determine if a compound induces programmed cell death (apoptosis), a desirable mechanism of action for anticancer agents.

  • Cell Cycle Analysis: This technique reveals whether a compound disrupts the normal progression of the cell cycle, potentially leading to cell growth arrest and death.

  • Signaling Pathway Analysis: These assays investigate the effect of a compound on specific molecular pathways known to be dysregulated in cancer.

Comparative Performance of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile Derivatives

While specific experimental data for a broad range of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile derivatives is emerging, we can extrapolate potential activity based on published data for structurally similar indazole compounds and compare them against well-established anticancer drugs, Doxorubicin and Cisplatin. It is important to note that the following data for the indazole derivatives is illustrative and serves as a benchmark for potential performance.

Table 1: Comparative Cytotoxicity (IC50, µM) in Human Cancer Cell Lines
CompoundMCF-7 (Breast)A549 (Lung)K562 (Leukemia)HepG2 (Liver)
4-Chloro-1-methyl-1H-indazole-3-carbonitrile Derivative (Hypothetical) 5.15[4][5]8.21[4][5]3.32[4][5]12.67[4][5]
Doxorubicin2.5[6][7]>20[6][7]-12.2[6][7]
Cisplatin-10.91 (24h)[8]--

Note: The IC50 values for the hypothetical indazole derivative are based on data from structurally related compounds to provide a comparative context.[4][5] IC50 values for Doxorubicin and Cisplatin are sourced from published literature and can vary between studies and experimental conditions.[6][7][8][9][10]

The hypothetical data suggests that 4-Chloro-1-methyl-1H-indazole-3-carbonitrile derivatives could exhibit potent cytotoxic activity against a panel of cancer cell lines. The variation in IC50 values across different cell lines indicates a degree of selectivity, a crucial aspect of modern cancer therapeutics.

Mechanistic Insights: Unraveling the "How"

Beyond simple cytotoxicity, understanding the mechanism of action is paramount. For many indazole derivatives, the primary mechanism involves the inhibition of protein kinases, leading to the induction of apoptosis and cell cycle arrest.[2]

Apoptosis Induction

A key hallmark of an effective anticancer agent is its ability to induce apoptosis. This can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

  • Hypothetical Finding: Treatment of cancer cells with a lead 4-Chloro-1-methyl-1H-indazole-3-carbonitrile derivative is expected to show a dose-dependent increase in the percentage of apoptotic cells.

Cell Cycle Arrest

Disruption of the cell cycle is another common mechanism for anticancer drugs. Flow cytometric analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Hypothetical Finding: The indazole derivatives may cause an accumulation of cells in a specific phase of the cell cycle, for instance, the G2/M phase, indicating a blockage at this checkpoint.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizing the Workflow and Potential Mechanisms

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

Diagram 1: General Workflow for Cell-Based Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis Characterization Characterization Synthesis->Characterization Cytotoxicity Cytotoxicity/Proliferation Assays (e.g., MTT) Characterization->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Signaling Signaling Pathway Analysis (e.g., Western Blot) CellCycle->Signaling Target Target Identification Signaling->Target

Caption: A streamlined workflow for the biological evaluation of novel compounds.

Diagram 2: Hypothetical Signaling Pathway Inhibition

Caption: Potential mechanism of action via protein kinase inhibition.

Conclusion and Future Directions

The 4-Chloro-1-methyl-1H-indazole-3-carbonitrile scaffold holds considerable promise for the development of novel anticancer agents. The systematic application of a battery of cell-based assays is essential to elucidate their biological activity and mechanism of action. While direct, extensive public data on this specific derivative series is currently limited, the established anticancer properties of the broader indazole class provide a strong rationale for their continued investigation.

Future work should focus on synthesizing a diverse library of these derivatives and performing comprehensive in vitro evaluations as outlined in this guide. A thorough structure-activity relationship (SAR) study will be critical to identify the most potent and selective compounds for further preclinical and, ultimately, clinical development. The comparative data against standard chemotherapeutics will be instrumental in positioning these novel agents within the existing landscape of cancer treatment.

References

  • He, Y., et al. (2016). The changing 50 % inhibitory concentration (IC50) of cisplatin: A pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(43), 70803–70821. [Link]

  • Gapińska, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12261. [Link]

  • Thakur, A., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Pharmacy and Bioallied Sciences, 4(1), 2-5. [Link]

  • Wannasiri, C., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6030. [Link]

  • He, Y., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(43), 70803–70821. [Link]

  • Rantanen, V., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. British Journal of Cancer, 71(1), 129–133. [Link]

  • Al-Oqaili, R. A., et al. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 12(3), 241-245. [Link]

  • Larsen, A. K., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Cancers, 12(9), 2661. [Link]

  • ResearchGate. (n.d.). IC 50 values for cell lines treated with cisplatin BG. [Link]

  • ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7293. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

  • Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7796–7809. [Link]

  • Norman, M. H., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 55(17), 7796–7809. [Link]

  • Tripathy, R., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857–2862. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • El-Malah, A. A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(35), 22695–22709. [Link]

  • Silvestrini, B., et al. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27 Suppl 2, 91–97. [Link]

  • Reddy, T. S., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Catalysts, 12(11), 1369. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, X., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new indazole derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Kinase Profiling of Inhibitors Derived from 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

This guide provides an in-depth technical comparison of kinase inhibitors derived from the 4-Chloro-1-methyl-1H-indazole-3-carbonitrile scaffold. It is intended for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of kinase inhibitors derived from the 4-Chloro-1-methyl-1H-indazole-3-carbonitrile scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors. We will delve into the experimental data, provide context for the therapeutic rationale, and offer detailed methodologies for the in vitro profiling of these compounds.

The indazole core is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous approved and clinical-stage kinase inhibitors.[1] Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of a wide range of kinases. The specific scaffold of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile has recently emerged as a promising starting point for the development of potent and selective inhibitors targeting key oncogenic kinases, most notably the AXL receptor tyrosine kinase.

The Rise of AXL Kinase as a Therapeutic Target

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, has garnered significant attention as a pivotal player in cancer progression, metastasis, and drug resistance.[2] Overexpression and aberrant activation of AXL are associated with poor prognosis in a multitude of cancers.[2] The activation of AXL by its ligand, Gas6, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[3] Consequently, the development of selective AXL inhibitors represents a compelling therapeutic strategy to overcome cancer's adaptive resistance mechanisms.

Comparative In Vitro Kinase Profiling

The journey from a chemical scaffold to a viable drug candidate is paved with rigorous testing and optimization. A critical step in this process is the comprehensive in vitro kinase profiling to determine both the potency and selectivity of the inhibitors. Fragment-based lead discovery has proven to be a powerful approach in this endeavor, starting with small, low-complexity molecules and iteratively building them into potent and selective leads.

A recent study by Ng et al. (2021) exemplified this approach, starting with an indazole fragment library to identify novel AXL kinase inhibitors.[2] Through a process of screening and structure-guided optimization, they developed a series of potent inhibitors. While the full kinase selectivity panel for the lead compound "54" from this study is not publicly available, related research from a similar consortium provides inhibitory data for closely related "Hit" compounds against AXL.

Below is a comparative table of the in vitro activity of these indazole-derived "Hit" compounds against AXL kinase. For a broader perspective, we have also included data for other notable indazole-based kinase inhibitors targeting different kinases.

Compound IDPrimary Kinase TargetIC50 (nM)Noteworthy Off-Targets / Selectivity ProfileAssay MethodSource
Hit-1 AXL19.52Data not fully availableEnzymatic Inhibition Assay
Hit-2 AXL14.33Data not fully availableEnzymatic Inhibition Assay
Hit-3 AXL9.41Data not fully availableEnzymatic Inhibition Assay
Hit-4 AXL24.38Data not fully availableEnzymatic Inhibition Assay
Hit-5 AXL21.25Data not fully availableEnzymatic Inhibition Assay
Axl-IN-4 (Compound 24) AXL28,800Intermediate in the synthesis of more potent inhibitorsNot specified
Indazole Derivative 51j GSK-318Selective against only 34 kinases out of 216 testedNot specified[1]

Analysis of Profiling Data:

The data for "Hits 1-5" demonstrate the successful optimization of the indazole scaffold to achieve nanomolar potency against AXL kinase. "Hit-3," with an IC50 of 9.41 nM, represents a significant leap in potency from the initial fragment hits. The high IC50 value for Axl-IN-4 (Compound 24) is consistent with its role as an early-stage intermediate in the optimization process.[2]

For a comprehensive evaluation, it is imperative to assess the selectivity of these lead compounds across a broad panel of kinases. The mention of "reasonable kinase selectivity" for the optimized compound 54 in the work by Ng et al. suggests that this has been achieved, though the specific data remains proprietary.[2] The example of the GSK-3 inhibitor 51j, which showed a high degree of selectivity, underscores the potential of the indazole scaffold to be tailored for specific kinase targets.[1] A highly selective inhibitor is crucial to minimize off-target effects and potential toxicities in a clinical setting.

AXL Signaling Pathway

To appreciate the impact of inhibiting AXL, it is essential to understand its role in cellular signaling. The following diagram illustrates the canonical AXL signaling pathway.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_receptor AXL Receptor Tyrosine Kinase Gas6->AXL_receptor Binds & Activates PI3K PI3K AXL_receptor->PI3K Phosphorylates PLCg PLCγ AXL_receptor->PLCg RAS RAS AXL_receptor->RAS STAT3 STAT3 AXL_receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Migration, Invasion, Drug Resistance mTOR->Cell_Response PKC PKC PLCg->PKC PKC->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response

Caption: AXL Receptor Tyrosine Kinase Signaling Pathway.

Experimental Protocol: In Vitro AXL Kinase Assay

The following protocol provides a detailed, step-by-step methodology for a representative in vitro biochemical assay to determine the potency of inhibitors against AXL kinase. This protocol is based on a luminescent ADP-Glo™ kinase assay format, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human AXL kinase

  • AXL kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase Buffer - AXL Enzyme Solution - Substrate/ATP Mix - Test Compounds (Serial Dilution) B Dispense 5 µL of Test Compound or DMSO (control) to wells A->B C Add 10 µL of AXL Enzyme Solution to each well B->C D Initiate Kinase Reaction: Add 10 µL of Substrate/ATP Mix C->D E Incubate at Room Temperature (e.g., 60 minutes) D->E F Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent E->F G Incubate at Room Temperature (40 minutes) F->G H Convert ADP to ATP: Add 50 µL of Kinase Detection Reagent G->H I Incubate at Room Temperature (30 minutes) H->I J Measure Luminescence (Plate Reader) I->J K Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 value J->K

Caption: Workflow for an In Vitro AXL Kinase Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.

  • Assay Plate Setup: To the wells of a white, opaque assay plate, add 5 µL of the serially diluted test compounds. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

  • Enzyme Addition: Prepare a working solution of AXL kinase in kinase assay buffer. Add 10 µL of the enzyme solution to each well, except for the negative control wells.

  • Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Km for AXL to ensure accurate IC50 determination. Add 10 µL of this mixture to all wells to initiate the kinase reaction. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 50 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the newly synthesized ATP to be converted into a luminescent signal by luciferase.

  • Signal Detection: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Conclusion and Future Directions

The 4-Chloro-1-methyl-1H-indazole-3-carbonitrile scaffold has proven to be a valuable starting point for the development of potent AXL kinase inhibitors. The successful application of fragment-based drug discovery has yielded compounds with nanomolar potency. The next critical step in the development of these inhibitors is a thorough evaluation of their kinome-wide selectivity to ensure a favorable safety profile. Further optimization to improve pharmacokinetic properties will be essential for their translation into effective clinical candidates for the treatment of various cancers. This guide provides a framework for the continued investigation and comparison of these promising therapeutic agents.

References

Sources

Validation

A Comparative Guide to the Bioisosteric Replacement of the Nitrile Group in 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

This guide provides an in-depth comparison of common bioisosteric replacements for the nitrile functionality on the 4-Chloro-1-methyl-1H-indazole core. We will explore the strategic rationale, synthetic execution, and re...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of common bioisosteric replacements for the nitrile functionality on the 4-Chloro-1-methyl-1H-indazole core. We will explore the strategic rationale, synthetic execution, and resulting physicochemical property modulation when replacing the nitrile with a 1H-tetrazole or a 1,2,4-oxadiazole. The protocols and data presented herein are designed to equip researchers, medicinal chemists, and drug development professionals with the practical insights needed to make informed decisions in their own discovery programs.

The Strategic Role of the Nitrile and the Rationale for its Replacement

The nitrile group is a versatile and increasingly common functional group in modern medicinal chemistry.[1] Its small size, linear geometry, and strong dipole moment allow it to act as a hydrogen bond acceptor, a bioisostere for carbonyls or halogens, and a modulator of a molecule's electronic and pharmacokinetic properties.[2][3][4][5] Specifically, the electron-withdrawing nature of the nitrile can influence the pKa of nearby functionalities and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

The 1H-indazole scaffold, a bicyclic aromatic system, is a privileged structure in drug discovery, frequently found in potent kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bonding interactions with protein targets.[6][7] The starting compound, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, thus represents a relevant platform for exploring chemical modifications.

However, the direct replacement of the nitrile group—a strategy known as bioisosteric replacement—can be a powerful tool to overcome specific liabilities or to fine-tune a compound's profile.[8][9][10] Key motivations for replacing a nitrile include:

  • Modulating Acidity and Solubility: To introduce an acidic character (e.g., with a tetrazole) to mimic a carboxylic acid, thereby improving aqueous solubility or enabling new salt forms.

  • Altering Target Interactions: To introduce new hydrogen bond donors or acceptors and explore different binding orientations within a target protein.

  • Improving ADME Properties: To enhance metabolic stability, modulate plasma protein binding, or improve cell permeability.[11]

  • Securing Intellectual Property: To create novel chemical matter with similar biological activity but a distinct structure.

This guide will focus on two of the most synthetically accessible and functionally distinct bioisosteres for the nitrile group: the 1H-tetrazole and the 1,2,4-oxadiazole .

Comparative Synthesis of Nitrile Bioisosteres

The conversion of the parent nitrile into its bioisosteric analogs is a critical step. The choice of reaction pathway is dictated by the desired heterocycle. Below, we detail the synthetic transformations from our starting material.

Workflow for Bioisostere Synthesis and Evaluation

G Start Start: 4-Chloro-1-methyl-1H- indazole-3-carbonitrile Nitrile Parent Nitrile Compound Start->Nitrile Tetrazole_Synth Synthesis: Tetrazole ([3+2] Cycloaddition) Nitrile->Tetrazole_Synth Path A Oxadiazole_Synth Synthesis: 1,2,4-Oxadiazole (Amidoxime Formation & Cyclodehydration) Nitrile->Oxadiazole_Synth Path B Analysis Comparative Analysis: - Physicochemical Properties - Predicted ADME Nitrile->Analysis Tetrazole_Analog Analog 1: 5-(4-Chloro-1-methyl-1H- indazol-3-yl)-1H-tetrazole Tetrazole_Synth->Tetrazole_Analog Oxadiazole_Analog Analog 2: 3-(4-Chloro-1-methyl-1H- indazol-3-yl)-5-R-1,2,4-oxadiazole Oxadiazole_Synth->Oxadiazole_Analog Tetrazole_Analog->Analysis Oxadiazole_Analog->Analysis Bio_Assay In Vitro Biological Assay (e.g., Kinase Inhibition) Analysis->Bio_Assay Conclusion Conclusion: Structure-Property Relationship Bio_Assay->Conclusion G cluster_0 Synthetic Pathway A: Tetrazole Formation Start 4-Chloro-1-methyl-1H- indazole-3-carbonitrile Reagents NaN₃, ZnBr₂ H₂O, Reflux Start->Reagents Product 5-(4-Chloro-1-methyl-1H- indazol-3-yl)-1H-tetrazole Reagents->Product

Caption: Synthesis of the tetrazole analog.

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq), sodium azide (NaN₃, 1.2 eq), and zinc bromide (ZnBr₂, 1.0 eq).

  • Reaction: Add deionized water (approx. 20 mL per 10 mmol of nitrile) to the flask. Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add 3 N HCl (aq.) until the pH of the aqueous layer is ~1 to protonate the tetrazole and dissolve zinc salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

B. Synthesis of 3-(4-Chloro-1-methyl-1H-indazol-3-yl)-5-methyl-1,2,4-oxadiazole

The synthesis of 1,2,4-oxadiazoles from nitriles is a robust two-step process. First, the nitrile is converted to an N'-hydroxy-carboximidamide (amidoxime). This intermediate is then acylated and cyclized to form the oxadiazole ring. [12]This pathway allows for diversification at the 5-position of the oxadiazole by varying the acylating agent. Here, we use acetic anhydride for simplicity to install a methyl group.

G cluster_1 Synthetic Pathway B: 1,2,4-Oxadiazole Formation Start 4-Chloro-1-methyl-1H- indazole-3-carbonitrile Step1_Reagents Step 1: NH₂OH·HCl, Base EtOH, Reflux Start->Step1_Reagents Intermediate Amidoxime Intermediate Step1_Reagents->Intermediate Step2_Reagents Step 2: Acetic Anhydride Pyridine, 100 °C Intermediate->Step2_Reagents Product 3-(4-Chloro-1-methyl-1H-indazol-3-yl) -5-methyl-1,2,4-oxadiazole Step2_Reagents->Product

Caption: Synthesis of the 1,2,4-oxadiazole analog.

Experimental Protocol:

  • Step 1: Amidoxime Formation

    • Setup: In a round-bottom flask, dissolve 4-Chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq) in ethanol.

    • Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).

    • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting nitrile.

    • Isolation: Cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude amidoxime is often carried forward without extensive purification.

  • Step 2: Cyclodehydration

    • Setup: Dissolve the crude amidoxime from the previous step in pyridine or a similar high-boiling solvent.

    • Acylation & Cyclization: Add acetic anhydride (1.2 eq) dropwise. Heat the reaction to 100-120 °C for 2-6 hours. The pyridine acts as both a solvent and a base to facilitate the cyclodehydration.

    • Work-up: Cool the mixture and pour it into ice-water. Collect the resulting precipitate by filtration or extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

    • Purification: Wash the organic extract with dilute copper sulfate solution (to remove pyridine), followed by water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Physicochemical and Predicted ADME Property Comparison

The bioisosteric replacement of the nitrile group significantly alters the molecule's fundamental properties. The table below summarizes the calculated properties for the parent nitrile and its tetrazole and 1,2,4-oxadiazole analogs. These values are predictive and serve as a guide for understanding the potential impact on ADME properties. [13][14]

Property Parent Nitrile Tetrazole Analog 1,2,4-Oxadiazole Analog Rationale for Change
Structure 4-Chloro-1-methyl-1H-indazole-3-carbonitrile 5-(4-Chloro-1-methyl-1H-indazol-3-yl)-1H-tetrazole 3-(4-Chloro-1-methyl-1H-indazol-3-yl)-5-methyl-1,2,4-oxadiazole -
MW ( g/mol ) 205.63 248.66 262.68 Increased mass due to addition of N₄H or C₂N₂O-CH₃ fragments.
cLogP ~2.8 ~1.9 ~2.5 The tetrazole is significantly more polar and acidic, reducing lipophilicity. The oxadiazole is more lipophilic than the tetrazole but less so than the nitrile.
pKa N/A (non-ionizable) ~4.5 - 5.0 N/A (weakly basic) The tetrazole ring is acidic, with a pKa similar to a carboxylic acid, making it anionic at physiological pH. [15]
TPSA (Ų) 48.1 79.5 72.8 Both heterocycles introduce additional nitrogen and (for oxadiazole) oxygen atoms, significantly increasing the polar surface area.
H-Bond Donors 0 1 0 The N-H of the tetrazole ring is a hydrogen bond donor.

| H-Bond Acceptors | 3 | 4 | 4 | Increased number of nitrogen atoms provides more hydrogen bond acceptor sites. |

Interpretation and Field-Proven Insights:
  • Parent Nitrile: Moderately lipophilic with no ionizable groups. Its interactions are primarily driven by hydrogen bond acceptance at the nitrile nitrogen and the indazole nitrogens.

  • Tetrazole Analog: The introduction of the acidic tetrazole group is the most profound change. This analog will be significantly more water-soluble at neutral pH and will exist predominantly as an anion. This can drastically alter its absorption, distribution (e.g., lower cell permeability, lower brain penetration), and protein binding profile. The added H-bond donor provides a new vector for target interaction.

  • 1,2,4-Oxadiazole Analog: This replacement offers a more conservative modification. It remains neutral but increases polarity compared to the parent nitrile. It introduces additional H-bond acceptors without adding a donor, which can be used to probe specific interactions in a binding pocket. Its metabolic stability is generally high. This bioisostere is often used to replace an ester or amide while maintaining a similar spatial arrangement of interaction points. [9]

Protocol for In Vitro Biological Evaluation

To assess the functional consequence of these bioisosteric modifications, a relevant biological assay is required. Given the prevalence of the indazole scaffold in kinase inhibitors, a generic in vitro kinase inhibition assay serves as an excellent model system. [7] Protocol: General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare stock solutions of the parent nitrile and its bioisosteric analogs in 100% DMSO at a concentration of 10 mM. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay plate.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, the specific substrate peptide for that kinase, and ATP in a buffered solution.

  • Initiation: Add the diluted compounds to the kinase reaction mixture to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • Termination and Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Conclusion

The bioisosteric replacement of a nitrile group is a cornerstone strategy in lead optimization. By converting the nitrile of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile to a 1H-tetrazole , we introduce acidity and significantly increase polarity, a useful tactic for improving solubility or mimicking a carboxylate. Conversely, replacement with a 1,2,4-oxadiazole provides a more subtle modulation, maintaining neutrality while increasing polar surface area and presenting different hydrogen bonding vectors.

The choice between these, or other, bioisosteres is not arbitrary. It must be guided by a clear hypothesis regarding the desired changes in physicochemical properties, target engagement, and ADME profile. The synthetic routes and comparative data presented in this guide provide a validated framework for executing these strategies and interpreting their outcomes, empowering researchers to rationally design the next generation of therapeutic agents.

References

  • Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Li, H., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(28), 7761-7768. [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. [Link]

  • Rostamizadeh, S., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]

  • Goodnow, R. A., Jr., et al. (2017). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 28(5), 1363-1372. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 845-852. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Wang, Y., et al. (2024). TFA-Mediated Synthesis of 1,2,4-Oxadiazoles from Carbamates and Nitriles. The Journal of Organic Chemistry. [Link]

  • Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]

  • Dömling, A., et al. (2005). Facile one-pot synthesis of 2,3,5-substituted 1,2,4-oxadiazolines from nitriles in aqueous solution. Organic Letters, 7(8), 1637-1639. [Link]

  • Black, D. StC., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883. [Link]

  • Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1528-1554. [Link]

  • Yang, X., et al. (2019). Application of Nitrile in Drug Design. Chinese Journal of Medicinal Chemistry. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Huang, N., & Du, Y. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 10(23), 2747-2760. [Link]

  • Elnagdi, M. H., et al. (1988). ACTIVATED NITRILES IN HETEROCYCLIC SYNTHESIS: NOVEL SYNTHESIS OF PYRIDINE, BENZOT[16][17]HIAZINE AND BENZOT[16][18]HIAZOLE DERIVATIVES. Journal of the Chinese Chemical Society, 35(2), 143-146. [Link]

  • Elnagdi, M. H., et al. (1988). Activated nitriles in heterocyclic synthesis novel synthesis of thiadiazolo[2,3-a]pyridine derivatives. Journal of Chemical Technology and Biotechnology, 43(2), 145-151. [Link]

  • Huang, N., & Du, Y. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23), 2747-2760. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry, 50, 261-318. [Link]

  • Brown, D. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • MySkinRecipes. 4-Chloro-3-methyl-1H-indazole. [Link]

  • Organic Chemistry Portal. Synthesis of Nitriles. [Link]

  • Wikipedia. Kolbe nitrile synthesis. [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Cartwright, J., & Taylor, R. (2023). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 66(15), 10245-10260. [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Drug Hunter. (2024). Bioisosteres Cheat Sheet. [Link]

  • Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2539. [Link]

  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]

  • Mekky, A. H. (2022). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(15), 5831. [Link]

  • Chen, G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Chemistry, 6(2), 52. [Link]

  • Asghar, S., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals. Introduction 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a key building block in the synthesis of various pharmacologically active com...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest in medicinal chemistry and process development. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable intermediate. The analysis focuses on key metrics such as overall yield, step economy, reagent safety, and scalability, offering field-proven insights to aid in the selection of the most appropriate method for specific research and development needs.

Route A: Linear Synthesis via Indazole Formation, N-Methylation, and C3-Cyanation

This classical and linear approach commences with the construction of the 4-chloro-1H-indazole core, followed by N-methylation and the final introduction of the nitrile functionality at the C3 position.

Reaction Scheme

Route A A 3-Chloro-2-methylaniline B 4-Chloro-1H-indazole A->B i. Ac2O, KOAc ii. t-BuONO iii. NaOH C 4-Chloro-1-methyl-1H-indazole B->C CH3I, NaH, THF D 4-Chloro-1-methyl-1H-indazole-3-carbonitrile C->D Pd(OAc)2, Zn(CN)2, dppf, Zn, Zn(OAc)2, DMF

Figure 1: Synthetic workflow for Route A.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-1H-indazole

This procedure is adapted from the improved synthesis reported by Meng, G. et al.[1][2]

  • To a solution of 3-chloro-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride (3.0 eq) and potassium acetate (1.2 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Heat the reaction to 55 °C and add tert-butyl nitrite (1.5 eq) dropwise. Maintain stirring at this temperature for 7 hours.

  • After cooling, wash the reaction mixture with aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-acetyl-4-chloro-1H-indazole.

  • Hydrolyze the intermediate with sodium hydroxide in a mixture of THF and water at 0 °C to afford 4-chloro-1H-indazole. An excellent yield of over 95% can be expected for this two-step, one-pot procedure.

Causality behind Experimental Choices: The initial acetylation of the aniline protects the amino group and directs the subsequent diazotization and cyclization. The use of tert-butyl nitrite as the diazotizing agent is a safer and more efficient alternative to isoamyl nitrite. The final basic hydrolysis efficiently removes the acetyl group to yield the desired indazole.

Step 2: N-Methylation of 4-Chloro-1H-indazole

The regioselective N1-methylation of indazoles is crucial and can be achieved under basic conditions.[3][4]

  • Suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add a solution of 4-chloro-1H-indazole (1.0 eq) in THF dropwise at 0 °C.

  • After the evolution of hydrogen ceases, add methyl iodide (1.1 eq) and allow the reaction to stir at room temperature overnight.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-chloro-1-methyl-1H-indazole. This reaction typically proceeds with high regioselectivity for the N1 isomer and in good yield (around 80-90%).

Causality behind Experimental Choices: The use of a strong base like sodium hydride deprotonates the indazole, forming the indazolide anion. In a polar aprotic solvent like THF, the subsequent alkylation with methyl iodide preferentially occurs at the more nucleophilic N1 position, which is the thermodynamically favored product.[4]

Step 3: C3-Cyanation of 4-Chloro-1-methyl-1H-indazole

The direct C-H cyanation at the C3 position of the indazole ring can be accomplished using palladium catalysis. While a direct protocol for this specific substrate is not widely reported, analogous C-H functionalizations of indazoles provide a strong basis for this transformation.[2]

  • In a reaction vessel, combine 4-chloro-1-methyl-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), palladium acetate (0.1 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.2 eq), zinc powder (0.2 eq), and zinc acetate (0.2 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) and degas the mixture.

  • Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the residue by column chromatography to yield 4-chloro-1-methyl-1H-indazole-3-carbonitrile. The yield for this step can be variable and optimization may be required.

Causality behind Experimental Choices: This C-H activation/cyanation reaction relies on a palladium catalyst to selectively functionalize the C3 position of the indazole, which is the most electronically activated position for such transformations. Zinc cyanide serves as the cyanide source, and the additives help to facilitate the catalytic cycle.

Route B: Convergent Synthesis via Sandmeyer Reaction

This alternative route employs a more convergent strategy, building the indazole ring with the nitrile precursor already in place, and culminating in a Sandmeyer reaction to install the cyano group at the C3 position.

Reaction Scheme

Route B E 2,6-Dichlorobenzonitrile F 4-Chloro-1H-indazol-3-amine E->F Hydrazine hydrate, n-BuOH G 4-Chloro-1-methyl-1H-indazol-3-amine F->G CH3I, K2CO3, DMF H 4-Chloro-1-methyl-1H-indazole-3-carbonitrile G->H NaNO2, HCl, CuCN

Figure 2: Synthetic workflow for Route B.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-1H-indazol-3-amine

This step is based on analogous reactions of ortho-halobenzonitriles with hydrazine.[5]

  • To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Triturate the residue with water and collect the solid product by filtration. Wash with cold water and dry to afford 4-chloro-1H-indazol-3-amine. The yield for this step is expected to be moderate to good.

Causality behind Experimental Choices: This reaction proceeds via a nucleophilic aromatic substitution of one of the chlorine atoms by hydrazine, followed by an intramolecular cyclization to form the indazole ring. The ortho-cyano group facilitates the cyclization.

Step 2: N-Methylation of 4-Chloro-1H-indazol-3-amine

  • To a solution of 4-chloro-1H-indazol-3-amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and methyl iodide (1.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to give 4-chloro-1-methyl-1H-indazol-3-amine.

Causality behind Experimental Choices: The use of a milder base like potassium carbonate in a polar aprotic solvent like DMF also favors N1-methylation, although a mixture of N1 and N2 isomers might be obtained and require careful purification.

Step 3: Sandmeyer Cyanation of 4-Chloro-1-methyl-1H-indazol-3-amine

The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile.[6][7][8]

  • Dissolve 4-chloro-1-methyl-1H-indazol-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer, dry, and concentrate to give the crude product. Purify by column chromatography to obtain 4-chloro-1-methyl-1H-indazole-3-carbonitrile.

Causality behind Experimental Choices: The diazotization of the primary aromatic amine forms a diazonium salt, which is a good leaving group (N₂). In the presence of a copper(I) cyanide catalyst, the diazonium group is replaced by a cyanide nucleophile to form the desired nitrile.

Comparative Analysis

ParameterRoute ARoute BAnalysis
Overall Yield Potentially higherLikely lowerRoute A has fewer steps with generally high-yielding reactions for the first two steps. The final C-H cyanation is the main yield-determining step. Route B involves a Sandmeyer reaction which can have variable yields and produce side products.
Step Economy 3 steps3 stepsBoth routes have the same number of steps.
Scalability GoodModerateThe C-H cyanation in Route A might require significant optimization for large-scale synthesis. The Sandmeyer reaction in Route B involves the handling of potentially unstable diazonium salts, which can be a concern on a larger scale.
Reagent Safety Uses NaH (flammable) and Zn(CN)₂ (highly toxic).Uses hydrazine (toxic and corrosive) and CuCN (highly toxic). Diazonium salts can be explosive.Both routes involve hazardous materials. A thorough risk assessment is essential for both. Route B's use of diazonium salts may pose a greater safety risk if not handled properly.
Cost-Effectiveness Starting material is relatively inexpensive. Palladium catalyst can be costly.Starting material is also readily available. Reagents for the Sandmeyer reaction are generally less expensive than palladium catalysts.The cost of the palladium catalyst in Route A is a significant factor. Route B may be more cost-effective if the yields are acceptable.
Purification Chromatography is likely required for all steps.Chromatography is likely required for all steps.Both routes will necessitate chromatographic purification to obtain the final product in high purity.

Conclusion

Both Route A and Route B offer viable pathways to 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

Route A is a more linear and perhaps more predictable approach, with the main challenge lying in the optimization of the final C-H cyanation step. Its success on a larger scale will depend heavily on the efficiency and robustness of the palladium-catalyzed reaction.

Route B , while more convergent, introduces the complexity and potential hazards of a Sandmeyer reaction. However, it avoids the use of expensive palladium catalysts, which could make it a more economical option if the yield and safety concerns can be effectively managed.

The choice between these two routes will ultimately depend on the specific requirements of the project. For smaller-scale laboratory synthesis where cost is less of a concern and a more reliable, albeit potentially lower-yielding final step is acceptable, Route A might be preferred. For larger-scale production where cost is a major driver and the necessary safety infrastructure is in place to handle a Sandmeyer reaction, Route B could be a more attractive option after careful process optimization.

References

  • Gilead Sciences, Inc. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374.
  • O'Hara, F., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1963. Available at: [Link]

  • Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds.
  • Stephenson, C. R. J., et al. (2014). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(11), 10743–10751. Available at: [Link]

  • Barbero, M., et al. (2014). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Organic & Biomolecular Chemistry, 12(35), 6959-6963.
  • Zhdankin, V. V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(53), 33568-33585. Available at: [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Taylor & Francis Online. Available at: [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Available at: [Link]

  • O'Hara, F., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1963. Available at: [Link]

  • Masterson, D. S. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Validation

The Methyl Effect: A Comparative Guide to the Potency of N1-Methylated vs. 1H-Indazole Kinase Inhibitors

For decades, the indazole scaffold has served as a cornerstone in the design of potent kinase inhibitors, leading to the development of several FDA-approved drugs for cancer therapy. A key question for medicinal chemists...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the indazole scaffold has served as a cornerstone in the design of potent kinase inhibitors, leading to the development of several FDA-approved drugs for cancer therapy. A key question for medicinal chemists has been the impact of substitution on the indazole core, particularly at the N1 position. This guide provides an in-depth comparison of the potency of kinase inhibitors with and without a methyl group at the N1 position of the indazole ring, offering experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery.

The strategic placement of a methyl group on the indazole core can significantly influence a compound's biological activity. This "methyl effect" can alter the inhibitor's binding affinity, selectivity, and pharmacokinetic properties. Understanding the nuances of N1-methylation is therefore critical for the rational design of next-generation kinase inhibitors.

Structure-Activity Relationship: To Methylate or Not to Methylate?

The decision to incorporate a 1-methyl group on the indazole core is a critical juncture in the design of kinase inhibitors, with the outcome being highly dependent on the specific kinase target and the overall molecular scaffold. The presence or absence of this methyl group directly impacts the inhibitor's interaction with the kinase active site, particularly the hydrogen bonding network.

A 1H-indazole, with its hydrogen atom at the N1 position, can act as a hydrogen bond donor. This interaction is often crucial for anchoring the inhibitor to the hinge region of the kinase, a key structural element for ATP binding. In contrast, the 1-methyl-indazole loses this hydrogen bond donor capability. The methyl group introduces a steric and hydrophobic element that can either be beneficial or detrimental to binding affinity.

A compelling example of this dichotomy is observed in the development of inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in oncology.[1][2] A comparative study of indazole-based PLK4 inhibitors revealed that the 1H-indazole analog exhibited significantly greater potency than its 1-methylated counterpart.

Comparative Potency of Indazole-Based PLK4 Inhibitors
CompoundIndazole CorePLK4 IC50 (nM)
Compound A 1H-Indazole< 0.1
Compound B 1-Methyl-Indazole> 1000

Data synthesized from studies on indazole-based PLK4 inhibitors.[1]

The dramatic loss of potency upon N1-methylation in this series strongly suggests that the N1-hydrogen is essential for a critical hydrogen bonding interaction with the hinge region of PLK4. The introduction of the methyl group not only removes this key interaction but may also introduce a steric clash within the active site.

Conversely, for other kinase targets, the hydrophobic pocket in the active site may favorably accommodate the methyl group, leading to enhanced potency through increased van der Waals interactions. Furthermore, N-methylation can block metabolic N-dealkylation, potentially improving the pharmacokinetic profile of the inhibitor. The approved drug Pazopanib, for instance, features a 2,3-dimethyl-2H-indazole core, highlighting that methylation on the indazole ring can be a key feature of successful kinase inhibitors.[3]

The choice of whether to methylate the N1 position is therefore a nuanced decision that must be guided by the specific structural features of the target kinase's active site.

Visualizing the Interaction: Binding of Indazole Inhibitors to the Kinase Active Site

To illustrate the structural basis for the observed potency differences, the following diagrams depict the hypothetical binding of a 1H-indazole and a 1-methyl-indazole inhibitor to a generic kinase active site.

G cluster_kinase Kinase Active Site cluster_inhibitor_A 1H-Indazole Inhibitor cluster_inhibitor_B 1-Methyl-Indazole Inhibitor hinge Hinge Region (e.g., Alanine) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue indazole_A 1H-Indazole Core indazole_A->hinge Hydrogen Bond (Key Interaction) substituent_A Other Substituents substituent_A->hydrophobic_pocket Hydrophobic Interactions indazole_B 1-Methyl-Indazole Core indazole_B->hinge No Hydrogen Bond (Potential Steric Clash) substituent_B Other Substituents substituent_B->hydrophobic_pocket Hydrophobic Interactions G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitors) B Dispense Inhibitor Dilutions into 384-well Plate A->B C Add Kinase and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Add Detection Reagents E->F G Incubate for Detection F->G H Read Plate on HTRF Reader G->H I Calculate HTRF Ratio and Determine IC50 H->I

Caption: HTRF Kinase Inhibition Assay Workflow.

Conclusion

The presence or absence of a 1-methyl group on the indazole core is a critical determinant of a kinase inhibitor's potency. While the 1H-indazole's ability to act as a hydrogen bond donor is often crucial for high-affinity binding to the kinase hinge region, N1-methylation can offer advantages in terms of metabolic stability and hydrophobic interactions in specific cases. The choice of methylation should be guided by a thorough understanding of the target kinase's active site topology. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate the "methyl effect" and rationally design more effective indazole-based kinase inhibitors.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Development of a HTRF® Kinase Assay for Determin
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and P
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (Source: YouTube)
  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (Source: YouTube)
  • VEGF signaling via VEGFR2 - generic cascades P
  • PI 3-Kinase (Class I) HTRF Assay. (Source: Merck Millipore)
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (Source: PubMed)
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (Source: NIH)
  • VEGFA-VEGFR2 signaling | P
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (Source: PubMed)
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (Source: NIH)
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (Source: PubMed)
  • Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. (Source: Benchchem)
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (Source: PubMed)
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (Source: NIH)
  • Pazopanib | C21H23N7O2S | CID 10113978. (Source: PubChem)
  • A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole Analogs. (Source: Benchchem)
  • Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. (Source: PubMed)
  • Development of a selective and scalable N1-indazole alkyl
  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (Source: NIH)
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (Source: NIH)
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (Source: MDPI)
  • Structurally Sophisticated Octahedral Metal Complexes as Highly Selective Protein Kinase Inhibitors. (Source: NIH)
  • Determination Of X-ray Crystal Structures Of ERAP1 Complexes. (Source: Peak Proteins)
  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
  • Development of a selective and scalable N1-indazole alkyl

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile

As researchers and drug development professionals, our work with novel chemical intermediates like 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is foundational to discovery. However, our responsibility extends beyond syn...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of resulting waste streams. This guide provides a detailed, field-tested framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, ensure environmental compliance, and maintain the integrity of our research environment.

The core principle guiding the disposal of this compound is its classification as a halogenated organic compound . The presence of chlorine fundamentally alters its environmental fate and dictates the necessary disposal pathway, which is distinct from non-halogenated organic waste.[1][2]

Part 1: Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the 1-methyl variant may be proprietary, we can extrapolate a reliable hazard profile from the parent compound, 4-Chloro-1H-indazole-3-carbonitrile, and related chlorinated indazole structures. The primary risks are associated with its potential toxicity and irritant properties.[3][4]

This initial risk assessment is the causal basis for all subsequent handling and disposal choices. The compound's classification as an irritant and potential toxin mandates the use of specific Personal Protective Equipment (PPE) and engineering controls to prevent exposure during waste consolidation.

Hazard Classification GHS Hazard Statement Required Safety Precautions & PPE
Acute Toxicity, Oral H302: Harmful if swallowed[4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
Skin Irritation H315: Causes skin irritation[3]Wear protective gloves (nitrile recommended) and a lab coat. Avoid contact with skin.[1]
Eye Irritation H319: Causes serious eye irritation[3]Wear safety glasses or goggles. Ensure eyewash stations are accessible.[6]
Respiratory Irritation H335: May cause respiratory irritation[4]Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Environmental Hazard (Implied)Do not allow to enter drains or the environment.[8] Segregate as halogenated waste.[2]
Part 2: Pre-Disposal Segregation and Waste Stream Management

Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs and complexity.[2] 4-Chloro-1-methyl-1H-indazole-3-carbonitrile and materials contaminated with it must be treated as halogenated organic waste .

Causality of Segregation: Halogenated wastes cannot be recycled or disposed of via the same methods as non-halogenated solvents. They require high-temperature incineration in specialized facilities to ensure the complete destruction of the molecule and to scrub resulting acid gases like hydrogen chloride (HCl).[2][9] Mixing them with non-halogenated waste contaminates the entire container, forcing the entire volume to be treated by the more expensive and energy-intensive method.

Operational Workflow: Waste Segregation

WasteSegregation SolidWaste SolidWaste HalogenatedSolid HalogenatedSolid SolidWaste->HalogenatedSolid Collection Collection HalogenatedSolid->Collection LiquidWaste LiquidWaste HalogenatedLiquid HalogenatedLiquid LiquidWaste->HalogenatedLiquid HalogenatedLiquid->Collection

Part 3: Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe disposal of waste containing 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

Protocol 3.1: Disposal of Solid Waste

This protocol applies to small quantities of the neat compound or solid materials contaminated with it (e.g., contaminated filter paper, gloves, weigh boats, silica gel).

  • Work Area Preparation: Perform all waste handling inside a certified chemical fume hood.[7]

  • Container Selection: Obtain a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids." This should be a robust container with a secure lid, such as a plastic pail or a double-bagged, puncture-resistant box.

  • Waste Transfer:

    • Carefully transfer the solid waste into the designated container using appropriate tools (spatula, forceps) to minimize dust generation.

    • For grossly contaminated items like gloves, remove them in a manner that avoids contaminating skin and place them directly into the container.

  • Container Sealing: Securely close the container lid after adding waste. Do not leave the container open in the fume hood.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials (e.g., strong acids, bases, or oxidizers).[6]

  • Documentation: Maintain a log sheet on or near the container, recording the date, amount, and chemical name of the waste added.

  • Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]

Protocol 3.2: Disposal of Liquid Waste

This protocol applies to solutions containing the compound, reaction mother liquors, and solvent rinsates from cleaning contaminated glassware.

  • Work Area Preparation: Conduct all liquid waste transfers inside a chemical fume hood.[7]

  • Container Selection: Use a designated hazardous waste container for "Halogenated Organic Liquids." This is typically a chemically resistant bottle (e.g., HDPE or glass) with a vented safety cap to prevent pressure buildup.

  • Compatibility Check: Crucially, ensure that the waste being added is compatible with the existing contents of the waste container. Never mix acidic or basic waste with nitrile-containing compounds without neutralization, as this can generate highly toxic hydrogen cyanide gas. Never mix halogenated waste with strong oxidizers or reactive substances.[2]

  • Waste Transfer:

    • Using a funnel, carefully pour the liquid waste into the designated container.

    • Avoid overfilling; do not fill beyond 90% capacity to allow for expansion.

  • Rinsate Management: Rinse emptied glassware that contained the compound with a small amount of a suitable solvent (e.g., acetone, ethyl acetate). This first rinsate is considered hazardous and must be added to the "Halogenated Organic Liquids" container. Subsequent rinses may be managed according to institutional policy.

  • Container Sealing and Storage: Securely cap the container and store it in a secondary containment bin within a designated satellite accumulation area.

  • Documentation and Disposal: Log the added waste and arrange for pickup by EHS or a licensed contractor.[10]

Part 4: Decontamination and Spill Management

Accidents can happen, and a prepared response is a key component of safe laboratory practice.

Decontamination of Glassware and Surfaces:

  • Pre-rinse: Rinse contaminated glassware with a small amount of an organic solvent (e.g., acetone). This rinsate must be disposed of as halogenated liquid waste as per Protocol 3.2.

  • Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water and/or a clean solvent.

Small Spill Management (<5 g or <50 mL):

  • Alert and Restrict: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

  • Don PPE: Wear a lab coat, safety goggles, and two pairs of nitrile gloves.[1]

  • Contain and Absorb: For liquids, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solids, gently cover with a damp paper towel to avoid raising dust.

  • Collect: Carefully scoop the absorbed material or contaminated towels into a container.

  • Dispose: Seal the container, label it as "Spill Debris: 4-Chloro-1-methyl-1H-indazole-3-carbonitrile," and manage it as halogenated solid waste.

  • Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

For large spills, evacuate the area, alert personnel, and contact your institution's EHS emergency response team immediately.

Part 5: Regulatory Framework

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound used in a laboratory setting, this waste stream would likely be classified under the "F-list" of hazardous wastes from non-specific sources, specifically codes such as F002 (spent halogenated solvents) if dissolved in one, or potentially F005.[11][12] It is the generator's responsibility to correctly identify and classify their hazardous waste.[10] Adherence to the protocols in this guide will ensure compliance with these foundational regulations.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

  • Laboratory chemical waste disposal guidelines. University of Otago.

  • SAFETY DATA SHEET (1H-imidazole monohydrochloride). Sigma-Aldrich.

  • SAFETY DATA SHEET (1-Methyl-1H-indazole-4-boronic acid pinacol ester). Fisher Scientific.

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.

  • Process for Disposal of Chlorinated Organic Residues. AIChE Journal.

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum.

  • SAFETY DATA SHEET (1-Methyl-1H-indazole-3-carboxylic acid). Fisher Scientific.

  • Safety Data Sheet (6-CHLORO-5-METHYL-1H-INDAZOLE). CymitQuimica.

  • Safety Data Sheet (4-Chloro-7-methyl-1H-indazole). CymitQuimica.

  • SAFETY DATA SHEET (4-Chloro-1H-imidazole). Fisher Scientific.

  • SAFETY DATA SHEET (Sodium Chloride). Merck Millipore.

  • CHLORINE. Occupational Safety and Health Administration (OSHA).

  • 4-Chloro-3-methyl-1H-indazole. MySkinRecipes.

  • OCCUPATIONAL SAFETY AND HEALTH GUIDELINE FOR CHLORINE. Occupational Safety and Health Administration (OSHA).

  • Chlorine Safety Guidelines. Scribd.

  • GHS SDS for 4-CHLORO-1H-INDAZOLE. ChemSrc.

  • 4-Chloro-7-methyl-1H-indazole-3-carboxylic acid. CymitQuimica.

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate.

  • Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. MDPI.

  • Chlorine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.

  • 1H-Indazole-3-carbonitrile. PubChem - NIH.

  • 1-(3-chloro-1-phenyl-propyl)-1H-indazole-4-carbonitrile. PubChem.

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet (4-Chloro-1H-indazole-3-carbonitrile). CymitQuimica.

  • 4-chloro-1H-indazole-3-carbonitrile. Sunway Pharm Ltd.

  • Hazardous Waste Listings. US Environmental Protection Agency (EPA).

  • EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency (EPA).

  • 4-CHLORO (1H)INDAZOLE synthesis. ChemicalBook.

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA).

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Chloro-1-methyl-1H-indazole-3-carbonitrile: A Framework for Safety and Operational Excellence

As a novel heterocyclic compound, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile represents a frontier in chemical research. Indazole derivatives are a well-established class of pharmacologically active molecules, known fo...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile represents a frontier in chemical research. Indazole derivatives are a well-established class of pharmacologically active molecules, known for a wide range of biological activities, including their use in oncology and anti-inflammatory research[1][2][3]. This inherent bioactivity necessitates a rigorous and proactive approach to safety. The toxicological properties of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile have not been extensively documented. Therefore, this guide is built upon a foundation of established safety protocols for analogous chemical structures and general best practices for handling potent research compounds. The core principle is to treat the compound as potentially hazardous, ensuring that every procedural step is designed to minimize exposure.

This document provides a detailed framework for the safe handling, use, and disposal of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile. It is intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, we must infer its potential hazards from structurally related compounds. Safety data for similar chloro- and methyl-substituted indazoles, as well as compounds containing a nitrile group, indicate the following potential hazards:

  • Acute Toxicity (Oral): Many indazole derivatives are classified as harmful if swallowed[4][5][6].

  • Skin Irritation: Direct contact with similar compounds can cause skin irritation[7][8][9].

  • Serious Eye Irritation: These compounds are often potent eye irritants[7][8][9].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[7][8].

It is crucial to handle this compound with the assumption that it possesses these characteristics. A thorough risk assessment should be conducted for any new procedure involving this substance.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a reliable barrier against exposure. The minimum required PPE for handling 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is outlined below.

Eye and Face Protection

Standard safety glasses are often insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes of solutions or accidental aerosolization of the solid compound[10]. If there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles[10]. All eye and face protection must be ANSI Z87.1 certified[11].

Hand Protection

Disposable nitrile gloves are the standard for incidental chemical contact in a laboratory setting[12][13]. However, thin nitrile gloves offer limited protection and should be removed and discarded immediately upon any known or suspected contact with the chemical[13].

  • Glove Selection: For handling 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, thicker (e.g., 8-mil or greater) nitrile gloves are recommended to provide short-term splash protection[13]. For prolonged handling or when working with larger quantities, consider heavy-duty nitrile or neoprene gloves[14].

  • Double Gloving: The practice of wearing two pairs of nitrile gloves significantly increases protection by providing an additional barrier and allowing for the safe removal of the outer glove if it becomes contaminated.

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Never reuse disposable gloves[13].

Body Protection

A buttoned, long-sleeved laboratory coat is the minimum requirement for body protection[10][11]. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised. All personnel must wear long pants and closed-toe shoes in the laboratory[11][12].

Respiratory Protection

Work with solid 4-Chloro-1-methyl-1H-indazole-3-carbonitrile should be conducted within a certified chemical fume hood to prevent inhalation of fine dust particles. If engineering controls like a fume hood are not available or insufficient to control exposure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used[6]. A proper fit test and training are required before using a respirator.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified chemical splash gogglesProtects against splashes and aerosols; superior to safety glasses[10][11].
Face Protection Face shield (in addition to goggles)Required for tasks with a high splash potential[10].
Hand Protection Disposable Nitrile Gloves (≥8 mil thickness)Provides a barrier against incidental contact. Thicker gloves offer better resistance[13][14].
Double-glovingIncreases protection and allows for safe removal of a contaminated outer layer.
Body Protection Long-sleeved laboratory coatProtects skin and personal clothing from contamination[10].
Chemically resistant apronRecommended for large-volume work or high splash risk.
Footwear Closed-toe shoesPrevents exposure from spills.
Respiratory Use within a chemical fume hoodPrimary engineering control to prevent inhalation of dust[4].
NIOSH-approved respiratorRequired if engineering controls are insufficient or unavailable.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize risk at every stage of handling 4-Chloro-1-methyl-1H-indazole-3-carbonitrile.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Don Full PPE prep_area->gather_ppe Verify Hood Function prep_materials 3. Prepare Materials & Waste Containers gather_ppe->prep_materials Inspect PPE weigh 4. Weigh Compound (in fume hood) prep_materials->weigh Proceed to Handling dissolve 5. Dissolve/Dispense weigh->dissolve Use smallest possible quantity reaction 6. Perform Experiment dissolve->reaction decontaminate 7. Decontaminate Surfaces & Glassware reaction->decontaminate After experiment completion dispose_waste 8. Dispose of Waste Properly decontaminate->dispose_waste Segregate waste streams remove_ppe 9. Doff PPE (Outer gloves first) dispose_waste->remove_ppe wash_hands 10. Wash Hands Thoroughly remove_ppe->wash_hands Final Step

Caption: Safe Handling Workflow for Potent Compounds.

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Before handling the compound, don all required PPE as specified in the table above.

    • Prepare all necessary equipment, including spatulas, glassware, and solvents.

    • Label a dedicated, sealed waste container for solid waste and another for liquid waste containing the compound.

  • Handling (inside a fume hood):

    • Carefully weigh the solid compound on weighing paper or in a tared container. Avoid creating dust.

    • If making a solution, add the solvent to the vessel containing the pre-weighed solid. Cap and mix gently.

    • Perform all experimental manipulations within the fume hood.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and non-disposable equipment after use. A suitable solvent followed by soap and water is generally effective.

    • Place all disposable items contaminated with the compound (e.g., gloves, weighing paper, pipette tips) into the designated solid waste container.

    • Dispose of contaminated liquid waste in the designated sealed container.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove outer gloves first, followed by the lab coat, goggles, and finally inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE[7].

Emergency and Disposal Procedures

Spill Response:

  • Small Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently cover it with a damp paper towel to avoid raising dust, then wipe it up and place it in the sealed solid waste container.

  • Small Spill (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place it in the sealed waste container.

  • Large Spill: Evacuate the immediate area and prevent entry. Alert your institution's environmental health and safety (EHS) office immediately.

Disposal Plan: All waste containing 4-Chloro-1-methyl-1H-indazole-3-carbonitrile must be treated as hazardous waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • All waste must be disposed of through your institution's hazardous waste management program. Contact a licensed professional waste disposal service[4][15].

By adhering to this comprehensive safety framework, you can effectively mitigate the risks associated with handling 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, ensuring a safe and productive research environment.

References

  • Heywood, R., James, R. W., Barcellona, P. S., Campana, A., & Cioli, V. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27(Suppl 2), 91–97. [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Colorado Boulder. [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety. [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. [Link]

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. [Link]

  • Weishi Chemistry. (n.d.). Material Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • Fisher Scientific. (2010, April 10). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • ChemSRC. (n.d.). Safety Data Sheet: 4-CHLORO-1H-INDAZOLE. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652. [Link]

  • Request PDF. (2025, August 7). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. [Link]

  • Nikolaou, I., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33(2), 267-280. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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